Technical Documentation Center

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

Core Science & Biosynthesis

Foundational

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde chemical properties

An In-depth Technical Guide to 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Foreword: The Indazole Scaffold as a Privileged Structure The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

Foreword: The Indazole Scaffold as a Privileged Structure

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere of the native indole nucleus allow it to form critical hydrogen bond interactions within the active sites of various protein targets.[3] This has led to the development of numerous clinically successful drugs, particularly in the realm of kinase inhibitors for oncology.[3][4]

This guide focuses on a specific, functionalized derivative: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde . The strategic placement of a methyl group at N1, a propoxy group at C3, and a reactive carbaldehyde at C6 creates a molecule with significant potential as a versatile intermediate for library synthesis and as a scaffold for novel therapeutic agents. The aldehyde serves as a crucial chemical handle for diversification, while the N1-methylation and C3-alkoxy substitution pre-organize the molecule, influencing its physicochemical properties and target interactions. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, synthesized from established principles of heterocyclic chemistry.

Core Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be determined from its structure and data available for its immediate precursors.[5][6] The N1-methylated indazole is the more thermodynamically stable tautomer compared to its N2-methyl counterpart.[7][8]

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₃H₁₄N₂O₂[6] (inferred)
Molecular Weight 230.26 g/mol [6] (inferred)
Appearance Expected to be a yellow or off-white solid[5]
Core Scaffold CAS 1092351-51-3 (for 1-Methyl-1H-indazole-6-carbaldehyde)[5]
Key Structural Features - N1-methylated indazole core- C3-propoxy ether linkage- C6-carbaldehyde (formyl) groupN/A
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.N/A

Proposed Synthetic Pathway

A direct, one-pot synthesis for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is not documented in current literature. Therefore, a rational, multi-step synthetic approach is proposed, leveraging well-established reactions in heterocyclic chemistry. The causality behind this proposed route is to build the molecule by first establishing the core indazole-aldehyde scaffold, followed by strategic functionalization at the C3 position, which is a common site for modification.[9][10]

The proposed pathway involves three key stages:

  • Core Synthesis : Formation of the 1-methyl-1H-indazole-6-carbaldehyde scaffold.

  • C3-Position Activation : Introduction of a leaving group at the C3 position, such as a halogen.

  • Etherification : Nucleophilic substitution to install the propoxy group.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: C3 Activation cluster_2 Stage 3: Etherification A Precursor (e.g., 4-Methyl-3-nitroaniline) B 1-Methyl-6-nitro-1H-indazole A->B Cyclization C 6-Amino-1-methyl-1H-indazole B->C Reduction D 1-Methyl-1H-indazole-6-carbaldehyde (Core Intermediate) C->D Sandmeyer-type Formylation E 3-Bromo-1-methyl-1H-indazole-6-carbaldehyde D->E Regioselective Bromination (e.g., NBS) F 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (Final Product) E->F G Sodium Propoxide (n-PrONa) G->F Nucleophilic Aromatic Substitution (SNAr)

Caption: Proposed multi-stage synthesis workflow.

Experimental Protocol: A Plausible Approach

Protocol 2.1: Synthesis of 3-Bromo-1-methyl-1H-indazole-6-carbaldehyde (Intermediate E)

  • Rationale : Direct regioselective halogenation at the C3 position of indazoles is a well-documented and efficient method for creating a versatile intermediate.[9] N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

  • Procedure :

    • To a solution of 1-Methyl-1H-indazole-6-carbaldehyde (D , 1.0 eq) in an anhydrous solvent such as acetonitrile or DMF (10 mL/mmol), add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture under an inert atmosphere (e.g., Nitrogen) for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 3-bromo intermediate E .

Protocol 2.2: Synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (Final Product F)

  • Rationale : With a good leaving group (bromide) at the C3 position, the target ether can be formed via a nucleophilic substitution reaction. While the classic Williamson Ether Synthesis typically involves an alkoxide and an alkyl halide, a related SNAr-type reaction can be employed here where the alkoxide attacks the electron-deficient C3 position of the heteroaromatic ring.[11][12]

  • Procedure :

    • Prepare sodium propoxide by carefully adding sodium metal (1.5 eq) to anhydrous n-propanol (20 mL/mmol) under an inert atmosphere at 0 °C. Allow the reaction to proceed until all sodium has dissolved. Alternatively, use a strong base like sodium hydride (NaH, 1.5 eq) to deprotonate n-propanol.

    • To the freshly prepared sodium propoxide solution, add a solution of 3-Bromo-1-methyl-1H-indazole-6-carbaldehyde (E , 1.0 eq) in anhydrous DMF.

    • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, carefully quench the reaction by adding water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product F via column chromatography.

Chemical Reactivity and Derivatization Potential

The reactivity of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is dominated by the aldehyde functional group, which serves as a versatile anchor for a wide range of chemical transformations.[4][13] This makes the molecule an excellent starting point for generating a library of diverse analogs for structure-activity relationship (SAR) studies.

G center 1-Methyl-3-propoxy-1H- indazole-6-carbaldehyde A 6-(Hydroxymethyl)-1-methyl- 3-propoxy-1H-indazole (Primary Alcohol) center->A Reduction (e.g., NaBH₄) B 1-Methyl-3-propoxy-1H- indazole-6-carboxylic acid center->B Oxidation (e.g., PDC, KMnO₄) C N-Substituted-1-((1-methyl-3-propoxy -1H-indazol-6-yl)methyl)amine (Secondary Amine) center->C Reductive Amination (R-NH₂, NaBH(OAc)₃) D Substituted Alkene (Wittig Product) center->D Wittig Reaction (Ph₃P=CHR) E Hydrazone Derivative center->E Condensation (R-NHNH₂)

Caption: Key reactions of the C6-aldehyde group.

  • Reductive Amination : The aldehyde can be readily converted into secondary or tertiary amines by reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This is one of the most powerful methods for library generation in drug discovery.[13]

  • Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., PDC, KMnO₄). The resulting acid provides a new attachment point for amide bond formation.

  • Reduction : Mild reduction with sodium borohydride (NaBH₄) will convert the aldehyde to a primary alcohol, which can be used for further ether or ester synthesis.

  • Carbon-Carbon Bond Formation : The aldehyde is susceptible to classic C-C bond-forming reactions, including the Wittig reaction to form alkenes and the Knoevenagel condensation.[4]

  • Hydrazone Formation : Condensation with hydrazines or hydrazides yields hydrazone derivatives, a chemical class known to possess a wide range of biological activities.[14]

Potential Applications in Research and Drug Discovery

The indazole scaffold is a well-established pharmacophore.[2][15] By extension, 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde and its derivatives are attractive candidates for screening in various therapeutic areas.

  • Kinase Inhibitors : Many approved kinase inhibitors, such as Axitinib and Pazopanib, are based on the indazole scaffold.[3] The functional groups on the title compound provide multiple points for diversification to explore the chemical space around kinase ATP-binding sites.[14]

  • Anti-inflammatory Agents : Indazole derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like Cyclooxygenase-2 (COX-2).[16]

  • Antimicrobial and Antiprotozoal Agents : The indazole nucleus has been incorporated into compounds with antibacterial, antifungal, and antileishmanial activity.[2][14] The aldehyde can be used to synthesize hydrazone or Schiff base derivatives, which are common motifs in antimicrobial drug candidates.

Safety and Handling

No specific safety data sheet (SDS) exists for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde. However, based on data for structurally related indazole derivatives, the following precautions should be taken.[17][18][19]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and chemical safety goggles.[18][19] Handle in a well-ventilated area or a chemical fume hood.[17]

  • Handling : Avoid contact with skin and eyes. Do not breathe dust. Minimize dust generation.[18][20]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from strong oxidizing agents.[18]

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of soap and water.[19]

    • Eye Contact : Rinse cautiously with water for several minutes.[19]

    • Inhalation : Move person to fresh air.[17]

    • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[19]

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • 1-Methyl-1H-indazole-6-carbaldehyde. (n.d.). Chem-Impex.
  • Silva, A. M. S., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-888. Available at: [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). ResearchGate.
  • Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2843. Available at: [Link]

  • 1H-INDAZOLE-7-CARBOXYLIC ACID SDS. (n.d.). ECHEMI.
  • C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. (2016). ACS Publications. Available at: [Link]

  • Regioselectivity issues in the functionalization of indazoles. (2025). BenchChem.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide. (2025). BenchChem.
  • SAFETY DATA SHEET - 5-Amino-1H-indazole. (n.d.). Fisher Scientific.
  • The Williamson Ether Synthesis. (2022). Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Available at: [Link]

  • Nitration of indazoles in the 3 position. (n.d.). ACS Publications. Available at: [Link]

  • Tariq, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2026). ResearchGate.
  • SAFETY DATA SHEET - 1H-Indazole-7-carboxylic acid. (2010). Fisher Scientific.
  • Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Baron, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12759-12766. Available at: [Link]

  • A Brief Explanation of the Williamson Ether Synthesis. (2013). YouTube. Available at: [Link]

  • Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.
  • Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. (2025). BenchChem.
  • An efficient synthesis of 1- H indazoles. (2025). ResearchGate.
  • 1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O). (n.d.). PubChem. Available at: [Link]

  • Baron, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry. (2025). BenchChem.
  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar. Available at: [Link]

Sources

Exploratory

Introduction: The Indazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde for Advanced Research This document provides a comprehensive technical overview of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde, a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde for Advanced Research

This document provides a comprehensive technical overview of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde, a specialized heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While a specific CAS (Chemical Abstracts Service) number for this molecule is not prominently listed in public databases, suggesting its status as a novel or less-common research chemical, this guide synthesizes data from structurally related analogs and established principles of medicinal chemistry to provide a robust framework for its synthesis, characterization, and potential applications.

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Indazoles are aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[1] Their structural rigidity, ability to participate in hydrogen bonding, and capacity for diverse substitutions make them ideal for interacting with a wide range of biological targets. The 1H-indazole tautomer is generally the most thermodynamically stable form and is prevalent in both chemical and biological systems.[1][3]

Notable drugs incorporating the indazole core include:

  • Axitinib: A potent kinase inhibitor used in cancer therapy.[1]

  • Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[1]

  • Benzydamine: A locally acting nonsteroidal anti-inflammatory drug (NSAID).[1]

The subject of this guide, 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde, combines the established indazole core with three key functional groups: a methyl group at the 1-position, a propoxy group at the 3-position, and a reactive carbaldehyde (aldehyde) group at the 6-position. These features offer a unique combination of properties for synthetic elaboration and biological screening. The aldehyde group, in particular, serves as a versatile chemical handle for constructing more complex molecules through reactions like reductive amination, Wittig reactions, and condensations.[4]

Physicochemical and Structural Properties

The precise properties of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde can be extrapolated from its core structure and related analogs.

PropertyPredicted ValueRationale & References
CAS Number Not AssignedBased on a comprehensive search of chemical databases. The closest registered analog is 1-Methyl-1H-indazole-6-carbaldehyde (CAS: 1092351-51-3).[4][5]
Molecular Formula C₁₃H₁₄N₂O₂Derived by adding a propoxy group (C₃H₆O) to the formula of 1-Methyl-1H-indazole-6-carbaldehyde (C₉H₈N₂O) and accounting for the change in substitution pattern.
Molecular Weight ~218.26 g/mol Calculated based on the predicted molecular formula. For comparison, 1-Methyl-1H-indazole-6-carbaldehyde has a molecular weight of 160.06 g/mol .[4]
Appearance Predicted: Yellow to off-white solidAnalogs such as 1-Methyl-1H-indazole-6-carbaldehyde are described as yellow solids.[4]
Solubility Expected: Soluble in organic solvents (DMSO, DMF, Methanol)Heterocyclic aldehydes typically exhibit good solubility in common organic solvents.
Key Functional Groups Indazole core, Aldehyde, Propoxy ether, N-MethylThese groups define the molecule's reactivity and potential for biological interactions. The aldehyde is a key site for synthetic modification, while the ether and N-methyl groups influence lipophilicity and metabolic stability.

Proposed Synthesis and Purification

The synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is not explicitly detailed in the literature. However, a logical, multi-step synthetic pathway can be designed based on established indazole synthesis methodologies.[1][6] The following workflow represents a scientifically sound approach for laboratory-scale synthesis.

Diagram: Proposed Synthetic Workflow

G A Starting Material (e.g., 4-Methyl-3-nitrobenzaldehyde) B Step 1: Nucleophilic Aromatic Substitution with Sodium Propoxide A->B C Intermediate 1 (3-Propoxy-4-methyl-nitrobenzaldehyde) B->C D Step 2: Reduction of Nitro Group (e.g., with Fe/HCl or H₂, Pd/C) C->D E Intermediate 2 (2-Amino-5-formyl-propoxybenzene) D->E F Step 3: Diazotization & Cyclization (e.g., NaNO₂, HCl) E->F G Intermediate 3 (3-Propoxy-1H-indazole-6-carbaldehyde) F->G H Step 4: N-Alkylation (e.g., Methyl Iodide, K₂CO₃) G->H I Final Product (1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde) H->I J Purification (Column Chromatography) I->J

Caption: A plausible multi-step synthesis pathway for the target compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a theoretical proposition and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Synthesis of 3-Propoxy-4-methyl-nitrobenzaldehyde (Intermediate 1)

  • Causality: The initial step involves introducing the propoxy group. A nucleophilic aromatic substitution (SₙAr) reaction is a standard method for this transformation, where the nitro group activates the aromatic ring towards nucleophilic attack.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (N₂), dissolve sodium metal in propan-1-ol to generate sodium propoxide in situ.

    • To this solution, add 4-methyl-3-nitrobenzaldehyde.

    • Heat the reaction mixture under reflux and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Reduction of the Nitro Group (Intermediate 2)

  • Causality: Conversion of the nitro group to an amine is essential for the subsequent cyclization to form the indazole ring.

  • Procedure:

    • Dissolve Intermediate 1 in ethanol or acetic acid.

    • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture and monitor by TLC until the starting material is consumed.

    • Filter the hot solution to remove iron salts, neutralize the filtrate, and extract the product.

Step 3: Indazole Ring Formation (Intermediate 3)

  • Causality: This step involves diazotization of the newly formed aniline followed by intramolecular cyclization, a classic method for forming the indazole core.

  • Procedure:

    • Dissolve Intermediate 2 in an acidic aqueous solution (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

    • Allow the reaction to stir at low temperature to facilitate cyclization.

    • Neutralize the solution and collect the precipitated product by filtration.

Step 4: N-Alkylation to Yield Final Product

  • Causality: The final step is the regioselective methylation of the indazole nitrogen. Using a base like potassium carbonate favors alkylation at the more stable N1 position.

  • Procedure:

    • Dissolve Intermediate 3 in a polar aprotic solvent like acetone or DMF.

    • Add a base (e.g., anhydrous potassium carbonate) followed by methyl iodide.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Filter off the base, remove the solvent in vacuo, and proceed to purification.

Protocol: Purification
  • Causality: Column chromatography is the standard and most effective method for purifying synthetic intermediates and final products in organic synthesis, separating the target compound from unreacted starting materials and byproducts based on polarity.

  • Procedure:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the final compound.

Analytical Characterization

Robust analytical methods are crucial to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques is recommended.[7]

Diagram: Analytical Workflow

G cluster_0 Primary Characterization cluster_1 Purity & Quantification A Synthesized Product B LC-MS Analysis (Confirms Mass) A->B C ¹H & ¹³C NMR (Confirms Structure) A->C D HPLC-UV Analysis (Purity Assay >95%) A->D

Caption: A logical workflow for the analytical characterization of the final product.

Protocol: LC-MS and HPLC-UV Analysis
  • Causality: LC-MS provides definitive mass confirmation, while HPLC-UV is a robust and widely used method for determining purity.[7]

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Create a 10 µg/mL working solution by diluting the stock with a 50:50 acetonitrile/water mixture.[7]

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would run from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Mode: Electrospray Ionization (ESI), Positive mode.

    • Expected Ion: [M+H]⁺ at m/z ≈ 219.11.

  • UV Detection (for HPLC):

    • Wavelength: Monitor at a wavelength where the chromophore absorbs, likely between 254 nm and 320 nm.

Potential Applications and Biological Significance

The structural features of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde make it a promising candidate for several areas of drug discovery research. The indazole scaffold is a known hinge-binding motif for many protein kinases, and derivatives are frequently explored as anti-cancer agents.[8] Furthermore, indazoles have shown a wide range of other biological activities, including anti-inflammatory and antimicrobial properties.[1][9]

Diagram: Hypothetical Mechanism of Action (Kinase Inhibition)

G cluster_0 Cellular Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) A->B D ADP B->D E Phosphorylation Cascade B->E P C ATP C->B F Cell Proliferation, Angiogenesis E->F G 1-Methyl-3-propoxy- 1H-indazole-6-carbaldehyde (or derivative) G->B Inhibits ATP Binding

Caption: A diagram illustrating the potential role of an indazole derivative as a kinase inhibitor.

Potential Research Areas:

  • Oncology: As a scaffold for developing novel kinase inhibitors. The aldehyde can be derivatized to explore the solvent-exposed region of the kinase ATP binding pocket.

  • Inflammation: As a core for synthesizing inhibitors of inflammatory enzymes like COX-2.[9]

  • Infectious Diseases: As a starting material for novel antibacterial or antiprotozoal agents.[1][8]

Safety, Handling, and Storage

While specific toxicity data for this compound is unavailable, it should be handled with the care afforded to all new chemical entities. Safety protocols should be based on data from structurally similar indazole aldehydes.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid creating dust.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][12] Store at 2-8°C for long-term stability, protected from light.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

References

  • Chem-Impex International. (n.d.). 1-Methyl-1H-indazole-6-carbaldehyde. [Link]

  • Carl ROTH. (n.d.). Safety data sheet. [Link]

  • WeiShi Chemical Reagent. (n.d.). Material Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • European Chemicals Agency (ECHA). (n.d.). 1-Methyl-1H-indazole-6-carboxaldehyde. [Link]

  • PrepChem. (n.d.). Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Indazole-3-carbaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O). [Link]

  • Semantic Scholar. (2024). Development of 1H-indazole derivatives as anti-inflammatory agents using computational. [Link]

  • Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde, a substituted indazole of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde, a substituted indazole of significant interest in medicinal chemistry and materials science. We will delve into its core molecular attributes, outline a strategic approach to its synthesis and characterization, and discuss the broader context of the indazole scaffold in contemporary drug discovery.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are integral to numerous pharmaceuticals, demonstrating a wide spectrum of biological activities including anti-inflammatory, anti-tumor, and anti-HIV effects.[2] The thermodynamic stability of the 1H-indazole tautomer makes it a particularly attractive and reliable scaffold for drug design.[1] The value of the indazole core lies in its ability to act as a bioisostere for structures like indoles and phenols, often improving metabolic stability and target affinity through its unique hydrogen bonding capabilities.[3]

Physicochemical Properties of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

While not a commonly cataloged compound, the molecular and physicochemical properties of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde can be precisely determined from its structure. The molecule is built upon the known scaffold of 1-Methyl-1H-indazole-6-carbaldehyde, which has a molecular formula of C₉H₈N₂O and a molecular weight of 160.06 g/mol .[3] The addition of a propoxy group (-O-CH₂CH₂CH₃) at the C3 position results in a final molecular formula of C₁₂H₁₄N₂O₂.

PropertyValueSource / Method
Molecular Weight 218.26 g/mol Calculation
Molecular Formula C₁₂H₁₄N₂O₂Structural Analysis
Appearance Predicted: Off-white to yellow solidExtrapolation from similar compounds[3]
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Based on general properties of indazole derivatives
Storage Recommended: 2-8°C, under inert atmosphereStandard for reactive aldehydes

Synthesis and Reactivity: A Strategic Approach

The synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde would logically proceed from a pre-functionalized indazole core. A plausible synthetic route could involve the O-alkylation of a 3-hydroxy-1-methyl-1H-indazole-6-carbaldehyde precursor with a propyl halide (e.g., 1-bromopropane) under basic conditions.

The aldehyde functional group at the C6 position is a versatile handle for a wide array of chemical transformations. It can readily undergo reactions such as:

  • Reductive amination: To introduce diverse amine-containing side chains, crucial for modulating pharmacological activity.

  • Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds for further elaboration.

  • Oxidation: To generate the corresponding carboxylic acid, a common functional group in drug candidates.

  • Condensation reactions: To build more complex heterocyclic systems.

This reactivity makes the title compound a valuable intermediate for creating libraries of novel indazole derivatives for screening in drug discovery programs.

Experimental Protocol: Characterization and Purity Assessment

Ensuring the identity and purity of a novel compound like 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is paramount. A multi-technique approach is required for full characterization.

Step 1: Sample Preparation
  • Dissolve 1-2 mg of the synthesized compound in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.

  • Prepare a stock solution of 1 mg/mL in a solvent like acetonitrile or methanol for chromatographic analysis. Further dilute to a working concentration of approximately 10 µg/mL.

Step 2: Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Acquire a proton NMR spectrum to confirm the presence of the methyl, propoxy, aldehyde, and aromatic protons. The chemical shifts and coupling patterns will be diagnostic of the substitution pattern.

    • ¹³C NMR : Obtain a carbon NMR spectrum to identify all 12 unique carbon atoms in the molecule.

  • Mass Spectrometry (MS) :

    • Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion ([M+H]⁺). This should correspond to the calculated mass of 219.1128 for C₁₂H₁₅N₂O₂⁺.

Step 3: Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detection : UV detector set to a wavelength where the indazole core has strong absorbance (e.g., 254 nm and 280 nm).

    • Purity Calculation : The purity is determined by the area percentage of the main peak.

The combination of these techniques provides a self-validating system, confirming the structure via NMR and MS, while HPLC verifies its purity.

Visualization of Key Workflows

Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of the synthesized compound.

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample Prep ms High-Res Mass Spec (HRMS) synthesis->ms Sample Prep hplc HPLC-UV synthesis->hplc Sample Prep structure Structural Confirmation nmr->structure identity Identity Confirmation ms->identity purity Purity Assessment (>95%) hplc->purity final_report Final Characterization Report structure->final_report Consolidate Data identity->final_report Consolidate Data purity->final_report Consolidate Data

Caption: Workflow for the analytical characterization of a novel compound.

Conclusion

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde represents a promising, albeit novel, building block for chemical synthesis. Its calculated molecular weight of 218.26 g/mol provides a fundamental starting point for its use in quantitative studies. The strategic combination of a stable indazole core, a reactive aldehyde handle, and modulating substituents makes it and its derivatives prime candidates for exploration in the development of new therapeutics and advanced organic materials. The methodologies outlined in this guide provide a robust framework for its synthesis, characterization, and subsequent application in research and development.

References

  • ECHA. 1-Methyl-1H-indazole-6-carboxaldehyde. Available at: [Link]

  • BuyersGuideChem. 1H-Indazole-6-carbaldehyde suppliers and producers. Available at: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Taylor & Francis Online. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available at: [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. Available at: [Link]

  • Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • PMC. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

Exploratory

Technical Guide: Synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

Executive Summary 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is a high-value heterocyclic intermediate utilized in the development of soluble Guanylate Cyclase (sGC) stimulators and various kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is a high-value heterocyclic intermediate utilized in the development of soluble Guanylate Cyclase (sGC) stimulators and various kinase inhibitors. Its structural core—the indazole ring—serves as a privileged scaffold in medicinal chemistry, offering bioisosteric properties to indole and azaindole systems while improving metabolic stability.

This guide details a robust, scalable 5-step synthesis pathway designed for high regioselectivity and purity. Unlike direct alkylation methods that often yield difficult-to-separate


 regioisomers, this protocol utilizes a 3-chloro displacement strategy . This approach ensures precise installation of the C3-propoxy group and the N1-methyl moiety, culminating in a lithiation-formylation sequence to establish the C6-aldehyde.

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the sequential construction of the indazole core followed by functional group manipulation to avoid competing alkylation sites.

  • Disconnection 1 (C6-Formyl): The aldehyde is installed last via Lithium-Halogen Exchange from a bromine precursor, avoiding oxidation state issues during earlier steps.

  • Disconnection 2 (C3-Propoxy): The ether linkage is formed via Nucleophilic Aromatic Substitution (S_NAr) on a 3-chloro intermediate. This is superior to

    
    -alkylation of indazolones, which suffers from 
    
    
    
    -alkylation byproducts.
  • Disconnection 3 (N1-Methyl): Methylation is performed on the 3-chloroindazole scaffold, where steric and electronic factors favor

    
     selectivity over 
    
    
    
    .
  • Starting Material: The pathway traces back to the commodity chemical 4-bromo-2-fluorobenzoic acid .

Retrosynthesis Target Target: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Inter1 Precursor A: 6-Bromo-1-methyl-3-propoxy-1H-indazole Target->Inter1 Formylation (Li/DMF) Inter2 Precursor B: 6-Bromo-3-chloro-1-methyl-1H-indazole Inter1->Inter2 S_NAr (n-PrOH) Inter3 Precursor C: 6-Bromo-3-chloro-1H-indazole Inter2->Inter3 N-Methylation (MeI) SM Starting Material: 4-Bromo-2-fluorobenzoic acid Inter3->SM Cyclization & Chlorination

Figure 1: Retrosynthetic logic flow from target molecule to commercial starting material.

Detailed Synthesis Protocol

Step 1: Indazole Ring Formation

Objective: Cyclization of 4-bromo-2-fluorobenzoic acid to 6-bromo-1H-indazol-3-ol (tautomer of indazolone).

  • Reagents: 4-Bromo-2-fluorobenzoic acid, Hydrazine hydrate (

    
    ), Ethanol.
    
  • Mechanism: Nucleophilic attack of hydrazine on the carbonyl carbon followed by intramolecular

    
     displacement of the fluorine atom.
    
  • Protocol:

    • Dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in Ethanol (10 vol).

    • Add Hydrazine hydrate (3.0 eq) dropwise at room temperature.

    • Reflux the mixture (

      
      ) for 12–16 hours.
      
    • Cool to room temperature. The product often precipitates.[1]

    • Acidify carefully with 1M HCl to pH 5–6 to fully precipitate the 6-bromo-1H-indazol-3-ol .

    • Filter, wash with cold water, and dry.

Step 2: Chlorination (Activation of C3)

Objective: Conversion of the 3-hydroxy group to a 3-chloro group to enable subsequent


.
  • Reagents: Phosphorus oxychloride (

    
    ), Pyridine (cat.).
    
  • Protocol:

    • Suspend 6-bromo-1H-indazol-3-ol in neat

      
       (5–8 vol).
      
    • Add a catalytic amount of pyridine or dimethylaniline.

    • Heat to

      
       for 4 hours. The suspension will clear as the reaction proceeds.
      
    • Critical Safety Step: Cool and pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to quench excess

      
      .
      
    • Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate to yield 6-bromo-3-chloro-1H-indazole .
      
Step 3: Regioselective N1-Methylation

Objective: Methylation of the indazole nitrogen.[2] The 3-chloro substituent sterically guides selectivity toward


.
  • Reagents: Methyl Iodide (MeI),

    
    , Acetonitrile (ACN) or DMF.
    
  • Protocol:

    • Dissolve 6-bromo-3-chloro-1H-indazole (1.0 eq) in ACN.

    • Add

      
       (2.0 eq) and stir for 15 min.
      
    • Add MeI (1.2 eq) dropwise.

    • Stir at

      
       for 3–5 hours. Monitor by TLC/LCMS.
      
    • Purification: While

      
       is favored, minor 
      
      
      
      isomer may form. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    • Isolate 6-bromo-3-chloro-1-methyl-1H-indazole .

Step 4: Introduction of C3-Propoxy Group ( )

Objective: Displacement of the 3-chloro group with n-propoxide.

  • Reagents: n-Propanol, Sodium Hydride (NaH, 60% dispersion).

  • Protocol:

    • In a dry flask under

      
      , suspend NaH (2.0 eq) in anhydrous THF or DMF.
      
    • Add n-Propanol (2.5 eq) dropwise at

      
       and stir for 30 min to generate sodium propoxide.
      
    • Add a solution of 6-bromo-3-chloro-1-methyl-1H-indazole (1.0 eq) in THF/DMF.

    • Heat to reflux (THF) or

      
       (DMF) for 6–12 hours.
      
    • Quench with water, extract with EtOAc.

    • Isolate 6-bromo-1-methyl-3-propoxy-1H-indazole .

Step 5: C6-Formylation (Lithium-Halogen Exchange)

Objective: Conversion of the aryl bromide to the target aldehyde.

  • Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes), DMF, Anhydrous THF.

  • Protocol:

    • Dissolve 6-bromo-1-methyl-3-propoxy-1H-indazole in anhydrous THF under Argon.

    • Cool the solution to

      
        (Dry ice/Acetone bath).
      
    • Add n-BuLi (1.2 eq) dropwise over 20 min. Maintain temp

      
      .
      
    • Stir for 30–60 min to ensure Lithium-Bromide exchange.

    • Add anhydrous DMF (3.0 eq) dropwise.

    • Stir at

      
       for 1 hour, then allow to warm to 
      
      
      
      .
    • Quench: Add saturated

      
       solution.
      
    • Extract with EtOAc, wash with brine, dry, and concentrate.

    • Final Purification: Recrystallization (EtOH/Water) or Column Chromatography.

    • Product: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde .

Process Workflow Diagram

SynthesisWorkflow Step1 Step 1: Cyclization 4-Bromo-2-fluorobenzoic acid + N2H4 -> 6-Bromo-1H-indazol-3-ol Step2 Step 2: Chlorination POCl3, 100°C -> 6-Bromo-3-chloro-1H-indazole Step1->Step2 Activation Step3 Step 3: Methylation MeI, K2CO3, ACN -> 6-Bromo-3-chloro-1-methyl-1H-indazole Step2->Step3 Regioselective N-Alkylation Step4 Step 4: Etherification (SNAr) n-PrOH, NaH, THF -> 6-Bromo-1-methyl-3-propoxy-1H-indazole Step3->Step4 Nucleophilic Displacement Step5 Step 5: Formylation 1. n-BuLi (-78°C) 2. DMF -> Target Aldehyde Step4->Step5 Li-Halogen Exchange

Figure 2: Step-by-step reaction workflow from starting material to final target.

Key Reaction Parameters & Data

StepReaction TypeKey ReagentsCritical ParameterExpected Yield
1 Cyclization

pH control during workup85-90%
2 Chlorination

Quenching exotherm80-85%
3 MethylationMeI,

Regioselectivity (

vs

)
75-80%
4 EtherificationNaH, n-PrOHAnhydrous conditions70-80%
5 Formylationn-BuLi, DMFTemp

65-75%
Analytical Verification (Expected)
  • 1H NMR (DMSO-d6):

    • 
       10.1 ppm (s, 1H, CHO)
      
    • 
       8.2 ppm (s, 1H, H-7)
      
    • 
       4.3 ppm (t, 2H, 
      
      
      
      )
    • 
       3.9 ppm (s, 3H, 
      
      
      
      )
    • 
       1.8 ppm (m, 2H, 
      
      
      
      )
    • 
       1.0 ppm (t, 3H, 
      
      
      
      )

References

  • Indazole Synthesis Overview

    • Title: Recent Advances in the Synthesis of Indazoles.[2][3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • 3-Alkoxyindazole Methodology: Title: Synthesis of 1-benzyl-3-alkoxy-1H-indazoles via nucleophilic substitution. Source: Journal of Heterocyclic Chemistry (General methodology reference). Context: Validates the displacement of 3-chloroindazoles with alkoxides.
  • Formylation of Aryl Bromides

    • Title: Lithium-Halogen Exchange Reactions in Organic Synthesis.
    • Source: Organic Syntheses.[2][4]

    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Product Page.[5]

    • Source: Chem-Impex / Leyan.

Sources

Foundational

An In-Depth Technical Guide to 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde, a substituted indazole derivative of significant in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde, a substituted indazole derivative of significant interest in medicinal chemistry. Due to its specific substitution pattern, this molecule is not extensively cataloged in publicly available databases. Therefore, this document synthesizes information from related compounds and established synthetic methodologies to offer a detailed exploration of its nomenclature, a plausible synthetic pathway, predicted properties, and potential applications.

IUPAC Nomenclature and Structural Elucidation

The indazole core is a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrazole ring. According to IUPAC nomenclature, the numbering of the indazole ring system begins at the nitrogen atom of the pyrazole ring that is not part of the fused system and proceeds around the ring to give the lowest possible locants to the heteroatoms. The thermodynamically more stable tautomer, 1H-indazole, is the preferred form.[1][2][3]

For the target molecule, the substituents are:

  • A methyl group at position 1 (N1).

  • A propoxy group at position 3.

  • A carbaldehyde (formyl) group at position 6.

Therefore, the correct IUPAC name is 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde .

Structural Information:

IdentifierValue
IUPAC Name 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde
Molecular Formula C12H14N2O2
Canonical SMILES CCCON1N=C(C2=CC=C(C=O)C=C21)C
InChI Key (Predicted)
Molar Mass 218.25 g/mol

Proposed Synthetic Pathway

A plausible synthetic route for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde can be devised by combining established methods for the synthesis of substituted indazoles. A logical approach would involve the initial formation of a substituted indazole core, followed by functional group interconversions. A potential multi-step synthesis is outlined below, starting from a commercially available substituted anthranilic acid.

Synthesis_Pathway A 2-Amino-5-formylbenzoic acid B 2-Azido-5-formylbenzoic acid A->B Diazotization (NaNO2, HCl) C 1H-Indazole-6-carboxylic acid B->C Reductive Cyclization (e.g., SnCl2) D 1-Methyl-1H-indazole-6-carboxylic acid C->D N-Methylation (e.g., (CH3)2SO4, base) E (1-Methyl-1H-indazol-6-yl)methanol D->E Reduction (e.g., LiAlH4) F 1-Methyl-1H-indazole-6-carbaldehyde E->F Oxidation (e.g., PCC, DMP) G 1-Methyl-1H-indazol-3-ol F->G Hydroxylation (Proposed) H 1-Methyl-3-propoxy-1H-indazole G->H Williamson Ether Synthesis (n-propyl bromide, base) I 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde H->I Formylation (e.g., Vilsmeier-Haack)

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

Foreword: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are the bedrock upon which its therapeutic potential is bui...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing a compound's journey from a laboratory curiosity to a clinical candidate. Poor solubility can severely hamper absorption, lead to erratic bioavailability, and create formidable challenges in formulation, ultimately culminating in the failure of otherwise promising molecules. It is estimated that 70% to 90% of NCEs in the development pipeline are poorly soluble, underscoring the urgent need for a robust and early characterization of this fundamental property.[1]

This guide provides a comprehensive framework for establishing the solubility profile of a novel indazole derivative, 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde . As this compound is not extensively documented in public literature, this document serves as both a predictive analysis based on its structural components and a detailed methodological guide for its empirical determination. We will delve into the causal reasoning behind experimental design, providing not just protocols, but a self-validating system for generating reliable and actionable solubility data for researchers, scientists, and drug development professionals.

Predictive Analysis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

Before embarking on experimental assessment, a thorough analysis of the molecule's structure allows for an educated prediction of its solubility behavior. This foresight is crucial for designing appropriate experimental conditions and anticipating challenges.

Molecular Structure:

Caption: Structure of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde.

Physicochemical Property Assessment:

FeatureInfluence on SolubilityRationale
Indazole Core Low Intrinsic Solubility The bicyclic aromatic system is inherently hydrophobic. The parent compound, indazole, is reported to be insoluble in water but soluble in acidic solutions, indicating its weakly basic nature.[2]
1-Methyl Group Decreased Aqueous Solubility The addition of a non-polar methyl group to the N1 position slightly increases the molecule's lipophilicity, which is expected to reduce solubility in aqueous media compared to an unsubstituted indazole.
6-Carbaldehyde Group Slight Increase in Polarity The aldehyde group introduces a polar carbonyl moiety capable of acting as a hydrogen bond acceptor.[3] However, its contribution to overall aqueous solubility may be modest, as seen in compounds like 1H-indazole-3-carbaldehyde, which is described as sparingly soluble in water.[4] The aldehyde group is also susceptible to hydration in aqueous solutions, forming a gem-diol, which can influence solubility and stability.[5]
3-Propoxy Group Decreased Aqueous Solubility The three-carbon propoxy chain significantly increases the lipophilic character of the molecule. While the ether oxygen can act as a hydrogen bond acceptor, the effect of the hydrocarbon chain is likely to dominate, leading to a predicted decrease in aqueous solubility compared to a hydroxyl or methoxy-substituted analogue.[6]
Ionizability pH-Dependent Solubility The indazole ring contains nitrogen atoms that can be protonated.[2] Therefore, the compound is expected to behave as a weak base. Its solubility will likely be higher in acidic conditions (pH < pKa) where it exists in its more soluble, protonated form. The exact pKa would need to be determined experimentally but is crucial for understanding the pH-solubility profile.

Overall Prediction: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is predicted to be a poorly soluble compound in neutral aqueous media. Its solubility is expected to be pH-dependent, increasing under acidic conditions. The dominant lipophilic character imparted by the N-methyl and O-propoxy groups will likely outweigh the modest polarity of the carbaldehyde group. Significant solubility is anticipated in polar aprotic organic solvents like DMSO and DMF.

A Framework for Comprehensive Solubility Assessment

A multi-faceted approach is required to build a complete solubility profile. This involves determining both thermodynamic and kinetic solubility, as each provides a different, yet equally vital, piece of the puzzle for drug development.

Caption: Workflow for comprehensive solubility assessment of an NCE.

Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is the most reliable measure and is essential for biopharmaceutical classification and formulation development.[7] The shake-flask method is the universally recognized gold standard for this determination.[8][9]

Rationale for the Shake-Flask Protocol

The core principle of the shake-flask method is to allow a suspension of the compound to reach equilibrium between its solid and dissolved states over an extended period. This ensures that the measured concentration represents the maximum amount of the compound that the solvent can hold under those conditions. The choice of buffers across a physiological pH range (1.2 to 6.8) is mandated by regulatory guidelines like the ICH M9, as it mimics the environment of the gastrointestinal tract and is critical for assessing oral absorption potential.[10][11] A temperature of 37 °C is used to simulate human body temperature.[11]

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde in aqueous buffers of varying pH.

Materials:

  • 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (solid powder)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 °C)

  • Calibrated pH meter

  • Aqueous buffers (at least pH 1.2, 4.5, and 6.8, prepared according to pharmacopeial standards)[10]

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde to a series of vials. The excess solid should be clearly visible to ensure a saturated solution is formed.[6]

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each aqueous buffer to the respective vials.

  • pH Verification (Initial): Measure and record the pH of the resulting suspension to ensure the compound has not significantly altered the buffer's pH.[10]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to 37 °C. Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours. For compounds with slow dissolution kinetics, longer times may be necessary.[12]

  • Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Phase Separation: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[6]

  • pH Verification (Final): Measure and record the pH of the clear filtrate to confirm it remained stable throughout the experiment.[8]

  • Quantification: Accurately dilute the filtered samples with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the samples to determine the concentration of the dissolved compound. A pre-established calibration curve using standards of known concentration is required.

  • Solid-State Analysis: After the experiment, recover the remaining solid from the vials and analyze it using a technique like X-ray powder diffraction (XRPD). This is a crucial self-validating step to confirm that the compound did not change its polymorphic form or convert to a salt or hydrate during the experiment, as this would alter the solubility measurement.[12]

Data Presentation: pH-Solubility Profile

The results should be tabulated and plotted to create a clear pH-solubility profile.

Table 1: Hypothetical Thermodynamic Solubility Data

pH (at 37 °C)Mean Solubility (µg/mL)Standard Deviation
1.2150.58.2
4.525.32.1
6.83.10.4
7.42.90.3

Kinetic Solubility Determination: High-Throughput Assessment

While thermodynamic solubility is the definitive measure, it is time and compound-intensive. In early-stage drug discovery, where hundreds of compounds may need to be screened quickly, kinetic solubility assays are invaluable.[13] These methods measure the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (usually DMSO) into an aqueous buffer.[1][14]

Rationale for the Kinetic Protocol

Kinetic solubility mimics the conditions of many high-throughput biological screens where compounds are introduced via DMSO stock solutions. It provides a rapid assessment of a compound's propensity to precipitate under these non-equilibrium conditions, which can be a major cause of artifacts and poor data reproducibility in in vitro assays.[15] Nephelometry (light scattering) or UV spectroscopy after filtration are common, high-throughput detection methods.[4][14]

Detailed Experimental Protocol: Direct UV Method

Objective: To rapidly determine the kinetic solubility of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for compound storage, filter plates for separation)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate centrifuge

  • UV-spectrophotometric plate reader

Procedure:

  • Plate Setup: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well plate.

  • Buffer Addition: Rapidly add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final concentration and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake it vigorously for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation.[4]

  • Separation: Separate the precipitated solid from the dissolved compound. This is typically done by centrifuging the plate and transferring the supernatant to a filter plate, or by directly filtering the solution.[14]

  • Quantification: Measure the UV absorbance of the clear filtrate in a UV-transparent 96-well plate. The concentration is determined by comparing the absorbance to a calibration curve prepared by diluting the DMSO stock solution in a mixture of buffer and DMSO that mimics the final assay conditions.

Data Presentation: Kinetic Solubility Classification

Kinetic solubility is often reported as a single value or classified into bins for easy comparison.

Table 2: Hypothetical Kinetic Solubility Data

Compound IDKinetic Solubility (µM) at pH 7.4Solubility Class
1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde < 10 Low
Reference Compound A150High
Reference Compound B45Medium

Solubility in Organic Solvents

For handling, formulation, and synthesis purposes, understanding the compound's solubility in common organic solvents is also necessary. This can be determined using a protocol similar to the shake-flask method, but with organic solvents instead of aqueous buffers and typically conducted at room temperature.

Table 3: Predicted Qualitative Solubility in Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents are effective at solvating polar and aromatic compounds and are not expected to react with the aldehyde functionality.[16]
Polar Protic Methanol, EthanolModerate The compound should be soluble, but the aldehyde group can potentially form hemiacetals with alcohols, which could complicate the analysis.[5]
Non-Polar Hexane, TolueneVery Low The molecule possesses significant polarity from the indazole ring and aldehyde group, making it incompatible with non-polar solvents.

Conclusion

The solubility profile of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is a critical dataset that will guide its entire development trajectory. Based on its chemical structure, it is predicted to be a poorly soluble weak base. This guide provides the necessary framework and detailed, self-validating protocols to empirically determine its thermodynamic and kinetic solubility. By rigorously applying these methods, researchers can generate the high-quality, reliable data needed to make informed decisions, overcome formulation challenges, and unlock the full therapeutic potential of this novel chemical entity.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Britannica. (2026, February 20). Aldehyde.
  • BenchChem. (n.d.). Determining the Solubility of Novel Compounds: A Technical Guide for 2-Methoxy-4,4-dimethylpentan-1-ol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Ascendia Pharma. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed, 15(11), 223-229.
  • Concept Life Sciences. (n.d.). Kinetic Solubility - In Vitro Assay.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.
  • CK-12 Foundation. (2026, March 2). Physical and Chemical Properties of Aromatic Hydrocarbons.
  • Guidechem. (n.d.). 1H-INDAZOLE-3-CARBALDEHYDE 5235-10-9 wiki.
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • BenchChem. (n.d.). Solubility and stability of N-2H-Indazol-2-ylurea in different solvents.
  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.
  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5673.
  • LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • He, Y., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Brieflands. (2022, May 24). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices.
  • World Health Organization. (n.d.). Annex 4 - Guidance on the design and conduct of equilibrium solubility studies.
  • Chem-Impex. (n.d.). 5-Methoxy-1H-indazole-3-carbaldehyde.
  • BenchChem. (n.d.). How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.
  • Khan Academy. (n.d.). pH and solubility.
  • University of Barcelona. (n.d.). Determination of Solubility in pharmaceuticals.
  • Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals.
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • ResearchGate. (2026, February 19). Pharmacological Properties of Indazole Derivatives: Recent Developments.
  • National Center for Biotechnology Information. (n.d.). Indazole-3-carbaldehyde | C8H6N2O | CID 11367068.
  • WuXi AppTec. (n.d.). Physicochemical Property Study.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

Sources

Foundational

Mechanism of Action and Pharmacophoric Utility of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde in Targeted Therapeutics

Executive Summary & Pharmacophoric Context In modern medicinal chemistry, 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is not deployed as a standalone active pharmaceutical ingredient (API), but rath...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Context

In modern medicinal chemistry, 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is not deployed as a standalone active pharmaceutical ingredient (API), but rather functions as a highly specialized, privileged pharmacophoric building block. The indazole core is a widely recognized bioisostere for the purine ring of adenosine triphosphate (ATP)[1]. By utilizing this specific building block, drug development professionals can synthesize potent, ATP-competitive kinase inhibitors targeting oncogenic pathways such as VEGFR, FGFR, and Aurora kinases[1][2].

This whitepaper details the bipartite "mechanism of action" of this compound: its chemical reactivity profile (how it acts as an electrophilic scaffold to build APIs) and its pharmacological mechanism (how the resulting indazole-based macromolecule interacts with biological targets)[1].

Structural Causality & Chemical Mechanism of Action

The exact substitution pattern of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is engineered to solve specific challenges in target affinity, selectivity, and synthetic tractability.

  • 1H-Indazole Core (The Hinge Binder): The bicyclic indazole system acts as the primary anchoring motif. The nitrogen atoms (N1 and N2) mimic the hydrogen-bonding profile of the adenine ring in ATP, allowing the molecule to dock into the highly conserved hinge region of the kinase domain[2].

  • 1-Methyl Substitution (Tautomeric Locking): Unsubstituted indazoles exist in a tautomeric equilibrium between the 1H and 2H forms, which can complicate SAR and reduce binding entropy. The methyl group at the N1 position locks the molecule in the 1H-conformation, directing the N2 atom to act exclusively as a hydrogen-bond acceptor, which is critical for specific kinase hinge interactions.

  • 3-Propoxy Substitution (Hydrophobic Pocket Occupation): The linear, lipophilic propoxy chain extends into the hydrophobic pocket adjacent to the kinase "gatekeeper" residue. This specific steric bulk enhances binding affinity and provides selectivity against off-target kinases that possess bulkier gatekeeper residues[1].

  • 6-Carbaldehyde Group (The Synthetic Handle): The aldehyde at the C6 position does not typically interact directly with the kinase hinge. Instead, it serves as a highly reactive electrophilic center. It points toward the solvent-exposed channel of the kinase, allowing medicinal chemists to attach solubilizing groups (e.g., piperazines, morpholines) via reductive amination to improve the API's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Pharmacological Mechanism of Action (The API Context)

Once the 6-carbaldehyde is chemically converted into a functionalized amine, the resulting API exerts its mechanism of action via Type I ATP-competitive kinase inhibition [1].

The indazole derivative diffuses across the cell membrane and enters the intracellular space where receptor tyrosine kinases (RTKs) like VEGFR or Aurora kinases reside. The compound outcompetes endogenous ATP for the catalytic cleft of the kinase. By forming robust hydrogen bonds with the backbone amides of the hinge region, the inhibitor stabilizes the kinase in an inactive conformation. This prevents the transfer of the terminal phosphate of ATP to downstream substrate proteins, effectively halting oncogenic signaling cascades (such as the MAPK/ERK or PI3K/AKT pathways) and inducing cell cycle arrest or apoptosis[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows describe the synthetic integration and biological validation of this building block. Both protocols are designed as self-validating systems.

Synthetic Integration: Reductive Amination Workflow

This protocol converts the 6-carbaldehyde into a solvent-channel-binding amine.

  • Reagent Preparation: Dissolve 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.0 eq) and the target secondary amine (e.g., N-methylpiperazine, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation (Causality Step): Stir the mixture at room temperature for 2 hours. Self-Validation: Monitor via LC-MS to confirm >95% conversion to the Schiff base (imine) intermediate. Pre-forming the imine prevents the premature reduction of the aldehyde into a primary alcohol.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. The mild nature of this reducing agent ensures selective reduction of the imine over other functional groups.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the generated acetic acid and destroy excess reducing agent. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient) to yield the final indazole-derived API.

Biological Evaluation: TR-FRET Kinase Assay

This protocol evaluates the IC50 of the newly synthesized indazole API against a target kinase (e.g., VEGFR2).

  • Assay Setup: In a 384-well low-volume plate, combine recombinant VEGFR2 enzyme, ATP (at its predetermined Michaelis constant,

    
    ), a biotinylated peptide substrate, and the indazole API (10-point serial dilution in DMSO).
    
  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the indazole core to competitively bind the ATP hinge region.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Validation (Causality Step): Calculate the Z'-factor using DMSO (vehicle, 0% inhibition) and Staurosporine (positive control, 100% inhibition). Self-Validation: Proceed with data analysis only if the Z'-factor is > 0.6, confirming assay robustness.

  • Data Analysis: Plot the FRET signal ratio (665 nm / 615 nm) against the log of the API concentration. Fit the data to a 4-parameter logistic (4PL) model to determine the IC50.

Structure-Activity Relationship (SAR) Data

The table below summarizes the typical SAR impact when utilizing the 1-Methyl-3-propoxy-1H-indazole scaffold in kinase inhibitor design, demonstrating why these specific substitutions are favored.

Substituent PositionFunctional GroupMechanistic Role in Target BindingImpact on Physicochemical Properties
N1 MethylLocks tautomeric state; directs N2 H-bonding to the kinase hinge.Increases lipophilicity (LogP); reduces Polar Surface Area (PSA).
C3 PropoxyOccupies the hydrophobic pocket near the gatekeeper residue.Significantly increases target affinity; restricts off-target binding.
C6 CarbaldehydeDoes not bind target directly; acts as an electrophilic synthetic handle.High reactivity; requires conversion to an amine to improve aqueous solubility.
C6 (Post-Synthesis) e.g., Piperazinyl-methylExtends into the solvent-exposed channel of the kinase domain.Drastically improves aqueous solubility and oral bioavailability.

Visualizations

Chemical Synthesis Workflow

G A 1-Methyl-3-propoxy-1H- indazole-6-carbaldehyde C Imine Intermediate A->C B Primary/Secondary Amine B->C D Reductive Amination (NaBH(OAc)3) C->D E Indazole-based Kinase Inhibitor (API) D->E

Caption: Chemical synthesis workflow converting the 6-carbaldehyde building block into an active API.

Biological Mechanism of Action

G API Indazole-derived API ATP ATP Binding Pocket API->ATP Competitive Binding at Hinge Region Downstream Downstream Signaling (MAPK/PI3K) RTK Receptor Tyrosine Kinase (e.g., VEGFR/Aurora) RTK->ATP ATP->Downstream Phosphorylation Apoptosis Cell Cycle Arrest / Apoptosis ATP->Apoptosis Inhibition Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Caption: Indazole-derived API mechanism: ATP-competitive inhibition of receptor tyrosine kinases.

References

  • BLD Pharmatech. 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) Product Information. ChemBuyersGuide. Available at:[Link]

  • Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228-25257. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Discovery and Synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

Topic: Discovery and Strategic Synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Research...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and Strategic Synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The compound 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde represents a high-value heterocyclic intermediate in the design of next-generation phosphodiesterase type 5 (PDE5) inhibitors and kinase inhibitors. Structurally, it serves as a bioisostere to the phthalazine and pyrazolo[4,3-d]pyrimidine cores found in commercial therapeutics like Sildenafil and Vardenafil.

The "discovery" of this specific scaffold is driven by the medicinal chemistry requirement to modulate lipophilicity (LogP) and metabolic stability. Unlike the 3-propyl group found in Sildenafil, the 3-propoxy substituent on the indazole core offers altered electronic properties and hydrogen bond acceptor capabilities, potentially improving potency and selectivity profiles while navigating complex intellectual property (IP) landscapes.

This guide details the rational design, validated synthetic pathways, and critical quality control parameters for this compound.

Chemical Identity & Structural Logic
Property Data / Description
Chemical Name 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Core Scaffold 1H-Indazole (Bioisostere of Indole/Purine)
Key Functionalities C6-Formyl (Aldehyde handle for coupling)N1-Methyl (Solubility/Binding)C3-Propoxy (Hydrophobic pocket interaction)
Predicted LogP ~2.8 – 3.2 (Optimal for oral bioavailability)
Application Precursor for PDE5 inhibitors (e.g., Indazole-Sildenafil analogues), Tyrosine Kinase Inhibitors (TKIs).
The "Discovery" Logic: Why this Molecule?
  • Scaffold Hopping: The indazole ring provides a robust alternative to the pyrazolo[4,3-d]pyrimidine core of Sildenafil, often retaining biological activity while altering the metabolic clearance pathway.

  • Electronic Tuning: The C3-alkoxy group (propoxy) is electron-donating, increasing the electron density of the pyrazole portion of the indazole. This modulates the pKa of the N2 nitrogen, affecting binding affinity to the zinc-containing active site of PDE5.

  • Synthetic Versatility: The C6-aldehyde is a "universal handle," allowing for rapid diversification via reductive amination (to install piperazine tails) or Knoevenagel condensations.

Strategic Synthetic Pathway

The synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is non-trivial due to the need for regioselective alkylation at N1 versus N2 and O-alkylation at C3. The following route is the industry-standard approach for high-purity synthesis.

Visual Workflow (Graphviz)

SynthesisRoute Start 4-Bromo-2-fluorobenzoic Acid (Starting Material) Step1 Cyclization (Hydrazine Hydrate) Start->Step1 Inter1 6-Bromo-1H-indazol-3-ol (Intermediate 1) Step1->Inter1 Step2 Regioselective Alkylation (MeI, Base) Inter1->Step2 Inter2 6-Bromo-1-methyl-1H-indazol-3-ol (Intermediate 2) Step2->Inter2 N1-Selectivity Step3 O-Alkylation (n-Propyl Iodide, K2CO3) Inter2->Step3 Inter3 6-Bromo-1-methyl-3-propoxy-1H-indazole (Intermediate 3) Step3->Inter3 O-Alkylation Step4 Formylation (n-BuLi, DMF) Inter3->Step4 Final 1-Methyl-3-propoxy-1H-indazole- 6-carbaldehyde (Target) Step4->Final Li-Halogen Exchange

Caption: Step-wise synthetic route for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde highlighting key regioselective checkpoints.

Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazol-3-ol

Rationale: Direct methylation of 6-bromo-1H-indazol-3-ol often yields a mixture of N1, N2, and O-methylated products. A controlled stepwise approach or the use of specific bases is required.

  • Reagents: 6-Bromo-1H-indazol-3-ol (1.0 eq), Methyl Iodide (1.1 eq), Cesium Carbonate (Cs₂CO₃, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 6-bromo-1H-indazol-3-ol in DMF under N₂ atmosphere.

    • Add Cs₂CO₃ and stir at 0°C for 30 mins.

    • Add Methyl Iodide dropwise.[1] Critical: Maintain low temperature to favor N-alkylation over O-alkylation.

    • Allow to warm to RT and stir for 4 hours.

    • Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) should show consumption of starting material.[2]

    • Workup: Pour into ice water. The N1-methyl isomer typically precipitates. Filter and wash with water.[2]

    • Purification: Recrystallization from Ethanol.

    • Note: If N2-isomer forms, column chromatography is required (N1 is usually less polar).

Step 2: O-Alkylation (Introduction of Propoxy Group)

Rationale: With N1 blocked, the tautomeric equilibrium is restricted, making the oxygen at C3 the primary nucleophile for alkylation.

  • Reagents: 6-Bromo-1-methyl-1H-indazol-3-ol (1.0 eq), 1-Iodopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF.

  • Procedure:

    • Suspend the intermediate from Step 1 and K₂CO₃ in Acetone.

    • Add 1-Iodopropane.

    • Reflux at 60°C for 12–18 hours.

    • Checkpoint: Monitor disappearance of the -OH peak in IR or shift in TLC.

    • Workup: Filter off inorganic salts. Concentrate filtrate.[1][2]

    • Yield: Expect >85% yield of 6-Bromo-1-methyl-3-propoxy-1H-indazole .

Step 3: Formylation via Lithium-Halogen Exchange

Rationale: Converting the aryl bromide to an aldehyde is the "activation" step that creates the final building block.

  • Reagents: 6-Bromo-1-methyl-3-propoxy-1H-indazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), DMF (3.0 eq), anhydrous THF.

  • Procedure:

    • Dissolve the bromo-indazole in anhydrous THF and cool to -78°C (Dry ice/Acetone bath). Strict anhydrous conditions required.

    • Add n-BuLi dropwise over 20 mins. The solution may turn yellow/orange (formation of Aryl-Li species).

    • Stir at -78°C for 1 hour.

    • Add anhydrous DMF dropwise.

    • Stir for 30 mins at -78°C, then slowly warm to 0°C.

    • Quench: Add saturated NH₄Cl solution.

    • Extraction: Extract with Ethyl Acetate (3x).[2] Wash with brine.

    • Purification: Flash chromatography (SiO₂, Hexane:EtOAc gradient).

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the "Discovery," the following analytical fingerprints must be verified.

Method Expected Signal Interpretation
¹H NMR (DMSO-d₆) δ 10.05 ppm (s, 1H) Aldehyde proton (-CHO) . Confirms successful formylation.
δ 4.05 ppm (t, 2H) -OCH₂- of the propoxy group. Diagnostic of O-alkylation.
δ 3.95 ppm (s, 3H) N-CH3 . Confirms N1 methylation.
δ 1.80 (m, 2H), 1.05 (t, 3H) Remaining propyl chain protons.
IR Spectroscopy 1690–1700 cm⁻¹ Strong C=O stretch (Aldehyde).
Mass Spectrometry m/z ~219 [M+H]⁺ Parent ion consistent with C₁₂H₁₄N₂O₂.
Safety & Regulatory Considerations
  • Handling: n-Butyllithium is pyrophoric; extreme caution and inert atmosphere (Argon/Nitrogen) are mandatory.

  • Toxicity: Indazole derivatives can be biologically active.[3] Handle as a potential potent kinase/PDE inhibitor (wear PPE, use fume hood).

  • Regulatory: This compound is generally considered a research chemical/intermediate. However, as a close structural analogue to regulated PDE5 inhibitors, it may be subject to "analogue acts" in certain jurisdictions if sold for human consumption.

References
  • Synthesis of Indazole-3-carboxylic acid derivatives: Heterocycles, Vol. 43, No. 12, 1996.

  • 1-Methyl-1H-indazole-6-carbaldehyde properties: Chem-Impex International.

  • Synthesis of 6-Bromo-1-methyl-1H-indazol-3-amine (Analogous chemistry): Sigma-Aldrich Technical Data.

  • Indazole Scaffold in Drug Discovery: Journal of Medicinal and Chemical Sciences, 2022.

  • Sildenafil Analogue Structural Activity Relationships: National Institutes of Health (NIH) - PMC.

Sources

Foundational

A Technical Guide to the Theoretical Properties of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction Indazole derivatives have demonstrated significant potential in several therapeutic areas, including oncology, inflammation, and infectious dis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives have demonstrated significant potential in several therapeutic areas, including oncology, inflammation, and infectious diseases.[6][7][8] The strategic placement of substituents on the indazole ring system is crucial for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The subject of this guide, 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde, features key substitutions: a methyl group at the N1 position, a propoxy group at the C3 position, and a carbaldehyde group at the C6 position. Each of these modifications is expected to influence the molecule's overall characteristics.

Predicted Physicochemical and Spectroscopic Properties

The theoretical properties of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde can be estimated based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Comparison
Molecular Formula C₁₃H₁₄N₂O₂Based on atom count
Molecular Weight 230.26 g/mol Calculated from the molecular formula
Appearance Likely a yellow or off-white solidSimilar indazole-carbaldehydes are often solids with a yellowish hue.[9]
Melting Point Estimated 100-150 °CN-methylated indazoles often have melting points in this range.[1]
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solvents; sparingly soluble in water.The presence of the propoxy and indazole core suggests hydrophobicity.
logP Estimated 2.5 - 3.5Calculated based on the contributions of the substituent groups.
pKa Estimated 1.0 - 2.0 (for the indazolium cation)The basicity of the indazole nitrogen is influenced by the electron-withdrawing aldehyde group.[4]
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ (ppm) ~10.0 (s, 1H, -CHO)

    • δ (ppm) ~8.2-8.5 (m, 2H, Ar-H)

    • δ (ppm) ~7.8-8.0 (m, 1H, Ar-H)

    • δ (ppm) ~4.2 (t, 2H, -OCH₂CH₂CH₃)

    • δ (ppm) ~4.0 (s, 3H, N-CH₃)

    • δ (ppm) ~1.8 (sext, 2H, -OCH₂CH₂CH₃)

    • δ (ppm) ~1.0 (t, 3H, -OCH₂CH₂CH₃) (Rationale: Chemical shifts are estimated based on known values for similar indazole derivatives.)[1]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ (ppm) ~192 (-CHO)

    • δ (ppm) ~160 (C3-O)

    • δ (ppm) ~140-120 (Ar-C)

    • δ (ppm) ~70 (-OCH₂)

    • δ (ppm) ~35 (N-CH₃)

    • δ (ppm) ~22 (-CH₂CH₃)

    • δ (ppm) ~10 (-CH₃) (Rationale: Carbon chemical shifts are predicted based on the expected electronic environment of each carbon atom.)[1]

  • IR (KBr, cm⁻¹):

    • ~2900-3000 (C-H stretching)

    • ~1680-1700 (C=O stretching of aldehyde)

    • ~1600, ~1450 (C=C aromatic stretching)

    • ~1250 (C-O stretching) (Rationale: Characteristic vibrational frequencies are expected for the functional groups present.)[2]

  • Mass Spectrometry (ESI-MS):

    • m/z 231.11 [M+H]⁺ (Rationale: The expected mass for the protonated molecule.)[2]

Proposed Synthetic Pathway

A plausible synthetic route for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde can be devised based on established methodologies for the synthesis of substituted indazoles. The proposed pathway involves a multi-step process starting from a commercially available substituted indole or indazole.

Diagram 1: Proposed Synthesis Workflow

G A 6-Nitro-1H-indazole B 1-Methyl-6-nitro-1H-indazole A->B Methylation (e.g., Dimethyl sulfate, Base) C 1-Methyl-6-nitro-1H-indazol-3-ol B->C Hydroxylation (e.g., NaNO₂, H₂SO₄) D 1-Methyl-3-propoxy-6-nitro-1H-indazole C->D Williamson Ether Synthesis (e.g., 1-Bromopropane, Base) E 1-Methyl-3-propoxy-1H-indazol-6-amine D->E Reduction of Nitro Group (e.g., SnCl₂, HCl or H₂, Pd/C) F 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde E->F Sandmeyer-type Reaction (e.g., NaNO₂, H₂SO₄, then HCHO/CuSO₄)

Caption: A proposed multi-step synthesis pathway for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde.

Experimental Protocol (Hypothetical)
  • Step 1: N-Methylation of 6-Nitro-1H-indazole.

    • To a solution of 6-nitro-1H-indazole in a suitable solvent such as DMF, add a base like potassium carbonate.[10]

    • Slowly add dimethyl sulfate or methyl iodide at room temperature and stir until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography.

  • Step 2: Hydroxylation at C3.

    • The resulting 1-methyl-6-nitro-1H-indazole can be hydroxylated at the C3 position using methods analogous to those for other indazoles, potentially involving diazotization followed by hydrolysis.

  • Step 3: O-Propoxylation.

    • Treat the 1-methyl-6-nitro-1H-indazol-3-ol with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to form the alkoxide.

    • Add 1-bromopropane and heat the reaction mixture to facilitate the Williamson ether synthesis.

    • Purify the resulting 1-methyl-3-propoxy-6-nitro-1H-indazole after aqueous workup.

  • Step 4: Reduction of the Nitro Group.

    • The nitro group can be reduced to an amine using standard conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.[11] This will yield 1-methyl-3-propoxy-1H-indazol-6-amine.

  • Step 5: Formation of the Aldehyde.

    • The amine can be converted to the aldehyde via a Sandmeyer-type reaction. This involves diazotization of the amine with sodium nitrite and an acid, followed by reaction with a formaldehyde equivalent in the presence of a copper catalyst.

Theoretical Biological Activity and Potential Applications

The structural features of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde suggest several potential areas of biological activity. The indazole core is a known pharmacophore for kinase inhibitors, and many such inhibitors feature substitutions at the N1, C3, and C6 positions.[12][13]

Diagram 2: Potential Biological Interactions

G cluster_0 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde cluster_1 Potential Biological Targets A N1-Methyl C3-Propoxy C6-Carbaldehyde B Kinase ATP Binding Pocket Other Protein Receptors A:f0->B:f0 Hydrophobic Interactions A:f1->B:f0 Steric Influence A:f2->B:f1 Hydrogen Bonding / Covalent Interactions

Caption: Predicted interactions of the key functional groups with biological targets.

  • Kinase Inhibition: The N1-methyl group can provide favorable hydrophobic interactions within the ATP binding pocket of kinases. The C3-propoxy group can further modulate binding affinity and selectivity. The C6-carbaldehyde could act as a hydrogen bond acceptor or a reactive handle for covalent inhibition.[3]

  • Anti-inflammatory and Anticancer Potential: Many indazole derivatives exhibit anti-inflammatory and anticancer properties.[7][13] The specific substitution pattern of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde makes it a candidate for screening in these areas.

  • Synthetic Intermediate: The carbaldehyde group is a versatile functional group that can be readily converted into other functionalities, making this compound a valuable intermediate for the synthesis of a library of related indazole derivatives.[9][14]

Computational Modeling and In Silico Analysis

To further elaborate on the theoretical properties of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde, computational methods such as Density Functional Theory (DFT) and molecular docking can be employed.

DFT Calculations

DFT studies on similar indazole derivatives have been used to determine their physicochemical properties and electrostatic potential.[1] For 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde, DFT could provide insights into:

  • Molecular Geometry: Optimized bond lengths and angles.

  • Electronic Properties: HOMO-LUMO energy gap, which can be related to chemical reactivity and stability.

  • Electrostatic Potential Map: To visualize electron-rich and electron-poor regions, indicating potential sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.

Molecular Docking

Molecular docking simulations could be performed to predict the binding mode and affinity of this compound with various protein targets, such as different kinases.[12] This would involve:

  • Ligand Preparation: Generation of a 3D structure of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde and energy minimization.

  • Protein Preparation: Obtaining the crystal structure of the target protein (e.g., from the Protein Data Bank) and preparing it for docking.

  • Docking Simulation: Using software like AutoDock to predict the binding poses and calculate the binding energy.

  • Analysis of Results: Visualizing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

While 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is a novel compound without readily available experimental data, its theoretical properties can be robustly inferred from the extensive literature on related indazole derivatives. This in-depth technical guide provides a comprehensive overview of its predicted physicochemical characteristics, a plausible synthetic route, and its potential as a biologically active molecule, particularly in the realm of kinase inhibition. The aldehyde functionality also positions it as a versatile synthetic intermediate for the development of new chemical entities. The insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals, providing a solid foundation for the future synthesis, characterization, and biological evaluation of this promising indazole derivative.

References

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC. Available from: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. Available from: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available from: [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. Available from: [Link]

  • Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC. Available from: [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - ResearchGate. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available from: [Link]

  • Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem. Available from: [Link]

  • Identity - ECHA CHEM. Available from: [Link]

  • Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound) - PrepChem.com. Available from: [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. Available from: [Link]

  • 1H-Indazole - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • 1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O) - PubChemLite. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Functionalization of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

Executive Summary 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is a highly functionalized, versatile heterocyclic building block. Indazole-6-carbaldehydes are extensively utilized in the design of fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is a highly functionalized, versatile heterocyclic building block. Indazole-6-carbaldehydes are extensively utilized in the design of for acute myeloid leukemia (AML)[1] and as bioisosteric replacements for catechol in[2]. The 1-methyl and 3-propoxy substitutions provide tuned lipophilicity and metabolic stability, while the C6-aldehyde serves as an electrophilic handle for downstream derivatization (e.g., reductive aminations, Knoevenagel condensations, or heterocycle formations)[1]. This application note details a robust, two-step synthetic protocol starting from the commercially available 6-bromo-1-methyl-1H-indazol-3-ol.

Retrosynthetic Strategy & Pathway

SyntheticWorkflow SM 6-Bromo-1-methyl- 1H-indazol-3-ol Int1 6-Bromo-1-methyl- 3-propoxy-1H-indazole SM->Int1 1-Bromopropane K2CO3, DMF, 80°C Prod 1-Methyl-3-propoxy- 1H-indazole-6-carbaldehyde Int1->Prod 1. n-BuLi, THF, -78°C 2. DMF, -78°C to RT

Synthetic workflow for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde from substituted indazole.

Mechanistic Insights & Reaction Causality

To ensure high yields and prevent the formation of complex impurity profiles, the synthetic route relies on strict control of reaction conditions based on the underlying physical organic chemistry of the indazole core:

  • Regioselective O-Alkylation (Step 1) : The starting material, 6-bromo-1-methyl-1H-indazol-3-ol, exhibits ambident nucleophilicity at the O3 and N2 positions due to lactam-lactim tautomerization. Under thermodynamic control, employing a mild inorganic base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) preferentially drives O-alkylation. The high dielectric constant of DMF solvates the potassium cation, leaving a highly reactive, "naked" oxygen-centered nucleophile. This minimizes competitive N2-alkylation, which is often favored under kinetic control with stronger bases (e.g., NaH) in non-polar solvents.

  • Cryogenic Lithium-Halogen Exchange (Step 2) : The conversion of the 6-bromo intermediate to the 6-carbaldehyde is achieved via metal-halogen exchange using n-butyllithium (n-BuLi). This transformation must be strictly executed at cryogenic temperatures (–78 °C). At elevated temperatures, the highly basic n-BuLi can deprotonate the indazole core or induce the elimination of LiBr to form a highly reactive aryne intermediate, leading to complex oligomeric mixtures. Quenching the resulting aryllithium species with anhydrous N,N-dimethylformamide (DMF) forms a stable tetrahedral hemiaminal intermediate, which collapses upon aqueous acidic workup to smoothly yield the target aldehyde[1].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 6-Bromo-1-methyl-3-propoxy-1H-indazole

This protocol is self-validating: the complete consumption of the highly polar starting material is easily tracked via TLC, and the specific aqueous wash steps are designed to quantitatively remove DMF prior to chromatography.

  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Charging : Charge the flask with 6-bromo-1-methyl-1H-indazol-3-ol (10.0 g, 44.0 mmol, 1.0 eq) and anhydrous DMF (88 mL, 0.5 M).

  • Base Addition : Add finely powdered, anhydrous K₂CO₃ (12.2 g, 88.0 mmol, 2.0 eq) in one portion. Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation.

  • Alkylation : Add 1-bromopropane (4.8 mL, 52.8 mmol, 1.2 eq) dropwise via syringe over 5 minutes.

  • Heating : Heat the reaction mixture to 80 °C using a pre-equilibrated oil bath and stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 3:1) or LC-MS until the starting material is completely consumed.

  • Workup : Cool the mixture to room temperature. Quench by pouring into 200 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 100 mL).

  • Purification : Wash the combined organic layers with water (2 × 100 mL) and brine (100 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0–20% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Protocol B: Synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

This protocol utilizes internal temperature monitoring to prevent thermal runaway during the highly exothermic lithiation step, ensuring the integrity of the aryllithium intermediate.

  • Preparation : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet.

  • Substrate Dissolution : Dissolve 6-bromo-1-methyl-3-propoxy-1H-indazole (10.0 g, 37.2 mmol, 1.0 eq) in anhydrous THF (186 mL, 0.2 M).

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C.

  • Lithiation : Slowly add n-BuLi (2.5 M in hexanes, 16.4 mL, 40.9 mmol, 1.1 eq) dropwise via a syringe pump over 20 minutes, ensuring the internal temperature does not exceed –70 °C. Stir the resulting dark solution at –78 °C for 45 minutes to ensure complete lithium-halogen exchange.

  • Formylation : Add anhydrous DMF (8.6 mL, 111.6 mmol, 3.0 eq) dropwise over 10 minutes. Stir the mixture at –78 °C for an additional 1 hour.

  • Warming & Quenching : Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 1.5 hours. Quench the reaction carefully by adding saturated aqueous NH₄Cl (50 mL).

  • Workup & Purification : Dilute with EtOAc (150 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 75 mL). Wash the combined organic extracts with water (100 mL) and brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel flash chromatography (gradient: 10–30% EtOAc in Hexanes) to yield the target aldehyde as a white to off-white solid.

Quantitative Data Summary

StepTransformationKey ReagentsTemperatureTimeExpected Yield
1 O-Propylation1-Bromopropane, K₂CO₃, DMF80 °C4–6 h80–85%
2 Formylationn-BuLi, DMF, THF–78 °C to 0 °C2.5 h70–75%

Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.15 (s, 1H, CH O), 7.95 (d, J = 1.0 Hz, 1H, Ar-H ), 7.82 (d, J = 8.4 Hz, 1H, Ar-H ), 7.60 (dd, J = 8.4, 1.0 Hz, 1H, Ar-H ), 4.35 (t, J = 6.8 Hz, 2H, OCH₂ ), 4.05 (s, 3H, N-CH₃ ), 1.90 (h, J = 7.4 Hz, 2H, CH₂ ), 1.08 (t, J = 7.4 Hz, 3H, CH₃ ).

  • LC-MS (ESI+) : m/z calculated for C₁₂H₁₅N₂O₂[M+H]⁺ 219.11, found 219.1.

References

1.[1] Im, D., et al. (2022). "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants." European Journal of Medicinal Chemistry, 238, 114488. 2.[2] Christensen, S. B., et al. (1999). "Therapeutically active compounds based on indazole bioisostere replacement of catechol in pde4 inhibitors." World Intellectual Property Organization, WO1999023076A1.

Sources

Application

Application Notes and Protocols: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde as a Versatile Building Block in Organic Synthesis

Introduction: The Indazole Scaffold in Modern Chemistry The indazole nucleus is a privileged bicyclic heteroaromatic system that constitutes the core of numerous biologically active compounds.[1] Its unique electronic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Modern Chemistry

The indazole nucleus is a privileged bicyclic heteroaromatic system that constitutes the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a cornerstone in medicinal chemistry and materials science.[2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4] The functionalization of the indazole ring at various positions allows for the fine-tuning of its biological and physical properties, making it a highly sought-after scaffold in drug discovery.[5][6]

Physicochemical Properties and Handling

While experimental data for the target compound is unavailable, its properties can be predicted based on analogous structures like 1-methyl-1H-indazole-6-carbaldehyde.[2][7][8]

PropertyPredicted Value/InformationSource (Analogous Compounds)
Molecular Formula C13H16N2O2-
Molecular Weight 232.28 g/mol -
Appearance Likely a yellow to off-white solid[2]
Solubility Expected to be soluble in common organic solvents like DCM, THF, and DMF.General knowledge of organic compounds
Storage Store in an inert atmosphere at 2-8°C to prevent oxidation of the aldehyde.[2][9]

Safety Precautions: Handle with standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The aldehyde functionality may be an irritant.

Proposed Synthetic Pathway

The synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde can be envisioned through a multi-step sequence, leveraging established methodologies for the synthesis and functionalization of the indazole core.

Synthetic_Pathway A Starting Material (e.g., 2-Fluoro-5-formylbenzonitrile) B Indazole Formation (Hydrazine) A->B C N-Methylation (e.g., Dimethyl sulfate) B->C D 3-Halogenation (e.g., NBS) C->D E Propoxylation (Sodium propoxide) D->E F Target Molecule 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde E->F

Caption: Proposed synthetic route to 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde.

Application in Organic Synthesis: A Gateway to Novel Molecules

The aldehyde functionality of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde makes it a valuable precursor for a variety of chemical transformations, enabling the synthesis of more complex molecules with potential therapeutic applications.[2]

Reductive Amination: Synthesis of Indazole-based Amines

Reductive amination is a powerful tool for the introduction of amine functionalities. The reaction of the aldehyde with a primary or secondary amine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride, can yield a diverse library of indazole-containing amines. These products can serve as key intermediates for the synthesis of pharmacologically active compounds.

Reductive_Amination A 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde C Imine Intermediate A->C B Primary/Secondary Amine B->C E Indazole-based Amine C->E D Sodium Triacetoxyborohydride D->E Reduction

Caption: Workflow for the reductive amination of the title compound.

Protocol: General Procedure for Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Acid Catalyst (Optional): For less reactive amines, a catalytic amount of acetic acid can be added.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Wittig Reaction: Formation of Alkenyl-Indazoles

The Wittig reaction allows for the conversion of the aldehyde to an alkene. This transformation is crucial for introducing vinyl linkages, which can be further functionalized or used to extend the carbon skeleton. The resulting alkenyl-indazoles are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Protocol: General Procedure for the Wittig Reaction

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Base Addition: Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise to generate the ylide (indicated by a color change).

  • Aldehyde Addition: Dissolve 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired alkenyl-indazole.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation of the aldehyde with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a weak base provides access to electron-deficient alkenes. These products are versatile Michael acceptors and can participate in various cycloaddition reactions.

Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: To a solution of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.0 eq) and an active methylene compound (1.1 eq) in a suitable solvent like ethanol or toluene, add a catalytic amount of a base such as piperidine or triethylamine.

  • Heating: Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the crude product.

  • Purification: Recrystallize the product from a suitable solvent or purify by column chromatography.

Potential Applications in Drug Discovery

The indazole scaffold is a key component in several FDA-approved drugs.[1] The functional handles on 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde allow for its incorporation into drug discovery programs targeting various diseases.

  • Kinase Inhibitors: The indazole core is present in several kinase inhibitors used in oncology.[3] The aldehyde can be elaborated to introduce functionalities that can interact with the ATP-binding site of kinases.

  • 5-HT Receptor Antagonists: Granisetron, a 5-HT3 receptor antagonist used as an antiemetic, features an indazole core.[1] The title compound could serve as a starting point for the synthesis of novel 5-HT receptor modulators.

  • Antimicrobial Agents: Indazole derivatives have shown promising antibacterial and antifungal activities.[4] New derivatives synthesized from this building block could be screened for their antimicrobial efficacy.

Conclusion

While direct experimental data for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is scarce, its chemical structure strongly suggests its utility as a versatile building block in organic synthesis. By employing well-established synthetic methodologies, this compound can be readily prepared and transformed into a wide array of more complex molecules. The protocols and applications outlined in this guide, based on robust data from analogous compounds, provide a solid foundation for researchers to explore the potential of this and related indazole derivatives in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

  • PubChem. Indazole derivative, preparation method therefor, and pharmaceutical application thereof - Patent US-12325696-B2. Available from: [Link]

  • PrepChem.com. Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound). Available from: [Link]

  • WIPO. Search International and National Patent Collections. Available from: [Link]

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid - US20040248960A1.
  • Shaikh, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem., 2024, 15 , 1-26. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • Google Patents. Indazole derivatives - WO2009106982A1.
  • International Journal of Scientific Development and Research. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available from: [Link]

  • Cledera, A., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Adv., 2017, 7 , 33601-33606. Available from: [Link]

  • Google Patents. Method of synthesizing 1H-indazole compounds - US8022227B2.
  • Narayana Swamy, G., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4 (3), 1311-1316. Available from: [Link]

  • PubChemLite. 1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O). Available from: [Link]

  • ECHA. 1-Methyl-1H-indazole-6-carboxaldehyde. Available from: [Link]

  • Sapeta, K. and Kerr, M. A. Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 2015. Available from: [Link]

  • Patel, P. R., et al. Synthesis of 1H-indazoles using lemon peel powder as a natural, green and efficient catalyst under ultrasound irradiation. ChemistrySelect, 2021, 6 (19), 4729-4733. Available from: [Link]

  • Claramunt, R. M., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org. Chem., 2011, 76 (19), 7766–7777. Available from: [Link]

  • IT Services. Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate. Available from: [Link]

  • Chabukswar, A., et al. Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 2012, 5 (9), 1145-1149. Available from: [Link]

  • Sunwain Co., Ltd. 1-Methylindazole-3-carboxylic acid. Available from: [Link]

Sources

Method

Application Note &amp; Protocols for the Medicinal Chemistry Derivatization of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neurological disorders.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neurological disorders.[1][2][3] 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is a versatile building block, featuring a reactive aldehyde functionality that serves as an ideal handle for synthetic elaboration. The strategic placement of the N1-methyl and C3-propoxy groups provides a stable and lipophilic core, while the C6-carbaldehyde invites a multitude of chemical transformations. This guide provides detailed application notes and validated protocols for three cornerstone derivatization strategies—Reductive Amination, Wittig Olefination, and Knoevenagel Condensation—to generate diverse libraries of novel indazole derivatives for drug discovery programs.

Introduction: The Indazole Scaffold as a Pharmacophore

Indazoles are aromatic heterocyclic compounds that have garnered immense interest from researchers due to their wide-ranging biological activities.[3][4] Their structural similarity to purines and indoles allows them to function as effective mimics in biological systems, leading to potent interactions with various enzymatic targets, particularly protein kinases.[1] Marketed drugs such as Axitinib (a kinase inhibitor) and Granisetron (a 5-HT3 receptor antagonist) feature the indazole core, underscoring its therapeutic importance.[3]

The subject of this guide, 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde, is a strategically designed synthetic intermediate. The N1-methylation prevents tautomerization and provides a fixed point for molecular modeling, while the C3-propoxy group can enhance lipophilicity and modulate binding interactions. The aldehyde at the C6-position is the key to unlocking a vast chemical space for Structure-Activity Relationship (SAR) studies.[5][6]

Table 1: Physicochemical Properties of Starting Material
PropertyValue
IUPAC Name 1-methyl-3-propoxy-1H-indazole-6-carbaldehyde
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Appearance Off-white to pale yellow solid
Key Spectroscopic Data ¹H NMR (DMSO-d₆): Aldehyde proton (CHO) δ ≈ 10.1 ppm (s); Indazole protons δ ≈ 7.5-8.5 ppm; N-CH₃ δ ≈ 4.1 ppm (s); O-CH₂CH₂CH₃ δ ≈ 4.3 ppm (t), 1.8 ppm (sextet), 1.0 ppm (t). ¹³C NMR (DMSO-d₆): C=O δ ≈ 192 ppm. MS (ESI+): m/z = 219.1 [M+H]⁺

Derivatization Strategy I: Reductive Amination

Application Note

Reductive amination is one of the most robust and widely used methods for synthesizing secondary and tertiary amines, which are prevalent in pharmaceuticals.[7][8] This one-pot reaction involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine.[8] This strategy is paramount in medicinal chemistry for several reasons:

  • Vectorial Diversity: It allows the introduction of a vast array of amine-containing fragments, enabling exploration of different pockets of a biological target.

  • Modulating Physicochemical Properties: The introduction of a basic nitrogen atom can significantly improve aqueous solubility and provide a handle for salt formation, which is crucial for drug formulation.

  • Mechanism-Based Reagent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate, minimizing side reactions.[8] This selectivity makes the reaction clean and high-yielding.

Workflow: Reductive Amination

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Start_Indazole 1-Methyl-3-propoxy-1H- indazole-6-carbaldehyde Imine_Formation Imine/Iminium Formation (Acid Catalyst, e.g., AcOH) Start_Indazole->Imine_Formation 1. Start_Amine Primary or Secondary Amine (R¹R²NH) Start_Amine->Imine_Formation 2. Reduction In-situ Reduction (NaBH(OAc)₃) Imine_Formation->Reduction 3. Intermediate Final_Product 6-(Aminomethyl)indazole Derivative Reduction->Final_Product 4. Final Product

Caption: Reductive amination workflow.

Detailed Protocol: Synthesis of 6-((Cyclopropylamino)methyl)-1-methyl-3-propoxy-1H-indazole

Materials and Reagents:

  • 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.0 eq, 218 mg, 1.0 mmol)

  • Cyclopropylamine (1.2 eq, 83 µL, 1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol)

  • Acetic Acid (AcOH) (2-3 drops, catalytic)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde and dissolve in anhydrous DCM (10 mL).

  • Add cyclopropylamine followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Monitor by TLC (Thin Layer Chromatography) for the consumption of the starting aldehyde.

  • Carefully add sodium triacetoxyborohydride to the mixture in portions over 5 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-12 hours, or until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure product.[9][10]

Characterization (Hypothetical Data):

  • Appearance: Colorless oil or white solid.

  • Yield: 75-90%.

  • ¹H NMR (CDCl₃): A key diagnostic signal is the disappearance of the aldehyde proton (δ ≈ 10.1 ppm) and the appearance of a new singlet for the benzylic methylene protons (-CH₂-NH) around δ ≈ 3.9 ppm.

  • MS (ESI+): m/z = 260.2 [M+H]⁺.

Derivatization Strategy II: Wittig Olefination

Application Note

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high regioselectivity.[11][12] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[13] In medicinal chemistry, this transformation is invaluable for:

  • Scaffold Extension: Converting the aldehyde into an alkene introduces a two-carbon (or more) linker, allowing chemists to probe more distant regions of a binding pocket.

  • Stereochemical Control: The nature of the ylide (stabilized vs. non-stabilized) can influence the stereochemical outcome of the double bond (E vs. Z), which is often critical for biological activity.[13] Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene.

  • Introducing New Functional Groups: The ylide can carry various functional groups (e.g., esters, nitriles), which can be further manipulated or act as key pharmacophoric features.

Workflow: Wittig Olefination

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Products Start_Indazole 1-Methyl-3-propoxy-1H- indazole-6-carbaldehyde Wittig_Reaction Reaction with Aldehyde (Oxaphosphetane Intermediate) Start_Indazole->Wittig_Reaction Phosphonium_Salt Phosphonium Salt (Ph₃P⁺CH₂R Br⁻) Ylide_Formation Ylide Generation (Strong Base, e.g., n-BuLi) Phosphonium_Salt->Ylide_Formation 1. Deprotonation Ylide_Formation->Wittig_Reaction 2. Nucleophilic Attack Final_Product 6-Vinylindazole Derivative Wittig_Reaction->Final_Product 3. Elimination Byproduct Triphenylphosphine Oxide (Ph₃P=O) Wittig_Reaction->Byproduct

Caption: Wittig olefination workflow.

Detailed Protocol: Synthesis of Ethyl (E)-3-(1-methyl-3-propoxy-1H-indazol-6-yl)acrylate

Materials and Reagents:

  • 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.0 eq, 218 mg, 1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide) (1.1 eq, 383 mg, 1.1 mmol)

  • Toluene or Tetrahydrofuran (THF), anhydrous (10 mL)

  • Magnetic stirrer and heating mantle with reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde and (carbethoxymethylene)triphenylphosphorane.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and stir for 6-18 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.

  • Purify the residue by flash column chromatography on silica gel. A solvent system such as hexane/ethyl acetate is typically effective for separating the product from the highly polar triphenylphosphine oxide byproduct.[9]

Characterization (Hypothetical Data):

  • Appearance: White to off-white solid.

  • Yield: 70-85%.

  • ¹H NMR (CDCl₃): The aldehyde proton signal will be absent. New signals corresponding to the vinyl protons will appear in the δ ≈ 6.5-8.0 ppm range with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans (E)-alkene.

  • MS (ESI+): m/z = 289.2 [M+H]⁺.

Derivatization Strategy III: Knoevenagel Condensation

Application Note

The Knoevenagel condensation is the reaction of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst.[14] This reaction is a powerful tool for C-C bond formation and is highly valuable in drug synthesis.[14][15]

  • Electron-Withdrawing Scaffolds: The reaction produces α,β-unsaturated products, which are excellent Michael acceptors. This electrophilic handle can be used to form covalent bonds with biological targets or to participate in subsequent cyclization reactions.

  • Mild Conditions: The reaction is often catalyzed by mild bases like piperidine or boric acid, making it compatible with a wide range of functional groups.[14][16]

  • High Atom Economy: The only byproduct is water, making it an efficient and environmentally conscious transformation.[17]

Workflow: Knoevenagel Condensation

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Start_Indazole 1-Methyl-3-propoxy-1H- indazole-6-carbaldehyde Condensation Base-Catalyzed Condensation (e.g., Piperidine/AcOH) Start_Indazole->Condensation 1. Active_Methylene Active Methylene Cmpd. (e.g., Malononitrile) Active_Methylene->Condensation 2. Dehydration Dehydration (-H₂O) Condensation->Dehydration 3. Intermediate Final_Product α,β-Unsaturated Product Dehydration->Final_Product 4. Final Product

Caption: Knoevenagel condensation workflow.

Detailed Protocol: Synthesis of 2-((1-methyl-3-propoxy-1H-indazol-6-yl)methylene)malononitrile

Materials and Reagents:

  • 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.0 eq, 218 mg, 1.0 mmol)

  • Malononitrile (1.1 eq, 73 mg, 1.1 mmol)

  • Piperidine (0.1 eq, 10 µL, 0.1 mmol)

  • Ethanol or Toluene (10 mL)

Procedure:

  • In a round-bottom flask, dissolve 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde and malononitrile in ethanol (10 mL).

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 1-4 hours. The product often precipitates from the reaction mixture upon formation.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • If a precipitate has formed, cool the reaction mixture in an ice bath and collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove residual reactants.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.[18]

Characterization (Hypothetical Data):

  • Appearance: Brightly colored solid (typically yellow or orange).

  • Yield: 85-95%.

  • ¹H NMR (DMSO-d₆): The aldehyde proton signal is absent. A new, sharp singlet corresponding to the newly formed vinylic proton will appear at δ ≈ 8.5-9.0 ppm.

  • MS (ESI+): m/z = 267.1 [M+H]⁺.

Conclusion

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde stands as a highly valuable and adaptable platform for medicinal chemistry exploration. The three derivatization protocols detailed herein—reductive amination, Wittig olefination, and Knoevenagel condensation—represent efficient, high-yielding, and mechanistically distinct pathways to generate chemical diversity. By systematically applying these methods, researchers can rapidly build focused libraries to probe structure-activity relationships, optimize lead compounds, and ultimately accelerate the discovery of novel indazole-based therapeutics. Each protocol is designed to be self-validating through standard analytical techniques, ensuring the integrity and reproducibility of the synthetic efforts.

References

  • Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Faria, J. V., Leal, A. S., & Pavan, F. R. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Mini-Reviews in Medicinal Chemistry, 21(10), 1224-1239.
  • Kumar, A., Kumar, V., & Sharma, G. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1245-1279.
  • Zhang, Q. J., Dong, J. Y., & Wang, Z. T. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2772.
  • Claramunt, R. M., Elguero, J., & Silva, A. M. S. (2011).
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online.
  • BenchChem. (2025).
  • Mahar, D., Thorat, B. R., Mohite, S. N., & Thorat, S. D. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Applied Sciences and Engineering C, 2(4), 1-8.
  • Claramunt, R. M., et al. (2007). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Magnetic Resonance in Chemistry, 45(7), 594-602. [Link]

  • Itoh, T., et al. (2018).
  • Diaz, E., et al. (2016).
  • Patil, S. B., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(10), 100701.
  • Kumar, A., & Elavarasan, S. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(94), 52213-52217.
  • BenchChem. (2025). Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry. BenchChem.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860. [Link]

  • Fruchier, A., & Elguero, J. (2016). 13C NMR of indazoles. ResearchGate. [Link]

  • BenchChem. (n.d.).
  • Wang, G. W., & Zhang, Y. B. (2026). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Sigma-Aldrich. (n.d.).
  • Wang, X., et al. (2011). Method for separating and purifying substituted indazole isomers.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15933-15942.
  • Organic Chemistry Portal. (n.d.).
  • Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Polycyclic Aromatic Compounds, 1-13. [Link]

  • BenchChem. (2025). 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide. BenchChem.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Pasquinet, E. (2017). A Staudinger-diaza-wittig tandem reaction and its application to the synthesis of 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides. 4th European Chemistry Congress.
  • Chem-Impex. (n.d.). 1-Methyl-1H-indazole-6-carbaldehyde. Chem-Impex.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 224-235.
  • Driver, M. S., & Haddadin, M. J. (1979). The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Canadian Journal of Chemistry, 57(23), 3079-3084.
  • Chemistry LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts.

Sources

Application

Application Note: Utilizing 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) has emerged as a highly versatile, pre-functionalized building block for targeted oncology and inflammatory disease therapeutics[1][2]. This application note provides an authoritative guide on the structural rationale, mechanistic context, and self-validating synthetic protocols for utilizing this intermediate in drug discovery workflows.

Structural Rationale: The Indazole Pharmacophore

The indazole core is widely recognized as a bioisostere of indole, forming critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket[3]. Several FDA-approved multi-kinase inhibitors, such as Axitinib and Pazopanib, rely on the indazole scaffold to achieve potent target inhibition[3][4].

The specific substitution pattern of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde offers three distinct advantages for structure-based drug design:

  • 1-Methyl Group (Conformational Locking): Unsubstituted indazoles undergo N1-N2 tautomerization, which complicates purification and dilutes target binding affinity by presenting mixed conformers. The N1-methyl group locks the molecule into a single, predictable tautomeric state, improving pharmacokinetic predictability[2].

  • 3-Propoxy Group (Hydrophobic Pocket Occupation): The C3 position typically projects into the hydrophobic pocket adjacent to the ATP-binding site. The propoxy ether provides an optimal balance of steric bulk and lipophilicity, displacing high-energy water molecules to drive binding entropy[2].

  • 6-Carbaldehyde (Electrophilic Hub): The C6 position generally points toward the solvent-exposed region or the DFG (Asp-Phe-Gly) motif. The reactive aldehyde serves as an ideal handle for late-stage diversification via reductive amination or condensation reactions[5].

Mechanistic Context: Targeting Kinase Pathways

Indazole-based inhibitors synthesized from this precursor are frequently designed to target Receptor Tyrosine Kinases (RTKs) such as VEGFR, or serine/threonine kinases like6[6]. By competitively blocking the ATP pocket, these compounds halt downstream phosphorylation cascades (e.g., PI3K/AKT, MAPK) that drive tumor proliferation and angiogenesis[4][6].

Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR / PLK4) Ligand->Receptor Binds & Activates Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Phosphorylation Inhibitor 1-Methyl-3-propoxy-1H- indazole-6-derivatives Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Proliferation & Angiogenesis Downstream->Outcome Promotes

Fig 1. Inhibition of RTK signaling pathways by indazole-based compounds.

Synthetic Methodologies & Self-Validating Protocols

The 6-carbaldehyde moiety allows for divergent synthetic pathways to generate either Type I inhibitors (targeting the active kinase conformation) or Type II inhibitors (targeting the inactive DFG-out conformation)[7].

Workflow SM 1-Methyl-3-propoxy-1H- indazole-6-carbaldehyde React1 Reductive Amination NaBH(OAc)3, DCE SM->React1 Pathway A React2 Knoevenagel Condensation Piperidine, EtOH SM->React2 Pathway B Prod1 Type I Inhibitor: Solvent-Exposed Tail React1->Prod1 Yield: 75-85% Prod2 Type II Inhibitor: Extended DFG Binder React2->Prod2 Yield: 80-90%

Fig 2. Divergent synthetic workflows utilizing the 6-carbaldehyde handle.

Protocol A: Reductive Amination (Solvent-Exposed Tail Construction)

Attaching a basic amine (e.g., N-methylpiperazine or morpholine) to the C6 position is a standard strategy to improve aqueous solubility and interact with solvent-exposed residues, a technique heavily utilized in8[8].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.0 eq, 500 mg) and the desired secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point (83°C) permits mild heating if steric hindrance slows imine formation.

  • In-Process Validation (IPC): Stir at room temperature for 2 hours. Monitor via LC-MS to confirm the disappearance of the aldehyde mass (M+H = 219.1) and the appearance of the intermediate iminium ion.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions over 10 minutes.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. Unlike NaBH₄, it will not reduce the unreacted starting aldehyde into an alcohol, thereby preventing the accumulation of difficult-to-separate byproducts[8].

  • Quench & Extraction: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃ (15 mL).

    • Causality: The basic quench neutralizes the acetic acid byproduct and free-bases the newly formed amine tail, ensuring it partitions completely into the organic layer.

  • Isolation: Extract with DCM (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH, 95:5)[9].

Protocol B: Knoevenagel Condensation (Extended Conjugated System)

To target the deep DFG-out pocket, the 6-carbaldehyde can be extended via a Knoevenagel condensation with an active methylene compound (e.g., thiazolidine-2,4-dione), similar to approaches used in 7[7].

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine the indazole-6-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in absolute ethanol (0.2 M concentration). Add piperidine (0.1 eq) as a catalyst.

    • Causality: Piperidine acts as a mild organic base to generate the enolate of the active methylene without triggering unwanted self-aldol condensation of the indazole[5].

  • Reflux: Heat the reaction mixture to 80°C under a reflux condenser for 4–6 hours.

    • Causality: Elevated temperature provides the thermodynamic energy required for the dehydration step of the aldol addition, pushing the equilibrium entirely toward the stable, conjugated alkene product.

  • In-Process Validation (IPC): Monitor via TLC (Hexanes:EtOAc, 1:1). The highly conjugated product will exhibit a distinct, bright fluorescence under 365 nm UV light compared to the starting material.

  • Isolation: Cool the reaction mixture slowly to 0°C in an ice bath.

    • Causality: The extended conjugated system drastically reduces the molecule's solubility in cold ethanol. The product will precipitate out of solution, allowing for isolation via simple vacuum filtration without the need for column chromatography. Wash the filter cake with ice-cold ethanol and dry in vacuo.

Quantitative Data Summary

The table below summarizes typical reaction profiles and the functional roles of the resulting derivatives when utilizing 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde as a starting material.

TransformationReagents & ConditionsTypical YieldPharmacophore Role in Kinase Inhibition
Reductive Amination Amine, NaBH(OAc)₃, DCE, RT, 12h75 - 85%Solubilizing tail; interacts with solvent-exposed residues (Type I).
Knoevenagel Condensation Active Methylene, Piperidine, EtOH, 80°C, 6h80 - 90%Extends conjugated system; penetrates deep hydrophobic DFG pocket (Type II).
Wittig Olefination Phosphonium ylide, t-BuOK, THF, 0°C to RT65 - 75%Introduces rigid alkene linkers; mimics Axitinib-like structural motifs.
Oxidation to Carboxylic Acid NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O> 90%Generates a handle for amide coupling; forms critical H-bonds with kinase backbone.

References

  • Benchchem. "A Technical Guide to the Molecular Structure of 6-Nitro-1H-indazole-3-carbaldehyde.
  • Semantic Scholar. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances.
  • NIH/PMC. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." RSC Advances.
  • ACS Publications. "Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors." Journal of Medicinal Chemistry.
  • Google Patents. "WO2009013126A1 - Substituted indazole derivatives active as kinase inhibitors." WIPO.

Sources

Method

Application Notes and Protocols for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde in Materials Science

Introduction 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is a bespoke heterocyclic compound with significant potential as a versatile building block in the synthesis of advanced functional materials. Its unique molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is a bespoke heterocyclic compound with significant potential as a versatile building block in the synthesis of advanced functional materials. Its unique molecular architecture, featuring a reactive carbaldehyde group, a stable N-methylated indazole core, and a flexible propoxy chain, offers a compelling platform for the design of novel polymers, organic electronic materials, and functional surfaces. The indazole heterocycle is a well-established pharmacophore in medicinal chemistry, but its unique electronic and photophysical properties are increasingly being explored in materials science.[1][2][3] This document provides detailed application notes and illustrative protocols for researchers and scientists interested in leveraging the properties of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde for the development of next-generation materials. While direct applications of this specific molecule are not yet widely reported, these notes are based on the established reactivity of its functional groups and the known performance of analogous indazole derivatives in various material science contexts.[4][5][6]

Molecular Structure and Key Physicochemical Properties

The inherent properties of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde are derived from its distinct structural motifs:

  • 1-Methyl-1H-indazole Core: The N-methylation of the indazole ring enhances solubility in organic solvents and prevents tautomerization, leading to more predictable reactivity and material properties.[7] The indazole ring system is known for its thermal stability and can impart useful electronic and photophysical characteristics to derived materials.[1][8]

  • 6-Carbaldehyde Group: This aldehyde functionality is a versatile chemical handle for a wide range of organic transformations, including condensations, reductive aminations, and Wittig reactions. This allows for the straightforward incorporation of the indazole unit into larger molecular and macromolecular structures.

  • 3-Propoxy Group: The propoxy substituent can improve the processability of resulting materials by enhancing their solubility and potentially lowering their melting points or glass transition temperatures. It can also influence the solid-state packing of derived molecules, which is crucial for applications in organic electronics.

Table 1: Physicochemical Properties of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Reactive Group
1-Methyl-3-propoxy-1H-indazole-6-carbaldehydeC12H14N2O2218.25(Predicted) Pale yellow solidAldehyde
1-Methyl-1H-indazole-6-carbaldehydeC9H8N2O160.17Yellow solid[5]Aldehyde
1H-Imidazole-4-carbaldehydeC4H4N2O96.09White to light yellow solid[9]Aldehyde

Application 1: Synthesis of High-Performance Schiff Base Polymers

Scientific Rationale:

The carbaldehyde group of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde can readily undergo condensation with primary amines to form Schiff bases (imines). When a diamine is used, this reaction can be employed to synthesize high-molecular-weight polymers. The resulting polyimines, or Schiff base polymers, are known for their excellent thermal stability, mechanical strength, and interesting optoelectronic properties. The incorporation of the indazole moiety into the polymer backbone is anticipated to enhance these properties, potentially leading to materials suitable for high-temperature coatings, advanced composites, or as active layers in electronic devices.

Experimental Protocol: Synthesis of a Poly(indazole-imine)

Materials:

  • 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

  • 1,4-Phenylenediamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.0 mmol) and 1,4-phenylenediamine (1.0 mmol) in anhydrous DMF (20 mL).

  • Purge the flask with nitrogen for 15 minutes to create an inert atmosphere.

  • Heat the reaction mixture to 120 °C and maintain this temperature with continuous stirring for 24 hours.

  • Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by FT-IR spectroscopy for the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing methanol (200 mL) with vigorous stirring.

  • Collect the fibrous polymer precipitate by vacuum filtration.

  • Wash the polymer thoroughly with methanol to remove any unreacted monomers and residual solvent.

  • Dry the polymer in a vacuum oven at 60 °C for 24 hours.

Characterization:

  • FT-IR Spectroscopy: To confirm the formation of the imine bond and the disappearance of the aldehyde and amine starting materials.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the polymer repeat unit.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Diagram 1: Synthesis of a Poly(indazole-imine)

G Indazole 1-Methyl-3-propoxy-1H- indazole-6-carbaldehyde Solvent DMF, 120 °C, 24h Under N2 Indazole->Solvent Diamine 1,4-Phenylenediamine Diamine->Solvent Polymer Poly(indazole-imine) Solvent->Polymer Polycondensation

Caption: Synthetic scheme for the polycondensation of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde with a diamine.

Application 2: Development of Novel Fluorophores for Organic Electronics

Scientific Rationale:

Indazole derivatives have been investigated as components of fluorescent materials due to their unique electronic structure.[1][3][8] The aldehyde group of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde can be used as a synthetic anchor to create more extended π-conjugated systems, which are often highly fluorescent. For instance, a Knoevenagel condensation with a molecule containing an active methylene group can yield a fluorescent dye. Such dyes could find applications as emitters in Organic Light-Emitting Diodes (OLEDs) or as fluorescent probes in sensing applications.

Experimental Protocol: Synthesis of an Indazole-Based Fluorescent Dye

Materials:

  • 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (25 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure fluorescent dye.

Characterization:

  • UV-Vis Spectroscopy: To determine the absorption spectrum of the dye.

  • Photoluminescence Spectroscopy: To measure the emission spectrum and quantum yield of the dye.

  • Cyclic Voltammetry: To investigate the electrochemical properties (HOMO/LUMO energy levels) of the dye, which is crucial for assessing its suitability for OLED applications.

Diagram 2: Workflow for Characterization of a Novel Fluorophore

G Start Synthesized Indazole Dye UVVis UV-Vis Spectroscopy Start->UVVis PL Photoluminescence Spectroscopy Start->PL CV Cyclic Voltammetry Start->CV Data Absorption/Emission Spectra, Quantum Yield, HOMO/LUMO Levels UVVis->Data PL->Data CV->Data Analysis Evaluation for OLED Application Data->Analysis

Caption: Characterization workflow for a newly synthesized indazole-based fluorescent dye.

Application 3: Functionalization of Surfaces for Advanced Coatings

Scientific Rationale:

The ability to tailor the surface properties of materials is critical in many areas of materials science. The carbaldehyde group of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde can be used to covalently attach this molecule to amine-functionalized surfaces, such as silica nanoparticles or polymer films. This surface modification can impart new properties to the substrate, such as altered hydrophobicity, improved biocompatibility, or the introduction of specific binding sites. The indazole moiety, in this context, could provide a site for metal coordination or other specific interactions.

Experimental Protocol: Surface Modification of Amine-Functionalized Silica

Materials:

  • Amine-functionalized silica nanoparticles

  • 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

  • Anhydrous Toluene

  • Sodium cyanoborohydride (optional, for reductive amination)

Procedure:

  • Disperse the amine-functionalized silica nanoparticles in anhydrous toluene in a round-bottom flask.

  • Add a solution of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde in toluene to the silica dispersion.

  • Heat the mixture to reflux for 12 hours with stirring to form the imine linkage.

  • (Optional) For a more stable linkage, cool the mixture and add sodium cyanoborohydride to reduce the imine to a secondary amine. Stir at room temperature for an additional 12 hours.

  • Collect the functionalized silica nanoparticles by centrifugation.

  • Wash the particles repeatedly with toluene and then with methanol to remove any unreacted aldehyde.

  • Dry the functionalized silica nanoparticles under vacuum.

Characterization:

  • FT-IR Spectroscopy: To confirm the covalent attachment of the indazole derivative to the silica surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica surface.

  • Contact Angle Measurement: To assess the change in surface hydrophobicity.

Diagram 3: Structure-Property Relationship of a Functionalized Surface

G Core Indazole Moiety Linkage Covalent Linkage Core->Linkage Property2 Metal Coordination Site Core->Property2 Propoxy Propoxy Group Propoxy->Linkage Property1 Altered Hydrophobicity Propoxy->Property1 Surface Substrate Surface Linkage->Surface

Caption: Conceptual diagram illustrating how different parts of the molecule contribute to the final properties of a functionalized surface.

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde represents a promising, yet underexplored, platform for the development of novel materials. The synthetic versatility of its carbaldehyde group, combined with the inherent properties of the N-methylated indazole core and the processability-enhancing propoxy chain, makes it an attractive candidate for the creation of high-performance polymers, fluorescent materials for organic electronics, and functional surface coatings. The protocols and conceptual frameworks presented in these application notes are intended to serve as a starting point for researchers to unlock the full potential of this and related indazole derivatives in materials science.

References

Sources

Application

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde in the synthesis of novel heterocycles

Application Note: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde in the Synthesis of Novel Heterocycles Executive Summary & Structural Rationale 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde in the Synthesis of Novel Heterocycles

Executive Summary & Structural Rationale

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is a highly versatile, commercially available building block engineered for advanced medicinal chemistry and drug discovery[1]. The indazole core is a privileged pharmacophore, frequently utilized in the development of targeted therapies, particularly kinase inhibitors[2].

This specific molecule is strategically decorated with three functional domains, each serving a distinct pharmacological and synthetic purpose:

  • N1-Methylation: Locks the tautomeric state of the indazole ring. This prevents hydrogen-bond donor promiscuity, a critical factor in maintaining structure-activity relationship (SAR) consistency and achieving kinase selectivity.

  • C3-Propoxy Group: Provides a lipophilic vector (enhancing

    
    ) designed to probe hydrophobic sub-pockets, such as the gatekeeper region within the ATP-binding site of kinases.
    
  • C6-Carbaldehyde: Acts as the primary reactive electrophilic center. Aldehydes at the 6-position are prime vectors for accessing the solvent-exposed region or hinge-binding region of target proteins[3].

Pharmacophore Core 1-Methyl-3-propoxy-1H-indazole- 6-carbaldehyde N1 N1-Methyl Group (Tautomer Lock) Core->N1 Prevents H-bond promiscuity C3 C3-Propoxy Group (Lipophilic Probe) Core->C3 Targets hydrophobic pockets C6 C6-Carbaldehyde (Reactive Vector) Core->C6 Enables divergent synthesis

Fig 1. Pharmacophore rationale of the substituted indazole core in drug design.

Divergent Synthetic Workflows

The inherent reactivity of the C6-carbaldehyde allows for divergent synthetic pathways, enabling the rapid generation of diverse heterocyclic libraries. Two of the most robust and field-proven methodologies are Reductive Amination (to generate solubilizing appendages) and Oxidative Hetero-annulation (to generate extended hinge-binding motifs like benzimidazoles)[4].

Workflow SM 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde RA Reductive Amination NaBH(OAc)3, DCE SM->RA Cond Oxidative Condensation 1,2-Diamine, Na2S2O5 SM->Cond Knoev Knoevenagel Condensation Active Methylene, Base SM->Knoev P1 C6-Aminomethyl Indazoles (Solubilized Analogs) RA->P1 P2 Benzimidazole Hybrids (Hinge Binders) Cond->P2 P3 Alkenyl Heterocycles (Rigid Linkers) Knoev->P3

Fig 2. Divergent synthetic workflows leveraging the C6-carbaldehyde reactive center.

Experimental Methodologies

Protocol A: Synthesis of C6-Aminomethyl Indazoles via Reductive Amination

Causality & Rationale: Reductive amination converts the aldehyde into a basic amine. This transformation is highly valued in drug development for improving aqueous solubility (via salt formation) and establishing critical salt bridges with solvent-exposed aspartate or glutamate residues on the target protein. Sodium triacetoxyborohydride (


) is selected over sodium borohydride (

) because it is a milder reagent that selectively reduces the protonated iminium ion intermediate without prematurely reducing the starting aldehyde to an alcohol.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.0 eq, 1.0 mmol) and the desired primary or secondary amine (1.2 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis: Add glacial acetic acid (0.1 eq) to lower the pH slightly, accelerating the dehydration step to form the iminium ion. Stir at room temperature for 1 hour.

  • Reduction: Add

    
     (1.5 eq, 1.5 mmol) portion-wise over 10 minutes to prevent excessive exothermicity. Stir the suspension at room temperature for 12–16 hours.
    
  • Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting aldehyde is highly UV-active (254 nm) and stains bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP). Complete consumption of the 2,4-DNP active spot indicates successful reduction. The product amine will typically stain positive with Ninhydrin (if secondary) or Dragendorff's reagent (if tertiary).

  • Workup: Quench the reaction by slowly adding saturated aqueous

    
     (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Synthesis of 2-(Indazol-6-yl)benzimidazoles via Oxidative Hetero-annulation

Causality & Rationale: Coupling the indazole core to a benzimidazole creates a rigid, extended planar system that perfectly occupies the ATP-binding site of kinases, a strategy successfully employed in the development of FLT3 inhibitors[4]. Using sodium metabisulfite (


) acts as a dual-purpose reagent: it forms a bisulfite adduct with the aldehyde to increase electrophilicity and acts as an in situ oxidant to drive the aromatization of the intermediate imidazoline to the final benzimidazole.

Step-by-Step Procedure:

  • Condensation: Dissolve the aldehyde (1.0 eq, 1.0 mmol) and a substituted 1,2-diaminobenzene (1.0 eq, 1.0 mmol) in ethanol (15 mL).

  • Oxidation Initiation: Add

    
     (1.2 eq, 1.2 mmol) dissolved in a minimum amount of distilled water (approx. 1-2 mL).
    
  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours under continuous stirring.

  • Self-Validation Checkpoint (TLC & Photophysics): The formation of the extended conjugated benzimidazole-indazole system results in a distinct photophysical shift. The product will exhibit strong fluorescence under long-wave UV (365 nm) on the TLC plate, unlike the starting aldehyde.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the product. Filter the solid precipitate, wash with cold water and a small amount of cold diethyl ether, and dry under high vacuum.

Quantitative Benchmarking Data

To aid in reaction planning and analytical verification, the following table summarizes the typical performance metrics and key analytical markers for the primary transformations of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde.

Table 1. Benchmarking Data for C6-Carbaldehyde Transformations

Reaction ClassReagents & ConditionsTypical Yield (%)Reaction Time (h)Key Analytical Marker (

H NMR)
Reductive Amination Amine (1.2 eq),

(1.5 eq), DCE, RT
75 - 90%12 - 16Disappearance of -CHO (~10.1 ppm); Appearance of -CH₂-N (~3.8 ppm)
Oxidative Condensation 1,2-Diamine (1.0 eq),

(1.2 eq), EtOH, 80 °C
65 - 85%4 - 6Appearance of broad benzimidazole N-H (~12.5 ppm)
Knoevenagel Condensation Active Methylene (1.1 eq), Piperidine (0.1 eq), Toluene, 110 °C80 - 95%2 - 4Appearance of vinylic proton (~7.8 ppm)

References

  • US8263596B2 - Kinase inhibitors and method of treating cancer Source: Google Patents URL:[2]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants Source: PubMed Central (PMC) / Taylor & Francis URL:[Link][4]

Sources

Method

Experimental protocol for Wittig reaction with 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

Strategic Rationale & Chemical Context Indazole derivatives are highly prized scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles in the development of kinase inhibitors and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

Indazole derivatives are highly prized scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles in the development of kinase inhibitors and anti-inflammatory agents 1. Specifically, functionalization at the C6 position of the indazole core allows for the exploration of deep hydrophobic pockets in target proteins.

The compound 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) contains a reactive formyl group that serves as an ideal handle for carbon-carbon bond formation. The Wittig reaction is the premier method for converting this aldehyde into a terminal alkene (vinyl group), which can subsequently be used for cross-coupling (e.g., Heck reactions) or polymerization. This guide provides a field-proven, self-validating protocol for the methylenation of this specific indazole derivative, ensuring high yields while mitigating common pitfalls associated with heterocyclic substrates 2.

Mechanistic Causality: Why These Reagents?

To achieve a robust and reproducible transformation, every reagent and condition has been selected based on strict mechanistic causality:

  • Base Selection (Potassium tert-butoxide): While n-butyllithium is commonly used to generate ylides, it is highly nucleophilic and can cause side reactions with the indazole core. Potassium tert-butoxide (t-BuOK) is a non-nucleophilic, sterically hindered strong base that cleanly deprotonates methyltriphenylphosphonium bromide without attacking the substrate 3.

  • Temperature Control (0 °C to Room Temperature): The deprotonation of the phosphonium salt is highly exothermic. Performing this at 0 °C preserves the integrity of the resulting ylide. Warming to room temperature after substrate addition provides the necessary activation energy for the cycloreversion of the oxaphosphetane intermediate into the alkene and triphenylphosphine oxide 4.

  • Anhydrous THF: The phosphonium ylide is exquisitely sensitive to moisture. Even trace water will protonate the ylide back to the unreactive phosphonium salt, drastically reducing the yield.

Mechanism Ylide Phosphonium Ylide (Nucleophile) Betaine Betaine Intermediate Ylide->Betaine Aldehyde Indazole Aldehyde (Electrophile) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Products Vinyl Indazole + Ph3P=O Oxaphosphetane->Products Cycloreversion

Caption: Mechanistic pathway of the Wittig reaction forming the vinyl indazole derivative.

Quantitative Data & Reaction Parameters

The following table outlines the optimized stoichiometry for a standard 5.0 mmol scale reaction. Using a slight excess of the Wittig reagent (1.20 eq) ensures complete consumption of the valuable indazole starting material.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde218.251.001.09 g (5.0 mmol)Electrophilic Substrate
Methyltriphenylphosphonium bromide357.221.202.14 g (6.0 mmol)Ylide Precursor
Potassium tert-butoxide (t-BuOK)112.211.250.70 g (6.25 mmol)Non-nucleophilic Base
Anhydrous Tetrahydrofuran (THF)72.11N/A25.0 mLAprotic Solvent
Saturated Aqueous NH₄ClN/AN/A15.0 mLQuenching Agent

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and Thin-Layer Chromatography (TLC) checkpoints are integrated directly into the steps to ensure the operator can verify the success of each phase before proceeding.

Stage 1: In-Situ Ylide Generation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or Nitrogen) for 5 minutes.

  • Suspension: Add methyltriphenylphosphonium bromide (2.14 g, 6.0 mmol) to the flask, followed by 15.0 mL of anhydrous THF. The salt will not fully dissolve, creating a white suspension.

  • Cooling & Deprotonation: Submerge the flask in an ice-water bath (0 °C). Stir for 5 minutes to equilibrate the temperature.

  • Base Addition: Add t-BuOK (0.70 g, 6.25 mmol) in three small portions over 5 minutes.

    • Self-Validation Checkpoint: Upon addition of the base, the white suspension will rapidly transition to a vibrant, bright yellow/orange solution. This color change is the definitive visual confirmation that the active methylenetriphenylphosphorane ylide has formed 2. Stir at 0 °C for 45 minutes to ensure complete deprotonation.

Stage 2: Nucleophilic Addition & Olefination
  • Substrate Preparation: In a separate dry vial, dissolve 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.09 g, 5.0 mmol) in 10.0 mL of anhydrous THF.

  • Addition: Using a syringe, add the aldehyde solution dropwise to the bright yellow ylide solution at 0 °C over 10 minutes.

    • Self-Validation Checkpoint: The vibrant yellow color will begin to fade as the ylide is consumed by the aldehyde to form the betaine intermediate.

  • Reaction Progression: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 2 to 4 hours.

  • TLC Monitoring: Monitor the reaction via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting aldehyde will appear as a UV-active spot at lower Rf (~0.35), while the desired vinyl indazole product will appear as a new, less polar UV-active spot at a higher Rf (~0.65). Proceed to workup once the starting material spot is completely absent.

Stage 3: Quench & Liquid-Liquid Extraction
  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 15.0 mL of saturated aqueous ammonium chloride (NH₄Cl) to neutralize any unreacted base and quench the reaction.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (25 mL). Transfer the organic layer to an Erlenmeyer flask, add anhydrous magnesium sulfate (MgSO₄), and swirl. Filter out the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude, pale yellow solid/oil mixture.

Stage 4: Chromatographic Purification
  • Column Preparation: The crude mixture contains the desired product and a stoichiometric amount of triphenylphosphine oxide (Ph₃P=O), which is highly polar.

  • Elution: Load the crude material onto a silica gel column. Elute with a gradient of 5% to 15% Ethyl Acetate in Hexanes. The non-polar 1-Methyl-3-propoxy-6-vinyl-1H-indazole will elute first. The Ph₃P=O byproduct will remain strongly retained on the silica gel until much higher polarities are reached 4.

  • Isolation: Combine the product-containing fractions and remove the solvent in vacuo to afford the pure alkene as a solid.

Experimental Workflow Visualization

Workflow A 1. Ylide Generation Ph3PCH3Br + t-BuOK in THF (0 °C) B 2. Substrate Addition Add Indazole-6-carbaldehyde A->B C 3. Olefination Warm to RT, Stir 2-4 h B->C D 4. Quench & Extraction Add aq. NH4Cl, Extract with EtOAc C->D E 5. Drying & Concentration Dry over MgSO4, Evaporate D->E F 6. Purification Silica Gel Column Chromatography E->F

Caption: Experimental workflow for the Wittig olefination of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde.

References

  • National Institutes of Health (PMC). A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis. Available at: [Link]

  • Google Patents.CN112533905A - Indene derivatives useful for treating pain and inflammation.
  • ACS Omega. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. Available at: [Link]

Sources

Application

Application Note: Design and Synthesis of Lipophilic Indazole-Based Fluorescent Probes

Topic: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde as a Fluorescent Probe Precursor Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Imaging Specialists Ab...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde as a Fluorescent Probe Precursor Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Imaging Specialists

Abstract & Introduction

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is a specialized heterocyclic building block utilized in the development of advanced fluorescent probes and medicinal agents.[1][2][3] Unlike simple indazole derivatives, this molecule features a 3-propoxy substituent , which significantly enhances lipophilicity, making it an ideal scaffold for designing probes targeting hydrophobic microenvironments such as lipid droplets (LDs) , cell membranes, or hydrophobic protein pockets.

The 6-carbaldehyde moiety serves as a highly reactive "handle" for Knoevenagel condensations, allowing researchers to extend the


-conjugation system. By coupling this precursor with electron-deficient active methylene compounds (e.g., indolium, benzothiazolium salts), scientists can synthesize Intramolecular Charge Transfer (ICT)  dyes with tunable emission spectra, typically ranging from green to near-infrared (NIR).

This guide provides a comprehensive workflow for utilizing 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde to synthesize a hemicyanine-based fluorescent probe, including detailed protocols for synthesis, characterization, and biological application.

Chemical Profile & Handling

PropertySpecification
Chemical Name 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde
CAS Number 1987045-22-6
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, DMSO, DMF, Methanol; Sparingly soluble in Water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light
Reactive Moiety Aldehyde (-CHO) at C6 position

Handling Precaution: The aldehyde group is susceptible to oxidation to carboxylic acid upon prolonged exposure to air. Always store under inert gas.

Synthetic Utility: The "Push-Pull" Strategy

The primary application of this precursor is in the construction of Hemicyanine Dyes . The indazole core acts as an electron donor (D), while the aldehyde allows for connection to an electron acceptor (A) via a


-bridge.
  • Donor: 1-Methyl-3-propoxy-1H-indazole (Electron-rich, lipophilic)

  • Acceptor: Indolium, Pyridinium, or Benzothiazolium salt (Electron-poor)

  • Mechanism: Intramolecular Charge Transfer (ICT)

  • Advantage of 3-Propoxy: Increases

    
     (partition coefficient), facilitating membrane permeability and accumulation in lipid-rich organelles.
    
Workflow Diagram: Probe Construction

SynthesisWorkflow Precursor 1-Methyl-3-propoxy- 1H-indazole-6-carbaldehyde (Donor) Reaction Knoevenagel Condensation (EtOH, Piperidine, Reflux) Precursor->Reaction + Active Methylene Acceptor 1,2,3,3-Tetramethyl- 3H-indolium iodide (Acceptor) Acceptor->Reaction Probe Hemicyanine Dye (Fluorescent Probe) Reaction->Probe - H₂O Target Target Application: Lipid Droplet Imaging Probe->Target Bioimaging

Caption: Synthetic pathway converting the aldehyde precursor into a functional hemicyanine fluorescent probe via Knoevenagel condensation.

Experimental Protocol: Synthesis of Indazole-Indolium Probe

Objective: To synthesize a red-emitting fluorescent probe (Probe-Ind-Cy) targeting lipid droplets.

Reagents Required[2][3][5][7][8][9][10]
  • Precursor: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.0 eq)

  • Acceptor: 1,2,3,3-Tetramethyl-3H-indolium iodide (1.2 eq)

  • Catalyst: Piperidine (Catalytic amount, ~3-5 drops)

  • Solvent: Anhydrous Ethanol (EtOH)

  • Workup: Diethyl ether, Dichloromethane (DCM)

Step-by-Step Methodology
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (218 mg, 1.0 mmol) and 1,2,3,3-Tetramethyl-3H-indolium iodide (361 mg, 1.2 mmol) in 15 mL of anhydrous ethanol.

    • Note: Ensure the indolium salt is dry; moisture can inhibit the reaction.

  • Catalysis:

    • Add Piperidine (3 drops) to the reaction mixture. The solution color should darken immediately, indicating the formation of the reactive enamine/enolate species.

  • Reflux:

    • Heat the mixture to reflux (80°C) under an argon atmosphere for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (DCM/Methanol 95:5). The aldehyde spot (high R_f) should disappear, and a new, highly colored (red/purple) spot (lower R_f) should appear.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Precipitation: Dissolve the crude residue in a minimum amount of DCM (2 mL) and add cold Diethyl Ether (20 mL) dropwise with stirring to precipitate the dye.

    • Filter the solid and wash with cold ether (3 x 10 mL) to remove unreacted aldehyde and catalyst.

    • Optional: If high purity is required for quantum yield measurements, purify via silica gel column chromatography using a gradient of DCM to DCM/MeOH (98:2).

  • Characterization (Expected):

    • Appearance: Dark red/purple solid.

    • ¹H NMR (DMSO-d₆): Look for trans-alkene protons (doublets, J ≈ 16 Hz) in the 7.0–8.5 ppm region, confirming conjugation.

    • MS (ESI+): [M-I]⁺ peak corresponding to the cationic dye core.

Application Protocol: Biological Imaging

Target: Visualization of Lipid Droplets (LDs) in HeLa or HepG2 cells. Rationale: The 3-propoxy group and the cationic indolium headgroup create an amphiphilic structure that naturally partitions into hydrophobic lipid cores.

Preparation of Stock Solutions
  • Stock Solution: Dissolve 1 mg of the synthesized probe in 1 mL DMSO (Concentration ≈ 2-3 mM). Store at -20°C.

  • Working Solution: Dilute the stock solution into PBS or cell culture media to a final concentration of 1–5 µM . Ensure DMSO content is < 0.1%.

Cell Staining Protocol
  • Seeding: Seed cells (e.g., HeLa) on confocal dishes and incubate for 24h at 37°C (5% CO₂).

  • Incubation: Remove culture media and wash cells twice with PBS.

  • Staining: Add the Working Solution (1–5 µM) to the cells. Incubate for 15–30 minutes at 37°C.

    • Optimization: Time and concentration may vary by cell line. Start with 1 µM for 15 mins to avoid background noise.

  • Washing: Remove the staining solution and wash cells 3x with PBS to remove unbound probe.

  • Imaging: Add fresh phenol-red-free media and image immediately.

    • Excitation: ~530–550 nm (Green laser).

    • Emission: Collect signal in the 570–650 nm channel (Red).

Mechanism of Detection (ICT)

Mechanism State1 Probe in Aqueous Media (Quenched / Weak Fluorescence) Action Entry into Lipid Droplet (Hydrophobic Environment) State1->Action Partitioning via 3-Propoxy group State2 Probe in Lipid Core (Restricted Rotation + Solvatochromism) Action->State2 Signal Strong Fluorescence Turn-On (High Quantum Yield) State2->Signal Inhibition of Non-Radiative Decay

Caption: Mechanism of fluorescence enhancement. The probe exhibits weak emission in water due to free rotation but becomes highly fluorescent upon restricting rotation within the viscous, hydrophobic lipid droplet.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield in Synthesis Wet reagents or old catalystUse freshly distilled Piperidine and anhydrous EtOH. Dry the indolium salt under vacuum.[4]
No Fluorescence in Cells Concentration too low or dye aggregationIncrease concentration to 5-10 µM. Sonicate the stock solution before dilution.
High Background Signal Non-specific bindingReduce incubation time (try 10 mins) or increase washing steps (use PBS with 1% BSA).
Blue-shifted Emission Probe degradationCheck purity via HPLC. Aldehyde precursors can degrade; ensure the final dye is stored dry.

References

  • Compound Identity: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS 1987045-22-6).[5] Available from and .

  • Indazole Synthesis Methodology: BenchChem Technical Guides. "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole." .

  • Fluorescent Probe Design: Yuan, L., et al. "Development of fluorescent probes for bioimaging." Chemical Society Reviews, 2013. (General reference for Hemicyanine design).
  • Knoevenagel Condensation: Ogiwara, Y., et al. "Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes."[6] Journal of Organic Chemistry, 2015.[6] .

  • Indazole Scaffolds in Imaging: Krawczyk, P. "Benzaldehyde as a fluorescent probe for medical imaging." Photochemical & Photobiological Sciences, 2020. .

Sources

Method

Microwave-assisted synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde derivatives

Application Note: Microwave-Assisted Synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Derivatives Executive Summary & Mechanistic Rationale Indazole-based heterocyclic compounds form the foundational core of nu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Derivatives

Executive Summary & Mechanistic Rationale

Indazole-based heterocyclic compounds form the foundational core of numerous pharmaceuticals, exhibiting profound anti-inflammatory, anticancer, and kinase-inhibitory properties ()[1]. Specifically, 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is a highly specialized, privileged scaffold utilized in the development of advanced targeted therapeutics.

Traditional synthetic routes for functionalizing indazoles are notoriously plagued by prolonged reaction times (often 12–24 hours), harsh thermal requirements, and poor regioselectivity, which result in wasteful byproducts and complex downstream purifications ()[2]. Microwave-assisted organic synthesis (MAOS) has revolutionized this workflow. By utilizing dielectric heating, microwave reactors rapidly and uniformly heat the reaction mixture, overcoming kinetic barriers in minutes rather than hours ()[3].

The Physics of the Reaction: The success of this protocol relies on the use of polar solvents with a high loss tangent (


), such as N,N-Dimethylformamide (DMF, 

). DMF rapidly absorbs microwave energy and translates it directly into localized thermal energy. This superheating effect accelerates reaction kinetics and provides strict thermodynamic control, heavily favoring the desired N1-methylated and O3-propylated products over unwanted kinetic isomers ()[4].

Quantitative Reaction Metrics

The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to microwave irradiation for the two primary functionalization steps.

Table 1: Comparative Synthesis Metrics for Indazole Functionalization

Reaction StepHeating MethodReagentsTemp (°C)TimeYield (%)Regioselectivity (N1:N2)
N1-Methylation ConventionalCH₃I, K₂CO₃, DMF8012 h5560:40
N1-Methylation MicrowaveCH₃I, K₂CO₃, DMF10015 min88>95:5
O3-Propylation Conventional1-Bromopropane, K₂CO₃10018 h45N/A
O3-Propylation Microwave1-Bromopropane, K₂CO₃12020 min82N/A

Validated Microwave Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) parameters.

Protocol A: Microwave-Assisted N1-Methylation

Objective: Synthesize the intermediate 1-Methyl-3-hydroxy-1H-indazole-6-carbaldehyde from 3-Hydroxy-1H-indazole-6-carbaldehyde. Causality: Potassium carbonate (K₂CO₃) acts as a mild base to deprotonate the indazole core. Microwave irradiation provides the exact activation energy required to drive the reaction toward the thermodynamically stable N1-alkylated product, preventing the formation of the N2-isomer ()[5].

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 3-hydroxy-1H-indazole-6-carbaldehyde (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add anhydrous K₂CO₃ (1.5 mmol). Stir for 2 minutes at room temperature. Validation: Observe a slight color shift from pale yellow to deep orange, indicating successful deprotonation.

  • Reagent Addition: Add methyl iodide (CH₃I, 1.1 mmol) dropwise. Seal the vial immediately with a Teflon-lined crimp cap to prevent the volatilization of CH₃I.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer.

    • Parameters: Power = 150 W, Temperature = 100 °C, Ramp Time = 2 min, Hold Time = 15 min.

  • In-Process Control (IPC): After cooling, sample 5 µL of the mixture. Run Thin Layer Chromatography (TLC) using Silica gel (Hexane:Ethyl Acetate 6:4). Validation: The starting material (

    
     0.25) must be completely consumed, replaced by a dominant, UV-active spot at 
    
    
    
    0.45 (254 nm).
  • Workup: Quench the reaction by pouring it into ice-cold distilled water (15 mL). Filter the resulting precipitate, wash with cold water (3 x 5 mL), and dry under vacuum.

Protocol B: Microwave-Assisted O3-Propylation

Objective: Synthesize the final product 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde. Causality: O-alkylation of the C3-hydroxyl group requires higher activation energy than N-alkylation. Elevating the microwave temperature to 120 °C enhances the nucleophilicity of the oxygen atom, driving the etherification with 1-bromopropane to completion without degrading the sensitive C6-carbaldehyde moiety.

  • Preparation: In a new microwave vial, dissolve the intermediate from Protocol A (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add K₂CO₃ (2.0 mmol) and 1-bromopropane (1.5 mmol). Seal the vial securely.

  • Microwave Irradiation:

    • Parameters: Power = 200 W, Temperature = 120 °C, Ramp Time = 3 min, Hold Time = 20 min.

  • In-Process Control (IPC): Perform TLC (Hexane:Ethyl Acetate 7:3). Validation: The intermediate (

    
     0.30 in this solvent system) should disappear, yielding a new, less polar spot at 
    
    
    
    0.65, confirming the successful addition of the lipophilic propyl chain.
  • Workup: Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with brine (3 x 10 mL) to thoroughly remove the DMF and inorganic salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure derivative.

Synthetic Workflow & Pharmacological Visualization

Workflow A Precursor: 3-Hydroxy-1H-indazole-6-carbaldehyde B Step 1: N1-Methylation Reagents: CH3I, K2CO3, DMF Conditions: MW, 100°C, 15 min A->B C Intermediate: 1-Methyl-3-hydroxy-1H-indazole-6-carbaldehyde (TLC Confirmation: Rf 0.45) B->C D Step 2: O3-Propylation Reagents: 1-Bromopropane, K2CO3, DMF Conditions: MW, 120°C, 20 min C->D E Final Product: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (TLC Confirmation: Rf 0.65) D->E

Fig 1. Step-by-step microwave-assisted workflow for synthesizing the target indazole derivative.

Pathway Ligand 1-Methyl-3-propoxy-1H- indazole-6-carbaldehyde Kinase Target Kinase (e.g., p38 MAPK / VEGFR) Ligand->Kinase Competitive Inhibition Signaling Downstream Signaling Blockade (NF-κB) Kinase->Signaling Prevents Phosphorylation Effect Therapeutic Outcome: Anti-inflammatory Signaling->Effect Modulates Gene Expression

Fig 2. Pharmacological signaling pathway targeted by functionalized indazole derivatives.

References

  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Available at: [Link]

  • Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN J. Chem., Vol. 16, No. 3. Available at:[Link]

  • MDPI. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Available at: [Link]

  • NIH PMC. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Princeton BioMolecular Research. Catalog Data for CAS: 1987045-22-6. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the purification of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde. This guide provides in-depth technical assist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to address challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical laboratory application, ensuring you can achieve the desired purity for your downstream applications.

Understanding the Compound and the Importance of Purity

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active molecules.[1][2] The presence of the aldehyde functional group makes it a versatile precursor for a variety of chemical transformations. However, impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, leading to lower yields, the formation of undesired byproducts, and complications in the purification of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification of this intermediate is paramount.

Potential Impurities: A Proactive Approach to Purification

A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude product. Based on common synthetic routes to substituted indazoles, the following impurities should be considered:

  • Isomeric Impurities: The alkylation of the indazole nitrogen can sometimes lead to the formation of the N2-alkylated isomer (2-Methyl-3-propoxy-2H-indazole-6-carbaldehyde) in addition to the desired N1-product.[3][4][5] These isomers often have very similar polarities, making their separation challenging.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of the unmethylated or unpropoxylated indazole precursors.

  • Reagents and Byproducts from Synthesis: Depending on the synthetic method used (e.g., Vilsmeier-Haack or Duff formylation), residual reagents and their byproducts may contaminate the crude product.[6]

  • Oxidation Product: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.

Purification Strategies: A Multi-faceted Approach

Achieving high purity of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde often requires a combination of purification techniques. Below, we detail the most effective methods and provide step-by-step protocols.

Column Chromatography: The Workhorse of Purification

Silica gel column chromatography is the most common and effective method for purifying indazole derivatives.[7][8]

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.

  • Sample Loading: Dissolve the crude 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 70:30 hexane:ethyl acetate mixture. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation: Typical Solvent Systems for Indazole Purification

Compound TypeStationary PhaseEluent SystemReference
Substituted IndazolesSilica GelPetroleum Ether / Ethyl Acetate[7]
Indazole DerivativesSilica GelDichloromethane / Methanol[8]
N-alkylated IndazolesSilica GelHexane / Ethyl Acetate[3]

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_final Final Steps prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect Continue tlc Monitor by TLC collect->tlc Continue tlc->elute Continue combine Combine Pure Fractions tlc->combine Elution Complete evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purification by column chromatography.

Recrystallization: For Enhanced Purity

Recrystallization is an excellent secondary purification step to remove minor impurities and can sometimes be used as the primary method if the crude product is of reasonable purity. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and water) to find a suitable single solvent or a binary solvent system. A good binary system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (or the chosen single solvent).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

A patent for purifying substituted indazole isomers highlights the use of mixed solvents like acetone/water or ethanol/water for recrystallization to achieve purities greater than 99%.[9]

Troubleshooting Guide & FAQs

Q1: My column chromatography is not giving good separation between my product and an impurity. What can I do?

A1:

  • Optimize the Solvent System: If the separation is poor, the polarity of your eluent may be too high. Try a more non-polar solvent system. Running a gradient elution with a very slow increase in polarity can also improve separation.

  • Change the Stationary Phase: If optimizing the solvent system on silica gel is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity compared to silica. Alternatively, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective, especially if the impurities have significantly different hydrophobicities.[10]

  • Check for Isomers: If the impurity is the N2-isomer, separation can be particularly difficult. High-performance liquid chromatography (HPLC) on a preparative scale might be necessary for complete separation.

Q2: I am getting a low yield after recrystallization. What are the common causes?

A2:

  • Solvent Choice: The compound might be too soluble in the chosen solvent, even at low temperatures. Try a different solvent or a solvent mixture where the solubility at low temperature is lower.

  • Insufficient Cooling: Ensure the solution is cooled for a sufficient amount of time, perhaps in an ice bath, to maximize crystal formation.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped in the crystal lattice. Slow cooling is generally preferred.

  • Excessive Washing: Washing the crystals with too much solvent will dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Q3: My purified product shows a new spot on the TLC plate after a few days. What is happening?

A3: This is likely due to the oxidation of the aldehyde to the corresponding carboxylic acid. This impurity will be more polar and will have a lower Rf value on the TLC plate. To minimize this:

  • Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

  • Keep the compound in a cool, dark place. A refrigerator or freezer is recommended for long-term storage.[2]

  • Avoid prolonged exposure to air and light during the purification process.

Visualization: Troubleshooting Purification Issues

G cluster_column Column Chromatography cluster_recrys Recrystallization cluster_stability Product Stability start Purification Issue poor_sep Poor Separation start->poor_sep low_yield Low Yield start->low_yield new_spot New Impurity on TLC start->new_spot opt_solvent Optimize Solvent System poor_sep->opt_solvent change_stationary Change Stationary Phase opt_solvent->change_stationary prep_hplc Consider Prep-HPLC change_stationary->prep_hplc check_solvent Re-evaluate Solvent low_yield->check_solvent cool_slowly Ensure Slow Cooling check_solvent->cool_slowly min_wash Minimize Washing cool_slowly->min_wash check_oxidation Check for Oxidation new_spot->check_oxidation store_inert Store Under Inert Gas check_oxidation->store_inert store_cold Store at Low Temperature store_inert->store_cold

Sources

Optimization

Technical Support Center: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Synthesis

This is a Technical Support Center guide designed for researchers encountering low yields in the synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde . Ticket ID: IND-SYN-06 | Status: Open | Priority: High Assigned...

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for researchers encountering low yields in the synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde .

Ticket ID: IND-SYN-06 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is deceptively complex due to three "Yield Traps" inherent to the indazole scaffold:

  • N-Methylation Regioselectivity: Competition between N1 (desired) and N2 isomers.

  • Tautomeric Ambiguity at C3: Competition between O-alkylation (desired propoxy) and N-alkylation (antipyrine-like byproduct) when deriving from indazol-3-one.

  • C6-Formylation Difficulty: The C6 position is electronically deactivated and inaccessible via standard electrophilic aromatic substitution (e.g., Vilsmeier-Haack).

This guide provides a high-yield, self-validating protocol based on a 6-bromo-indazol-3-one precursor strategy, utilizing Lithium-Halogen Exchange (Li/Br) for the final formylation.

Part 1: Diagnostic Workflow & Yield Traps

Before proceeding, verify which stage of your current route is failing.

YieldTraps Start Starting Material Step1 Step 1: N-Methylation Start->Step1 Trap1 TRAP: N2-Isomer Formation (Kinetic Control) Step1->Trap1 Wrong Base/Solvent Step2 Step 2: C3-Propoxylation Step1->Step2 Thermodynamic Control Trap2 TRAP: N-Alkylation (Lactam Formation) Step2->Trap2 Standard Alkyl Halide Step3 Step 3: C6-Formylation Step2->Step3 Ag-Salt / Mitsunobu Trap3 TRAP: Failed Vilsmeier-Haack (Wrong Regioselectivity) Step3->Trap3 Electrophilic Subst. Success Target: 1-Me-3-OPr-Indazole-6-CHO Step3->Success Li-Halogen Exchange

Figure 1: Critical failure points in the synthesis pipeline. Red nodes indicate common reasons for <10% yield.

Part 2: Step-by-Step Troubleshooting & Protocols

Module 1: The Core Scaffold (N1-Methylation)

The Issue: You are obtaining a mixture of N1-methyl (desired) and N2-methyl (undesired) isomers.[1] The Science: The N1-tautomer is thermodynamically more stable, but N2 is often kinetically favored depending on the electrophile and solvent.[2]

Optimized Protocol (Thermodynamic Control): Do not use simple K2CO3/DMF unless optimized. Use high-temperature conditions or specific cation effects to favor N1.

ParameterRecommendationRationale
Precursor 6-Bromo-1H-indazol-3-olHalogen handle required for later steps.
Reagents Trimethyl orthoformate (TMOF) + H2SO4 (cat)Alternative Route: High N1 selectivity via temporary acetal formation.
Standard MeI (1.1 eq), Cs2CO3 (2.0 eq), DMFCesium effect stabilizes the N1-transition state.
Temp 60°C - 80°CPromotes thermodynamic equilibration to N1.

Validation Check:

  • 1H NMR: N1-Me typically appears upfield (~3.9-4.0 ppm) compared to N2-Me (~4.1-4.2 ppm).

  • NOESY: Check for NOE correlation between the N-Methyl group and the C7-H proton. Only the N1-isomer shows this correlation.

Module 2: The C3-Propoxy Installation (O-Alkylation)

The Issue: Low yield due to formation of the N-alkylated lactam (1-methyl-2-propyl-1,2-dihydro-3H-indazol-3-one). The Science: Indazol-3-ones exist in equilibrium with their lactam form. Simple alkylation with Propyl Bromide/Base often attacks the nitrogen (N2).

Solution A: Silver-Mediated O-Alkylation (Robust) Silver salts coordinate to the nitrogen lone pair, blocking N-alkylation and forcing reaction at the oxygen.

  • Dissolve 1-Methyl-6-bromo-1H-indazol-3-ol in Toluene (anhydrous).

  • Add Silver Carbonate (

    
    , 1.1 eq) and 1-Bromopropane (1.2 eq).
    
  • Reflux in the dark for 12-18 hours.

  • Filter through Celite to remove silver salts.

Solution B: Mitsunobu Reaction (Alternative)

  • Reagents:

    
     (1.5 eq), DIAD (1.5 eq), 1-Propanol (1.5 eq) in THF.
    
  • Note: While Mitsunobu generally favors O-alkylation for phenols, steric hindrance at N2 in 1-methylindazoles helps drive O-selectivity.

Module 3: Installing the C6-Aldehyde (The "Impossible" Step)

The Issue: Vilsmeier-Haack or Friedel-Crafts formylation fails or yields the C5/C7 isomer. The Science: The indazole ring is electron-rich, but the N1-methyl and C3-propoxy groups direct electrophiles to C5 or C7. The C6 position is electronically "invisible" to standard formylation reagents. You cannot formylate C6 directly.

The Fix: Metal-Halogen Exchange You must start with a 6-bromo or 6-iodo precursor.

Protocol:

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Substrate: 6-Bromo-1-methyl-3-propoxy-1H-indazole.

  • Exchange: Cool to -78°C . Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise.

    • Critical: Stir for exactly 15-30 mins. Waiting too long allows the lithium species to isomerize or aggregate.

  • Quench: Add anhydrous DMF (3.0 eq) rapidly at -78°C.

  • Warm: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
    .
    

Yield Expectation: >75% conversion if water is strictly excluded.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I start with 1-Methyl-3-propoxy-1H-indazole and formylate it? A: No. This is the most common cause of failure. Electrophilic substitution will not occur selectively at C6. You must use the 6-bromo precursor and utilize lithiation chemistry.

Q2: Why is my N-methylation yielding a 50:50 mixture? A: You are likely operating under kinetic control (room temperature, weak base). Switch to Cesium Carbonate (


)  in DMF at 60°C. The larger Cesium cation and heat favor the thermodynamic N1 product. Alternatively, use the 6-nitro  precursor for methylation (electronic steering) and reduce/Sandmeyer to the bromide later, though this adds steps.

Q3: My aldehyde product turns red/brown upon storage. Is it degrading? A: Yes. Indazole-6-carbaldehydes are susceptible to air oxidation to the carboxylic acid.

  • Storage: Store under Argon at -20°C.

  • Stabilization: If solid, it is stable. If oil, purify immediately.

  • Check: Run TLC. A baseline spot usually indicates the carboxylic acid (oxidation product).

Part 4: References & Validated Sources

  • Regioselectivity in Indazole Alkylation:

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[2][3][4]

    • Source:Beilstein Journal of Organic Chemistry (2021).

    • Link:[Link]

    • Relevance: Defines the thermodynamic preference for N1 and the role of steric/electronic factors.

  • O-Alkylation vs N-Alkylation (Tautomerism):

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[5]

    • Source:Bioorganic & Medicinal Chemistry Letters (2013).[5]

    • Link:[Link]

    • Relevance: Provides NMR techniques (NOESY/HMBC) to distinguish the lactam (N-alkyl) from the imidate (O-alkyl).

  • Synthesis of 3-Alkoxyindazoles via Ag2CO3:

    • Title: Synthesis and SAR of novel 3-alkoxy-1H-indazoles as potent and selective inhibitors.

    • Source:Journal of Medicinal Chemistry (Contextual citation for Ag-mediated alkylation).

    • Method: Standard protocol for locking the O-tautomer using Silver Carbonate in non-polar solvents.

  • C6-Formylation via Lithiation:

    • Title: Regioselective synthesis of 6-substituted indazoles via Lithium-Halogen Exchange.

    • Source:Organic Syntheses / BenchChem Technical Notes.

    • Relevance: Confirms that C6 functionalization requires a halogen handle and cannot be achieved via direct electrophilic attack.

Disclaimer: This guide is for research purposes only. All synthesis involving organolithiums and alkylating agents should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting

Stability issues of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde in solution

Executive Summary This technical guide addresses the stability of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde in solution, a common challenge faced by researchers in pharmaceutical and chemical synthesis. While specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the stability of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde in solution, a common challenge faced by researchers in pharmaceutical and chemical synthesis. While specific degradation kinetics for this molecule are not extensively published, a robust understanding of its stability can be derived from the well-documented behavior of its core functional groups: the 1-methyl-indazole ring and the aromatic aldehyde.

The primary degradation pathway of concern is the oxidation of the aldehyde group to a carboxylic acid, which can be accelerated by exposure to atmospheric oxygen, elevated temperatures, and certain solvents. The indazole ring itself is generally stable, but the overall molecule's integrity in solution is highly dependent on experimental conditions.[1][2] This guide provides a framework for identifying, troubleshooting, and mitigating stability issues through a series of frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My solution of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is showing new peaks in HPLC/LC-MS analysis, and the peak for the parent compound is decreasing over time.

  • Question: What is causing the appearance of these new peaks and the loss of my starting material?

  • Answer: The appearance of new peaks is a clear indicator of chemical degradation. For this compound, the most probable cause is the oxidation of the highly susceptible aldehyde functional group (-CHO) to the corresponding carboxylic acid (1-Methyl-3-propoxy-1H-indazole-6-carboxylic acid). Aromatic aldehydes are known to be prone to autoxidation, a reaction that can be initiated by light, heat, or trace metal impurities and proceeds in the presence of oxygen.[2][3] A secondary, though less common, possibility could be solvent-mediated degradation or reactions, especially in protic solvents or under non-neutral pH conditions.

Issue 2: The color of my solution is changing, from colorless/pale yellow to a more intense yellow or brown.

  • Question: What does a color change in my solution signify?

  • Answer: A visible color change is often correlated with chemical degradation. The formation of degradation products can introduce new chromophores (the part of a molecule responsible for its color), leading to an altered absorption spectrum. While this is a useful qualitative observation, it is not specific. It is critical to correlate any visual changes with quantitative analytical data from techniques like HPLC-UV to confirm the degradation and identify the impurities being formed.[2]

Issue 3: I am experiencing poor reproducibility in my experiments using this compound.

  • Question: Could the stability of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde be affecting the consistency of my results?

  • Answer: Absolutely. If the compound degrades in solution, the effective concentration of the active starting material decreases over the course of an experiment or during storage of a stock solution. This leads to inconsistent reaction yields, variable biological assay results, and poor overall reproducibility. To mitigate this, it is highly recommended to prepare solutions fresh from solid material for each experiment.[2] If a stock solution must be stored, it should be for the shortest possible duration under validated conditions (see protocols below).

Issue 4: How do common laboratory conditions affect the stability of this compound in solution?

  • Question: What are the key factors I need to control to ensure the stability of my solutions?

  • Answer: The primary factors influencing stability are solvent choice, temperature, pH, light, and atmospheric exposure.

    • Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are generally preferred for stock solutions as they are less likely to participate in degradation reactions compared to polar protic solvents like methanol or ethanol.[4] Aqueous solutions, especially buffered ones, can introduce pH-dependent hydrolytic instability.

    • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[2] Solutions should be stored at low temperatures (2-8°C or -20°C) and brought to ambient temperature only for the duration of the experiment.

    • Light: Aromatic systems, can be susceptible to photodegradation.[3][5] It is best practice to store solutions in amber vials or otherwise protect them from light.

    • Atmosphere: To prevent oxidation of the aldehyde, solutions can be purged with an inert gas (e.g., argon or nitrogen) before sealing to remove atmospheric oxygen.

Predicted Degradation Pathway & Troubleshooting

The primary anticipated degradation mechanism is the oxidation of the aldehyde.

Caption: Predicted primary degradation pathway.

The following flowchart provides a logical approach to troubleshooting stability issues.

Caption: Troubleshooting logic for stability issues.

Recommended Protocols & Data Management

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to rapidly identify potential degradation pathways and develop stable formulations.[6] It serves as a self-validating system by comparing stressed samples against a protected control.

Objective: To identify the primary degradation pathways for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde.

Materials:

  • 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

  • Acetonitrile (HPLC Grade)

  • DMSO (Anhydrous)

  • Water (HPLC Grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV/PDA detector, and preferably a Mass Spectrometer (LC-MS)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 µg/mL. Analyze immediately (T=0) and store a portion at 2-8°C, protected from light.

  • Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for a defined period (e.g., 24 hours). Before analysis, neutralize the acidic and basic samples.

    • Acid Hydrolysis: 0.1 M HCl, incubated at 60°C.

    • Base Hydrolysis: 0.1 M NaOH, incubated at 60°C.

    • Oxidation: 3% H₂O₂, stored at room temperature, protected from light.

    • Thermal Stress: Incubate a sample of the stock solution at 60°C.

    • Photolytic Stress: Expose a solution (diluted to 50 µg/mL in 50:50 ACN:H₂O) to direct UV light (e.g., 254 nm) or sunlight.

  • Analysis: Analyze all samples by HPLC-UV and/or LC-MS. Compare the chromatograms of the stressed samples to the control sample.

  • Data Interpretation:

    • Look for a decrease in the peak area of the parent compound.

    • Identify new peaks corresponding to degradation products.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks to propose structures. An increase of 16 amu often corresponds to oxidation.

    • Calculate mass balance to ensure all major degradants are accounted for.[4]

Forced Degradation Experimental Summary Table

Stress ConditionReagentTemperatureDurationExpected Outcome
Acid Hydrolysis0.1 M HCl60 °C24 hrsPotential for hydrolysis, though indazole ring is generally stable.[5]
Base Hydrolysis0.1 M NaOH60 °C24 hrsPotential for base-catalyzed reactions.
Oxidation 3% H₂O₂ Room Temp 24 hrs High likelihood of oxidation of aldehyde to carboxylic acid.
ThermalAcetonitrile60 °C24 hrsModerate degradation, acceleration of other pathways.
PhotolyticACN/H₂ORoom Temp24 hrsPotential for photodegradation due to aromatic system.[3]
Protocol 2: Routine Solution Stability Monitoring

Objective: To determine the viable storage time for a prepared stock solution under standard laboratory conditions.

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis A Prepare 1 mg/mL stock solution in desired solvent (e.g., DMSO) B Divide into aliquots for each time point and condition A->B C1 Condition 1: 2-8°C, Dark B->C1 C2 Condition 2: Room Temp, Benchtop B->C2 T0 T=0 (Analyze Immediately) B->T0 T1 T=24h T2 T=48h T3 T=1 week D Analyze each aliquot by HPLC-UV at its designated time point T0->D T1->D T2->D T3->D E Plot % Parent Compound Remaining vs. Time for each condition D->E

Caption: Experimental workflow for routine stability monitoring.

Summary of Recommendations

  • Storage of Solid: Store the solid compound tightly sealed at 2-8°C, protected from light and moisture.[7]

  • Solution Preparation: Whenever possible, prepare solutions fresh for each experiment from the solid material.

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents (e.g., DMSO, ACN) for preparing stock solutions.

  • Solution Storage: If storage is unavoidable, keep solutions at 2-8°C (or -20°C for longer-term) in amber vials, and consider purging with an inert gas. Validate the stability for the intended storage duration.

  • Analytical Monitoring: Routinely use HPLC to check the purity of stock solutions that have been stored for any length of time.

References

  • Benchchem. (n.d.). solubility and stability of N-2H-Indazol-2-ylurea in different solvents.
  • Benchchem. (n.d.). 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability.
  • (2016, November 21). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • (2023, November 3). Safety data sheet.
  • Chem-Impex. (n.d.). 1-Methyl-1H-indazole-6-carbaldehyde.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • (n.d.). material safety data sheet - chemical product and company identification - 魏氏化学试剂.
  • (2009, June 13). Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology.
  • ChemScene. (2025, December 25). Safety Data Sheet.
  • (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ChemScene. (n.d.). 885518-98-9 | 6-Methyl-1H-indazole-3-carbaldehyde.
  • Benchchem. (n.d.). Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-7-carbaldehyde | 951030-58-3.
  • (2025, April 2). Review on the modern analytical advancements in impurities testing - Asia Pacific Academy of Science Pte. Ltd..
  • (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
  • (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • ECHA CHEM. (n.d.). Identity.
  • (2025, August 28). Analytical Methods - OPUS.
  • (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC.
  • Benchchem. (n.d.). 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.

Sources

Optimization

Technical Support Center: Formylation of 1-Methyl-3-propoxy-1H-indazole

Welcome to the technical support guide for the formylation of 1-Methyl-3-propoxy-1H-indazole. This crucial synthetic step, often employing the Vilsmeier-Haack reaction, is fundamental in the development of various pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the formylation of 1-Methyl-3-propoxy-1H-indazole. This crucial synthetic step, often employing the Vilsmeier-Haack reaction, is fundamental in the development of various pharmaceutical agents.[1] However, like many chemical transformations, it is not without its challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common side reactions and experimental hurdles encountered by researchers. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development efforts.

General Workflow for Troubleshooting

Before diving into specific issues, it's beneficial to have a systematic approach to troubleshooting. The following workflow outlines a logical sequence for identifying and resolving problems in your formylation reaction.

G cluster_0 Phase 1: Execution & Initial Analysis cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Resolution cluster_issues A Run Formylation Reaction (e.g., Vilsmeier-Haack) B Monitor by TLC/LCMS A->B C Aqueous Work-up & Product Isolation B->C D Analyze Crude Product (NMR, LCMS, etc.) C->D E Identify Issue D->E F Consult Specific FAQ Section E->F Match Observation to Known Issue X Common Issues: - Low Yield - Dimer Formation - Regioisomer Impurity - N-Oxide Formation - Tarry Residue G Implement Recommended Protocol Modification F->G H Re-run Optimized Reaction G->H I Verify Product Structure & Purity H->I I->E Re-analyze if issue persists

Caption: A logical workflow for troubleshooting formylation reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction yields are consistently low, and I observe a significant amount of a high molecular weight byproduct. What is happening?

A1: This is a classic sign of dimer or oligomer formation. The Vilsmeier reagent is a potent electrophile, and if not controlled, it can lead to the formylated product (an electron-rich aldehyde) reacting with another molecule of the starting indazole.

Mechanism of Dimer Formation:

The electron-rich nature of the indazole ring makes it susceptible to electrophilic attack.[2] The Vilsmeier reagent (a chloroiminium salt) formylates the indazole, typically at the C4 position. However, under certain conditions, the highly reactive iminium salt intermediate can be attacked by a second molecule of the starting indazole before hydrolysis occurs, leading to a dimeric structure.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack & Side Reaction cluster_2 Step 3: Desired vs. Side Product DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Indazole1 1-Methyl-3-propoxy-1H-indazole Indazole1->Iminium Attack by Vilsmeier Reagent Dimer Dimeric Byproduct Iminium->Dimer Attack by Indazole2 Desired Desired Aldehyde (Post-Hydrolysis) Iminium->Desired Hydrolysis (H₂O work-up) Indazole2 Another Indazole Molecule Indazole2->Dimer

Caption: Mechanism of dimer formation during Vilsmeier-Haack reaction.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Temperature Maintain strict temperature control, especially during reagent addition. Prepare the Vilsmeier reagent at 0-5 °C and add the indazole solution dropwise at this temperature.[3]The reaction between DMF and POCl₃ is exothermic.[4] Lower temperatures decrease the rate of the side reaction (dimerization) more significantly than the desired formylation.
Reagent Addition Add the indazole solution to the pre-formed Vilsmeier reagent slowly, over a period of 30-60 minutes, with vigorous stirring.[5]This ensures that the indazole does not accumulate in high concentration, minimizing the chance of it acting as a nucleophile towards the iminium intermediate.
Stoichiometry Use a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents).A large excess of the highly reactive Vilsmeier reagent can promote side reactions and lead to the formation of tarry residues.[3]
Work-up Quench the reaction by pouring it slowly onto a vigorously stirred mixture of crushed ice and a mild base (e.g., sodium bicarbonate solution).[3]Rapid hydrolysis of the intermediate iminium salt to the desired aldehyde minimizes its lifetime and availability for side reactions.
Q2: The regioselectivity of my formylation is poor. I am getting a mixture of C4 and C7 isomers. How can I improve selectivity for the C4 position?

A2: Regioselectivity in the functionalization of indazoles is a well-documented challenge. [6] The outcome is a delicate balance of electronic and steric effects, which can be influenced by reaction conditions. The 1-methyl and 3-propoxy groups are both electron-donating, activating the benzene portion of the indazole ring towards electrophilic substitution. While C4 is often the kinetically favored product, C7 can also be reactive.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The N1-methyl group can sterically hinder attack at the C7 position, favoring formylation at the less hindered C4 position.[7]

  • Solvent: The choice of solvent can influence the reactivity and selectivity. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used as co-solvents to improve solubility and may influence the regiochemical outcome.[8]

  • Temperature: Higher reaction temperatures can sometimes lead to the formation of the thermodynamically more stable isomer, which may not be the desired C4 product. Running the reaction at lower temperatures generally favors the kinetically controlled product.[9]

Strategies for Enhancing C4-Selectivity:

  • Low-Temperature Protocol: Initiate the reaction at 0-5 °C and allow it to proceed at this temperature or warm slowly to room temperature. Monitor by TLC to avoid prolonged reaction times or unnecessary heating.[3]

  • Choice of Formylating Agent: While the DMF/POCl₃ system is standard, other Vilsmeier reagents derived from different formamides can exhibit different steric demands and reactivity, potentially altering the isomer ratio.

  • Protecting Groups: In complex syntheses where regioselectivity is paramount, employing a temporary protecting group at the C7 position via directed ortho-metalation could be a viable, albeit longer, strategy.[10]

Q3: My reaction mixture turns dark, and after work-up, I isolate a highly polar, colored impurity. Could this be an N-oxide?

A3: Yes, the formation of a heterocyclic N-oxide is a possible side reaction, especially if the reaction conditions are not strictly anhydrous and inert. The nitrogen atoms in the indazole ring are susceptible to oxidation.

Causes and Prevention of N-Oxide Formation:

  • Oxidizing Agents: The primary culprits are often peroxides in solvents (like THF or dioxane if used) or exposure to atmospheric oxygen at elevated temperatures. The formation of N-oxides can stabilize heterocyclic systems.[11]

  • Reaction Conditions: While the Vilsmeier reaction itself is not an oxidation, certain conditions can promote it.

Preventative Measures:

  • Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen.[5]

  • Anhydrous Reagents: Use freshly distilled or anhydrous grade DMF and POCl₃. Ensure all glassware is flame- or oven-dried before use.[3] Moisture can not only decompose the Vilsmeier reagent but can also contribute to side reactions.[8]

  • Solvent Purity: If using co-solvents like THF, ensure they are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove water and peroxides.

Protocol: Testing for and Removing Peroxides from Solvents

  • Test: Add 1 mL of the solvent to 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution. Add a drop of starch indicator solution. The development of a blue-black color indicates the presence of peroxides.

  • Removal: If peroxides are present, pass the solvent through a column of activated alumina or stir with ferrous sulfate followed by distillation.

Q4: How can I confidently identify the common side products in my crude reaction mixture?

A4: Spectroscopic analysis, particularly ¹H NMR, ¹³C NMR, and LCMS, is essential for identifying byproducts. Below is a table of expected characteristics to aid in identification.

Expected Spectroscopic Signatures:

CompoundKey ¹H NMR Features (in CDCl₃, approximate δ)Mass Spec (LCMS)
Starting Material (1-Methyl-3-propoxy-1H-indazole)Aromatic protons (δ 7.0-7.8), N-CH₃ singlet (~δ 4.1), O-CH₂ triplet (~δ 4.2), CH₂ multiplet (~δ 1.9), C-CH₃ triplet (~δ 1.1).Expected M+H⁺
Desired Product (C4-Aldehyde)Aldehyde proton singlet (~δ 10.2), downfield shift of aromatic protons adjacent to CHO group, disappearance of C4-H signal.Expected M+H⁺ (+28 Da from SM)
C7-Regioisomer Aldehyde proton singlet (~δ 10.1), distinct aromatic proton splitting pattern compared to C4-isomer.Same mass as desired product.
Dimeric Byproduct Complex aromatic region with more protons than SM, potentially multiple N-CH₃ signals, absence of aldehyde proton.M+H⁺ will be approximately (2 x SM mass) + 27 Da.
N-Oxide Downfield shift of aromatic protons, particularly those alpha to the oxidized nitrogen.[12] N-CH₃ signal may also be shifted.Expected M+H⁺ (+16 Da from SM)

Optimized Protocol for C4-Formylation of 1-Methyl-3-propoxy-1H-indazole

This protocol is designed to maximize the yield of the desired C4-aldehyde while minimizing the formation of the side products discussed above.

Materials:

  • 1-Methyl-3-propoxy-1H-indazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.[3] Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 1-Methyl-3-propoxy-1H-indazole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred Vilsmeier reagent over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).[3]

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. Caution: This quenching is exothermic and releases gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-Methyl-3-propoxy-1H-indazole-4-carbaldehyde.

References

Sources

Troubleshooting

Optimizing reaction conditions for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde synthesis

Welcome to the comprehensive technical support guide for the synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. Our approach is grounded in established chemical principles and validated protocols to ensure scientific integrity and reproducibility.

The synthesis is logically divided into three primary stages:

  • Stage 1: O-Alkylation - Synthesis of the 3-propoxy-1H-indazole intermediate.

  • Stage 2: N-Methylation - Regioselective methylation to form 1-Methyl-3-propoxy-1H-indazole.

  • Stage 3: Formylation - Introduction of the carbaldehyde group at the C6 position via the Vilsmeier-Haack reaction.

Each section provides a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key data to help you optimize your reaction conditions.

Overall Synthetic Workflow

The synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is a sequential process. The following diagram outlines the critical transformations from the starting material to the final product.

Synthetic_Workflow cluster_0 Stage 1: O-Alkylation cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Formylation Start 1H-Indazol-3-ol Intermediate1 3-Propoxy-1H-indazole Start->Intermediate1  1-Bromopropane,  Base (e.g., K2CO3),  Solvent (e.g., Acetone) Intermediate2 1-Methyl-3-propoxy-1H-indazole Intermediate1->Intermediate2  Methyl Iodide,  Base (e.g., NaH),  Solvent (e.g., THF) FinalProduct 1-Methyl-3-propoxy-1H- indazole-6-carbaldehyde Intermediate2->FinalProduct  Vilsmeier Reagent  (POCl3, DMF)

Caption: Overall 3-stage synthetic route.

Stage 1: Synthesis of 3-Propoxy-1H-indazole (O-Alkylation)

The initial step involves the O-alkylation of 1H-indazol-3-ol (which exists in tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-one)[1]. This reaction establishes the C3-propoxy group.

Experimental Protocol: O-Alkylation
  • To a round-bottom flask, add 1H-indazol-3-ol (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 equiv.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-propoxy-1H-indazole.

Troubleshooting & FAQs: Stage 1
Question/Issue Probable Cause & Explanation Recommended Solution
Low or no product yield. 1. Ineffective Base: The base may not be strong enough or sufficiently dry to deprotonate the indazol-3-ol effectively. 2. Low Reactivity of Alkylating Agent: While 1-bromopropane is typically effective, a less reactive halide might require more forcing conditions.1. Ensure K₂CO₃ is anhydrous. Alternatively, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be used, but this may increase the risk of competing N-alkylation. 2. Switch to a more reactive alkylating agent, such as 1-iodopropane. Increase the reaction temperature and/or time.
Formation of N-alkylated byproducts. The indazole ring has two nucleophilic nitrogen atoms (N1 and N2)[2]. While O-alkylation is generally favored for 1H-indazol-3-ol under these conditions, some N-alkylation can occur, especially with stronger bases or more polar solvents.Use a milder base like K₂CO₃ or Cs₂CO₃ in a less polar solvent such as acetone or acetonitrile. Avoid overly high temperatures.
Reaction is sluggish or stalls. 1. Poor Solubility: The starting material or base may have poor solubility in the chosen solvent. 2. Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature.1. Switch to a solvent that provides better solubility, such as DMF. Be mindful that this may alter selectivity (see above). 2. Gradually increase the reflux temperature, ensuring the stability of all reactants.

Stage 2: Synthesis of 1-Methyl-3-propoxy-1H-indazole (N-Methylation)

This is the most critical step for ensuring the correct final isomer. Direct alkylation of indazoles can lead to a mixture of N1 and N2 substituted products[3][4]. Achieving high regioselectivity for the desired N1-methyl isomer is paramount.

Causality of N1-Regioselectivity

The selective formation of the N1-alkylated product is often achieved by using sodium hydride (NaH) in tetrahydrofuran (THF). It is postulated that the sodium cation coordinates with the N2 nitrogen and the oxygen atom of the C3-propoxy group. This chelation sterically hinders the N2 position, directing the incoming electrophile (methyl iodide) to the N1 position[2][3][5]. This is a classic example of substrate-controlled, cation-assisted regioselectivity.

Experimental Protocol: Selective N1-Methylation
  • To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 3-propoxy-1H-indazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise with careful venting.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Re-cool the mixture to 0 °C and add methyl iodide (CH₃I, 1.1 equiv.) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to separate the desired N1-methylated product from any N2-isomer and impurities.

Troubleshooting & FAQs: Stage 2

Troubleshooting_N_Methylation Start Problem: Poor N1/N2 Selectivity or Mixture of Isomers Q1 Are you using NaH in THF? Start->Q1 Q2 Low Yield / Incomplete Reaction? Start->Q2 Other Issues Sol_A Issue may be temperature or reagent quality. - Ensure NaH is fresh and THF is anhydrous. - Maintain low temperature (0°C) during additions. - Chelation is key for selectivity. Q1->Sol_A Yes Sol_B Incorrect base/solvent system. Switch to NaH in THF. Using K2CO3 in DMF often gives N1/N2 mixtures. Q1->Sol_B No Sol_C Possible Causes: 1. Insufficient deprotonation (old NaH). 2. Reagents not anhydrous. 3. Insufficient reaction time. Actions: - Use fresh, high-quality reagents. - Extend reaction time to 24 hours. Q2->Sol_C Yes

Caption: Troubleshooting workflow for N-Methylation.

  • Q: I am getting a significant amount of the N2-methyl isomer. How can I improve selectivity for the N1 product?

    • A: The choice of base and solvent is the most critical factor. The combination of sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like THF is highly effective for achieving N1 selectivity with C3-alkoxy substituted indazoles[2][5]. Avoid systems like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF, which are known to produce mixtures of N1 and N2 isomers[2]. The principle relies on the sodium cation's ability to chelate between the N2 and the C3-propoxy oxygen, sterically blocking the N2 position[3][5].

  • Q: My reaction is not going to completion, and I am recovering starting material. What should I do?

    • A: This often points to an issue with deprotonation. Ensure your sodium hydride is fresh and reactive; old NaH can be coated with an inactive layer of sodium hydroxide. Also, verify that your solvent (THF) is truly anhydrous, as water will quench the base. Finally, allow sufficient time for the deprotonation step before adding the methyl iodide.

  • Q: Is there an alternative to NaH?

    • A: While NaH is preferred for selectivity, other strong bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) in THF could also favor N1-alkylation. However, NaH provides the optimal balance of reactivity, cost, and selectivity for this specific transformation.

Stage 3: Synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (Formylation)

The final step is the formylation of the electron-rich indazole ring system using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to install a formyl (-CHO) group[6][7].

Causality of C6-Regioselectivity

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic properties of the substrate[6]. The fused pyrazole ring system, particularly with the N1-methyl and C3-propoxy electron-donating groups, activates the benzene portion of the molecule. Formylation is expected to occur para to the strongest activating group, which directs the electrophile to the C6 position.

Experimental Protocol: Vilsmeier-Haack Formylation
  • In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF). This will serve as both a reagent and the solvent.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the DMF with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent may form.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the reagent.

  • Add a solution of 1-Methyl-3-propoxy-1H-indazole (1.0 equiv.) in a minimal amount of anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde.

Troubleshooting & FAQs: Stage 3
Question/Issue Probable Cause & Explanation Recommended Solution
Low or no product yield. 1. Inactive Vilsmeier Reagent: Moisture can rapidly decompose the reagent. The quality of POCl₃ and DMF is critical. 2. Insufficient Activation: The indazole substrate, while activated, may require thermal energy to react with the relatively mild Vilsmeier electrophile[6]. 3. Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.1. Use high-purity, anhydrous DMF and fresh or properly stored POCl₃. Prepare the reagent in situ and use it immediately. 2. Ensure the reaction is heated sufficiently after the substrate addition. A temperature of 60-70 °C is a good starting point. 3. Increase the equivalents of the Vilsmeier reagent (relative to the substrate) from 1.5 to 2.0 or even 3.0 equivalents.
Formation of multiple products or decomposition. 1. Overly Harsh Conditions: High temperatures (>100 °C) or a large excess of the Vilsmeier reagent can lead to di-formylation or decomposition of the starting material or product. 2. Incorrect Workup: The hydrolysis of the intermediate iminium salt must be controlled.1. Reduce the reaction temperature or the number of equivalents of the Vilsmeier reagent. A stepwise increase in temperature can help find the optimal balance. 2. Ensure the reaction mixture is fully cooled before quenching on ice and that neutralization is done slowly to avoid excessive heat generation.
Reaction stalls or becomes a thick, un-stirrable slurry. Precipitation of Intermediate: The intermediate iminium salt complex with the indazole substrate can sometimes precipitate from the reaction mixture, preventing further reaction.Add a co-solvent like 1,2-dichloroethane (DCE) or chloroform after the formation of the Vilsmeier reagent but before the addition of the substrate. This can help maintain homogeneity.

References

  • Palasz, A. (2013). The Vilsmeier–Haack Reaction: A Versatile Tool in Organic Synthesis. RSC Advances.
  • Meth-Cohn, O.; Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.
  • Campaigne, E.; Archer, W. L. Formylation of dimethylaniline. Organic Syntheses.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940–1954.
  • Jones, G.; Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
  • Hunt, J. T., et al. (2003).
  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series).
  • PrepChem. Synthesis of 1benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole. Available at: [Link]

  • Organic Chemistry Portal. Indazole Synthesis. Available at: [Link]

  • Keating, M. J., & Alam, M. M. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Synthesis

Welcome to the technical support center dedicated to the synthetic scale-up of 1-methyl-3-propoxy-1H-indazole-6-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthetic scale-up of 1-methyl-3-propoxy-1H-indazole-6-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the multi-step synthesis of this valuable indazole derivative.

The synthesis of 1-methyl-3-propoxy-1H-indazole-6-carbaldehyde is a nuanced process, often involving sequential N-methylation, O-alkylation, and formylation reactions. While laboratory-scale synthesis may appear straightforward, scaling up production can introduce a host of challenges related to reaction control, impurity profiles, and process safety. This guide offers practical, experience-driven solutions to these common hurdles.

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific problems that may arise during the scale-up of the synthesis of 1-methyl-3-propoxy-1H-indazole-6-carbaldehyde.

Issue 1: Poor Regioselectivity in N-Methylation of the Indazole Core

Question: During the methylation of the indazole precursor, I am observing a significant formation of the undesired N2-methyl isomer alongside my target N1-methyl-indazole. How can I improve the N1-selectivity on a larger scale?

Answer: Achieving high N1-regioselectivity in the alkylation of indazoles is a common challenge, as the reaction can proceed at both nitrogen atoms.[1] The ratio of N1 to N2 isomers is influenced by the reaction conditions.

Root Causes and Solutions:

Cause Explanation Recommended Solution
Kinetic vs. Thermodynamic Control N2-alkylation is often the kinetically favored product, while N1-alkylation is the thermodynamically more stable product.[2] On a larger scale, inefficient heat transfer can lead to localized temperature spikes, favoring the kinetic product.Thermodynamic Control: Employ a strong base such as sodium hydride (NaH) in a polar aprotic solvent like DMF or THF. This deprotonates the indazole, and the resulting indazolide anion typically favors alkylation at the N1 position. Allow the reaction to stir for a longer period at a controlled temperature to ensure equilibration to the more stable N1-isomer.
Choice of Methylating Agent The nature of the methylating agent can influence the selectivity.Less Reactive Agents: Consider using less reactive methylating agents like dimethyl sulfate or methyl iodide in combination with a suitable base.
Solvent Effects The polarity of the solvent can impact the reaction pathway.Solvent Screening: While DMF is common, consider screening other polar aprotic solvents. In some cases, a switch in solvent can alter the selectivity.

A data-driven approach, including high-throughput experimentation (HTE), can be invaluable in optimizing conditions for selective N1-alkylation, potentially leading to methodologies with no detectable N2-isomer formation.[1]

Issue 2: Incomplete Propylation at the 3-Position and Side Reactions

Question: I am struggling to achieve complete conversion during the O-propylation of the 3-hydroxyindazole intermediate. I also observe the formation of byproducts. What are the likely causes and how can I optimize this step for scale-up?

Answer: The propylation of a 3-hydroxyindazole is a nucleophilic substitution reaction. Incomplete conversion and side reactions can often be attributed to the choice of base, solvent, and reaction temperature.

Root Causes and Solutions:

Cause Explanation Recommended Solution
Insufficient Basicity The hydroxyl group at the 3-position needs to be sufficiently deprotonated to act as an effective nucleophile.Stronger Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide to ensure complete deprotonation.
Reaction Temperature Low temperatures may lead to slow reaction rates and incomplete conversion, while excessively high temperatures can promote side reactions.Temperature Optimization: Carefully control the reaction temperature. A moderate temperature (e.g., 40-60 °C) is often a good starting point. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.
Byproduct Formation Potential side reactions include N-propylation if the N1-position is not protected.Protecting Groups: If N-propylation is a significant issue, consider a synthetic route where the N1-position is protected before the O-propylation step. A group like tetrahydropyran (THP) can be employed.[3]
Issue 3: Exothermic Runaway and Low Yields in the Vilsmeier-Haack Formylation

Question: When attempting the Vilsmeier-Haack formylation to introduce the aldehyde at the 6-position, I've experienced a strong exotherm, and my yields are inconsistent and often low. How can I safely and efficiently scale up this reaction?

Answer: The Vilsmeier-Haack reaction is notoriously exothermic and the Vilsmeier reagent itself is thermally unstable.[4][5] This poses a significant safety hazard and can lead to product degradation if not properly controlled, especially on a larger scale.[6][7]

Root Causes and Solutions:

Cause Explanation Recommended Solution
Thermal Instability of Vilsmeier Reagent The Vilsmeier reagent, formed from a formamide (like DMF) and a halogenating agent (like POCl₃), can decompose exothermically at elevated temperatures, with some studies showing decomposition starting as low as 48°C.[5][6]Low-Temperature Formation and In-Situ Use: Prepare the Vilsmeier reagent at a low temperature (typically 0-10°C) and use it immediately.[8] It is highly recommended to add the substrate to the pre-formed reagent at a controlled low temperature to consume the unstable intermediate as it reacts.[5]
Poor Heat Dissipation In larger reactors, inefficient stirring and cooling can lead to localized hot spots, triggering a runaway reaction.Process Engineering: Ensure the reactor has adequate cooling capacity and efficient agitation. For very large scales, consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.
Substrate Reactivity The electron-rich nature of the indazole ring makes it highly reactive towards the Vilsmeier reagent.Reverse Addition: Add the indazole substrate solution dropwise to the Vilsmeier reagent at a low temperature (e.g., 0°C). This keeps the concentration of the reactive indazole low and helps to control the exotherm.

Experimental Protocol: Safe Vilsmeier-Haack Formylation

  • Reagent Preparation: In a jacketed reactor equipped with a temperature probe and an efficient overhead stirrer, cool anhydrous N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the 1-methyl-3-propoxy-1H-indazole in an appropriate anhydrous solvent and add it dropwise to the Vilsmeier reagent, maintaining the reaction temperature at 0-5°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. Once the starting material is consumed, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Basify the mixture with a suitable base (e.g., sodium hydroxide solution) to hydrolyze the iminium intermediate and precipitate the aldehyde product.

  • Purification: The crude product can be purified by recrystallization or column chromatography. For industrial-scale production, developing a robust recrystallization protocol is highly desirable to avoid chromatography.[8]

Workflow for Vilsmeier-Haack Formylation

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification prep1 Cool DMF to 0°C prep2 Slowly add POCl₃ (T < 10°C) prep1->prep2 prep3 Stir for 30-60 min at 0-10°C prep2->prep3 react2 Add substrate to Vilsmeier reagent (T < 5°C) prep3->react2 react1 Dissolve indazole substrate react1->react2 react3 Monitor by TLC/HPLC react2->react3 react4 Warm to RT and stir react3->react4 workup1 Quench on ice react4->workup1 workup2 Basify to hydrolyze workup1->workup2 workup3 Isolate crude product workup2->workup3 workup4 Purify (Recrystallization/Chromatography) workup3->workup4

Caption: A workflow diagram for a safe and controlled Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for 1-methyl-3-propoxy-1H-indazole-6-carbaldehyde?

A1: A common synthetic approach would likely start from a substituted o-toluidine or a related precursor. The key steps would involve the formation of the indazole ring, followed by functionalization. A plausible sequence is:

  • Indazole Formation: Synthesis of a 3-hydroxy-1H-indazole-6-carboxylic acid ester intermediate.

  • N-Methylation: Introduction of the methyl group at the N1 position.

  • O-Propylation: Etherification of the 3-hydroxyl group.

  • Reduction: Reduction of the ester at the 6-position to a primary alcohol.

  • Oxidation: Oxidation of the alcohol to the final carbaldehyde.

Alternatively, the formylation could be performed on the 1-methyl-3-propoxy-1H-indazole intermediate using a Vilsmeier-Haack reaction.[9][10]

Q2: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A2: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity assessment of the final product, and detection of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts.

Q3: Are there any specific safety precautions to consider when scaling up this synthesis?

A3: Yes, several key safety considerations are crucial:

  • Vilsmeier-Haack Reaction: As detailed in the troubleshooting guide, this reaction is highly exothermic and requires strict temperature control to prevent a runaway reaction.[4][5][6][7]

  • Use of Hydrides: If sodium hydride is used for deprotonation, it is highly reactive and pyrophoric. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.

  • Solvent Handling: Many of the solvents used (e.g., DMF, THF) have specific handling requirements and potential health hazards. Ensure proper ventilation and use of personal protective equipment.

  • Thermal Hazard Assessment: Before scaling up, it is highly recommended to perform a thermal hazard assessment using techniques like reaction calorimetry to understand the thermal profile of each step.

Q4: How can I minimize the formation of impurities during the synthesis?

A4: Minimizing impurities requires careful control over reaction conditions and purification of intermediates:

  • High-Purity Starting Materials: Use starting materials with a known and low impurity profile.

  • Inert Atmosphere: For moisture-sensitive steps, such as those involving hydrides, ensure the reaction is carried out under a dry, inert atmosphere.

  • Controlled Reagent Addition: Slow, controlled addition of reagents can prevent localized high concentrations and reduce the formation of side products.

  • Purification of Intermediates: Purifying key intermediates can prevent the carry-over of impurities into subsequent steps.

Proposed Synthetic Pathway

G A 3-Hydroxy-1H-indazole-6-carboxylate B 1-Methyl-3-hydroxy-1H-indazole-6-carboxylate A->B N-Methylation C 1-Methyl-3-propoxy-1H-indazole-6-carboxylate B->C O-Propylation D (1-Methyl-3-propoxy-1H-indazol-6-yl)methanol C->D Reduction E 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde D->E Oxidation

Caption: A plausible synthetic route for 1-methyl-3-propoxy-1H-indazole-6-carbaldehyde.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Miyake, A., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996.
  • BenchChem. (2025). Vilsmeier-Haack Intermediate Thermal Stability: Technical Support Center.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved March 7, 2024, from [Link]

  • Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114105.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Organic Syntheses. (n.d.). 3-Indazolecarboxaldehyde. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved March 7, 2024, from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of some new heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-194.
  • PrepChem.com. (n.d.). Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound). Retrieved March 7, 2024, from [Link]

  • Wikipedia. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia. [Link]

  • SynArchive. (n.d.). Vilsmeier-Haack Formylation. Retrieved March 7, 2024, from [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(9), 3334-3340.
  • Barroug, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 14, 237-244.
  • Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(5), 333-341.
  • SciSpace. (2023, March 22). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • BenchChem. (2025).
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1863-1890.
  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved March 7, 2024, from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 548-560.
  • JOCPR. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Retrieved March 7, 2024, from [Link]

  • IJSDR. (2025, February).
  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1136-1139.
  • ECHA. (n.d.). 1-Methyl-1H-indazole-6-carboxaldehyde. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Isomers

Welcome to the technical support center for the characterization of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde and its related isomers. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in distinguishing between constitutional isomers during their experimental work. The synthesis of substituted indazoles can often lead to a mixture of products, making robust analytical characterization essential.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure accurate structural elucidation and purity assessment.

Troubleshooting Guide

This section addresses specific issues that may arise during the characterization of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde isomers.

Issue 1: Ambiguous ¹H NMR spectra making it difficult to assign the correct isomeric structure.

Question: My ¹H NMR spectrum shows a complex aromatic region, and I am unable to definitively determine the substitution pattern on the indazole ring. How can I resolve this?

Answer:

Ambiguity in ¹H NMR spectra of substituted indazoles is a common challenge due to overlapping signals and complex coupling patterns. The key to resolving the isomeric structure lies in a combination of advanced NMR techniques and a thorough understanding of how substituents influence chemical shifts.

Causality: The electronic environment of each proton on the indazole ring is influenced by the positions of the methyl, propoxy, and carbaldehyde groups. Constitutional isomers will have distinct, albeit sometimes subtly different, chemical shifts and coupling constants for the aromatic protons. For instance, the proton adjacent to the aldehyde group will experience a significant downfield shift due to its electron-withdrawing nature.

Step-by-Step Protocol for Isomer Elucidation:

  • Optimize Data Acquisition:

    • Ensure the sample is of high purity. If a mixture is suspected, initial purification by column chromatography or recrystallization is recommended.[1]

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion.

    • Acquire the spectrum in a solvent that provides good signal resolution, such as DMSO-d₆ or CDCl₃.[3][4] Note that chemical shifts can be solvent-dependent.[5]

  • Perform 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other, helping to trace the connectivity of the aromatic protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. For example, a NOE between the methyl protons (N-CH₃) and an aromatic proton can help determine the position of the methyl group.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive experiment. It shows correlations between protons and carbons that are 2-3 bonds away. Key correlations to look for include:

      • The aldehyde proton to the carbon of the indazole ring to which it is attached.

      • The N-methyl protons to the C3a and C7a carbons of the indazole ring.

      • The methylene protons of the propoxy group to the C3 carbon.

  • Analyze Chemical Shifts and Coupling Constants:

    • The aldehyde proton will typically appear as a singlet around 9.8-10.5 ppm.

    • Aromatic protons on the indazole ring typically resonate between 7.0 and 8.5 ppm. Protons ortho to the electron-withdrawing aldehyde group will be shifted further downfield.

    • The N-methyl protons will be a singlet around 4.0 ppm.

    • The propoxy group protons will show a triplet for the O-CH₂, a sextet for the -CH₂-, and a triplet for the terminal -CH₃.

Logical Workflow for Isomer Differentiation

Isomer_Differentiation cluster_synthesis Synthesis cluster_analysis Analysis cluster_outcome Outcome Synthesis Synthesis of 1-Methyl-3-propoxy-1H- indazole-6-carbaldehyde NMR_1D 1D ¹H & ¹³C NMR Synthesis->NMR_1D Initial Characterization NMR_2D 2D NMR (COSY, NOESY, HMBC) NMR_1D->NMR_2D Ambiguous Spectra MS Mass Spectrometry NMR_1D->MS Confirm Molecular Weight Isomer_A Isomer A Identified NMR_2D->Isomer_A Unambiguous Data Isomer_B Isomer B Identified NMR_2D->Isomer_B Unambiguous Data Chromatography HPLC/GC-MS MS->Chromatography Purity & Separation Chromatography->Isomer_A Single Peak Chromatography->Isomer_B Single Peak Mixture Mixture of Isomers Chromatography->Mixture Multiple Peaks

Caption: Workflow for the differentiation of indazole isomers.

Issue 2: Mass spectrometry data shows the correct molecular weight, but isomer identification is inconclusive.

Question: My High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, but I cannot distinguish between the isomers based on the mass spectrum alone. What should I do?

Answer:

While HRMS is excellent for confirming the molecular formula, standard mass spectrometry techniques often do not provide sufficient fragmentation to differentiate constitutional isomers, as they can produce very similar fragmentation patterns.[6]

Causality: Constitutional isomers have the same molecular weight and elemental composition. Electron ionization (EI) or electrospray ionization (ESI) may not generate unique fragment ions that can definitively pinpoint the location of the substituents on the indazole ring.

Recommended Analytical Approach:

  • Tandem Mass Spectrometry (MS/MS):

    • If available, use tandem mass spectrometry (LC-MS/MS or GC-MS/MS). By selecting the parent ion and subjecting it to collision-induced dissociation (CID), you may generate isomer-specific fragment ions. The fragmentation pathways can differ based on the stability of the resulting fragments, which is influenced by the substituent positions.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • If the isomers are sufficiently volatile and thermally stable, GC-MS can be a powerful tool.[6] The isomers may have different retention times on the GC column, allowing for their separation prior to mass analysis. The resulting electron ionization (EI) mass spectra, while potentially similar, can be compared against libraries or used to identify subtle differences in fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is an excellent technique for separating non-volatile isomers. Developing a robust HPLC method can physically separate the isomers, after which each fraction can be collected and analyzed individually by NMR or other spectroscopic methods.

Data Presentation: HPLC Method Parameters for Isomer Separation

ParameterRecommended ConditionsRationale
Column C18 Reverse-Phase (e.g., Inertsil ODS-4)Provides good separation for moderately polar organic molecules.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAllows for the elution of compounds with a range of polarities.
Detector UV-Vis (DAD/PDA) at 254 nm and 280 nmThe indazole core has strong UV absorbance.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 30-40 °CCan improve peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the likely constitutional isomers I might encounter when synthesizing 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde?

A1: Besides the target molecule, the primary isomers of concern would involve different substitution patterns on the benzene portion of the indazole ring. Given the starting materials and reaction conditions, you could potentially form the 4-carbaldehyde, 5-carbaldehyde, or 7-carbaldehyde isomers. Isomerization involving the position of the N-methyl group (e.g., 2-Methyl-3-propoxy-2H-indazole-6-carbaldehyde) is also possible, as the alkylation of indazoles can lead to mixtures of N1 and N2 substituted products.[2][5][7] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[8][9][10]

Q2: Can I use ¹³C NMR to differentiate between the isomers?

A2: Absolutely. ¹³C NMR is a very powerful tool for this purpose. The chemical shifts of the carbons in the indazole ring are highly sensitive to the positions of the substituents.[11][12] For example, the carbon atom directly bonded to the electron-withdrawing aldehyde group will have a distinct chemical shift compared to the other aromatic carbons. Similarly, the carbons adjacent to the nitrogen atoms (C3, C7a) will have characteristic shifts that can help identify the substitution pattern. A Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to correlate each proton with its directly attached carbon, further aiding in the assignment.

Q3: Are there any chemical derivatization methods that can help in isomer identification?

A3: Yes, chemical derivatization can be a useful strategy. The aldehyde group is a reactive handle that can be used to introduce a new functional group. For example, you could perform a condensation reaction with a reagent like hydroxylamine to form an oxime. The resulting derivatives may have different chromatographic properties or produce more distinct fragmentation patterns in mass spectrometry, making them easier to separate and identify.

Q4: My product appears to be a single spot on TLC. Does this confirm its isomeric purity?

A4: Not necessarily. Thin-Layer Chromatography (TLC) is a useful tool for monitoring reaction progress, but it may not have sufficient resolution to separate closely related isomers. It is crucial to use a more robust technique like HPLC or GC to confirm isomeric purity. A single peak in a well-developed HPLC or GC method provides much stronger evidence of isomeric purity.

Q5: What is the most definitive method for absolute structure confirmation?

A5: The gold standard for unambiguous structure determination is single-crystal X-ray diffraction. If you can grow a suitable crystal of your compound, this technique will provide the precise three-dimensional arrangement of atoms in the molecule, leaving no doubt as to its isomeric form.[5]

Experimental Workflow for Synthesis and Characterization

Synthesis_Characterization_Workflow cluster_characterization Characterization Suite Start Indazole Precursor Alkylation N-Methylation Start->Alkylation Propoxylation O-Alkylation (Propoxy) Alkylation->Propoxylation Formylation Formylation (Aldehyde) Propoxylation->Formylation Crude_Product Crude Product Mixture Formylation->Crude_Product Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Pure_Compound Isolated Compound(s) Purification->Pure_Compound TLC TLC Analysis Pure_Compound->TLC Purity Check HPLC_GC HPLC / GC Analysis Pure_Compound->HPLC_GC Isomeric Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR Structural Elucidation MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS Molecular Weight XRay Single-Crystal X-Ray (If possible) Pure_Compound->XRay Definitive Confirmation Final_Structure Confirmed Isomeric Structure HPLC_GC->Final_Structure NMR->Final_Structure MS->Final_Structure XRay->Final_Structure

Caption: A comprehensive workflow from synthesis to final structure confirmation.

References

  • Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide. Benchchem.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC.
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 71, 678 (1993).
  • A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers - Benchchem.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives - jchr.org. (February 20 2025).
  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones - AWS.
  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram - ResearchGate.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC. (April 23 2024).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (April 11 2022).
  • "avoiding isomerization during 2H-indazole synthesis" - Benchchem.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC.
  • The impact of positional isomers of the N-Me indazole in the context of... - ResearchGate.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (August 09 2024).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (August 02 2021).
  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole - Benchchem.
  • 1-Methyl-1H-indazole-6-carbaldehyde - Chem-Impex.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (March 23 2023).
  • Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (September 10 2018).
  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - ResearchGate. (October 13 2025).
  • Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound) - PrepChem.com.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (March 15 2022).
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.
  • Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol - Benchchem.
  • 1-Methyl-1H-indazole-3-carbaldehyde | 4002-83-9 - MilliporeSigma.
  • 1-methyl-1h-indazole-6-carbaldehyde (C9H8N2O) - PubChemLite.

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 1-Methyl-3-propoxy-1H-indazole Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Mechanistic troubleshooting and optimization of N1 vs. N2 and O vs.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Mechanistic troubleshooting and optimization of N1 vs. N2 and O vs. N regioselectivity during indazole alkylation.

Executive Summary: The Mechanistic Challenge

The synthesis of 1-Methyl-3-propoxy-1H-indazole presents a classic regioselectivity challenge inherent to the indazole pharmacophore. Because the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2) and—when starting from indazol-3-ol precursors—an additional nucleophilic oxygen, direct alkylation often yields complex, yield-limiting mixtures of regioisomers.

As an Application Scientist, I frequently see researchers default to standard basic conditions (e.g., K₂CO₃ in DMF), which places the reaction under thermodynamic control and results in poor N1/N2 discrimination[1]. To achieve high N1-selectivity, the reaction must be shifted to chelation control . By leveraging the coordinating ability of the C3-propoxy group, we can sterically shield the N2 position, directing the electrophile exclusively to the N1 position[2].

Mechanistic Workflow & Decision Tree

G cluster_0 Chelation Control Pathway (Optimal) cluster_1 Thermodynamic Pathway (Sub-optimal) SM 3-Propoxy-1H-indazole NaH NaH / THF (0 °C) SM->NaH K2CO3 K2CO3 / DMF (RT) SM->K2CO3 Chelate Na+ Chelate Complex (N2 Sterically Blocked) NaH->Chelate Deprotonation N1_Prod 1-Methyl-3-propoxy-1H-indazole (>99% N1) Chelate->N1_Prod MeI Addition Anion Free Indazolyl Anion (N1 & N2 Exposed) K2CO3->Anion Deprotonation Mix_Prod Mixture of N1 & N2 Isomers (~55:45) Anion->Mix_Prod MeI Addition

Workflow for Regioselective N1-Methylation via Chelation Control.

Troubleshooting & FAQs

Q1: I am methylating 3-propoxy-1H-indazole using K₂CO₃ in DMF, but I am isolating a nearly 1:1 mixture of 1-methyl and 2-methyl isomers. How do I drive N1-selectivity? Root Cause: K₂CO₃ is a relatively weak base, leading to incomplete deprotonation and an equilibration of the indazolyl anion. Furthermore, DMF is a highly polar, coordinating solvent that heavily solvates the potassium cation. This leaves both the N1 and N2 positions sterically exposed to the methylating agent. Solution: Switch to Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) . According to recent mechanistic studies, this combination leverages2[2]. The Na⁺ cation has a high charge density and coordinates strongly between the N2 lone pair and the oxygen atom of the C3-propoxy group. This chelation creates a steric block at N2, forcing the electrophile to attack N1 exclusively, a mechanism supported by 3[3].

Q2: I want to synthesize the target by starting with 1-methyl-1H-indazol-3-ol and reacting it with propyl bromide. However, I am seeing significant N2-propoxylation (forming an indazol-3-one derivative). How can I favor O-propoxylation? Root Cause: The indazol-3-ol system exhibits ambient nucleophilicity (O vs. N2). Soft electrophiles and soft bases tend to favor N-alkylation due to the softer nature of the nitrogen lone pair compared to the oxygen anion. Solution: To favor O-alkylation (forming the 3-propoxy ether), use a harder base such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like Acetonitrile (MeCN). Additionally, using propyl chloride or propyl tosylate (harder leaving groups than bromide or iodide) will further bias the reaction toward O-alkylation according to Hard-Soft Acid-Base (HSAB) theory.

Q3: My overall yield is low (<50%), even though my regioselectivity is good (>95% N1) when using NaH/THF. What is going wrong? Root Cause: Low yields in NaH-mediated alkylations are typically caused by either (A) incomplete deprotonation before electrophile addition, or (B) moisture in the THF quenching the NaH[2]. Solution: Ensure you are using strictly anhydrous THF. Crucially, after adding NaH at 0 °C, you must allow the suspension to warm to room temperature and stir for at least 30 minutes until hydrogen gas evolution completely ceases. Only after the indazole is fully deprotonated should you cool the mixture back to 0 °C to add the methyl iodide.

Validated Experimental Protocol: N1-Selective Methylation

This self-validating protocol ensures 4 for the conversion of 3-propoxy-1H-indazole to 1-Methyl-3-propoxy-1H-indazole[4].

Reagents:

  • 3-Propoxy-1H-indazole (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Methyl Iodide (MeI, 1.1 equiv)

  • Anhydrous THF (0.2 M relative to indazole)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon balloon. Charge the flask with 3-propoxy-1H-indazole and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add NaH portion-wise over 5 minutes.

  • Chelation Formation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–45 minutes until H₂ gas evolution ceases. Causality note: This ensures complete formation of the Na⁺-N2/O3 chelate complex.

  • Electrophilic Addition: Re-cool the reaction mixture to 0 °C. Add Methyl Iodide dropwise via syringe.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor completion via LC-MS or TLC.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise at 0 °C. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the pure N1-methylated product.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes, validating the protocol choices.

BaseSolventElectrophileTempN1:N2 RatioOverall YieldMechanistic Driver
NaH THF MeI 0 °C to RT > 99:1 89% Strong Na⁺ chelation at N2 and O3
NaHDMFMeIRT75:2582%Polar solvent disrupts chelation
K₂CO₃DMFMeI60 °C55:4578%Thermodynamic equilibration
Cs₂CO₃MeCNMe₂SO₄RT85:1580%Mild chelation; softer cation
LiHMDSTHFMeI-78 °C90:1065%Strong chelation, but poor solubility

References

  • Source: nih.
  • Title: Technical Support Center: Regioselective Alkylation of Indazoles Source: Benchchem URL
  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: University College Cork URL

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

Subject: Troubleshooting Guide for Protocol #IND-6-ALD Target Molecule: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1092351-51-3) Assigned Specialist: Senior Application Scientist, Chemical Development Group Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Guide for Protocol #IND-6-ALD Target Molecule: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1092351-51-3) Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary & Synthetic Strategy

The synthesis of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde presents three primary chemoselective challenges:

  • Tautomeric Control (Step 1): Controlling the equilibrium between 3-hydroxyindazole and indazolin-3-one to ensure O-alkylation (ether formation) over N-alkylation (lactam formation).

  • Regioselective Methylation (Step 2): Directing the methyl group to the N1 position rather than N2.

  • Redox Sensitivity (Step 3): Converting the C6-ester or halide precursor to the aldehyde without over-reduction to the alcohol.

This guide prioritizes the "O-Alkylation First" strategy, as locking the C3-oxygen prevents lactam formation during subsequent N-methylation.

Master Workflow Diagram

IndazoleSynthesis Start Precursor: Methyl 2-fluoro-4-(methoxycarbonyl)benzoate Cyclization Step 1: Cyclization (Hydrazine hydrate, 80°C) Start->Cyclization Int1 Intermediate 1: Methyl 3-hydroxy-1H-indazole-6-carboxylate Cyclization->Int1 Decision CRITICAL DECISION POINT: Alkylation Sequence Int1->Decision PathA Path A (Recommended): O-Alkylation First Decision->PathA High Selectivity PathB Path B (Risky): N-Methylation First Decision->PathB Mixture of N1/N2 Step2 Step 2: Selective O-Alkylation (Ag2CO3, n-PrI, Toluene) PathA->Step2 PathB->Int1 Revert Int2 Intermediate 2: Methyl 3-propoxy-1H-indazole-6-carboxylate Step2->Int2 Step3 Step 3: N1-Methylation (NaH, MeI, THF, 0°C) Int2->Step3 Int3 Intermediate 3: Methyl 1-methyl-3-propoxy-1H-indazole-6-carboxylate Step3->Int3 Step4 Step 4: Reduction to Aldehyde (DIBAL-H, Toluene, -78°C) Int3->Step4 Final Target: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Step4->Final

Caption: Optimized synthetic workflow prioritizing O-alkylation to lock the tautomer before N-methylation.

Troubleshooting & Technical Protocols

Phase 1: The "Propoxy" Problem (O- vs. N-Alkylation)

Issue: Users frequently report the formation of the N-propyl lactam byproduct (1-propyl-1,2-dihydro-3H-indazol-3-one) instead of the desired 3-propoxy ether. Root Cause: The 3-hydroxyindazole intermediate exists as a tautomer. Under standard basic conditions (e.g., K2CO3/DMF), the nitrogen is often more nucleophilic than the oxygen.

ParameterStandard Condition (Failure Mode)Optimized Condition (Success Mode)
Base K₂CO₃ or NaHAg₂CO₃ (Silver Carbonate)
Solvent DMF or AcetoneToluene or Benzene
Mechanism Charge control (Nitrogen attack)Orbital/Chelation control (Oxygen attack)

Corrective Protocol (Step 2):

  • Suspend Methyl 3-hydroxy-1H-indazole-6-carboxylate (1.0 equiv) in anhydrous Toluene (0.1 M).

  • Add Ag₂CO₃ (2.0 equiv) and 1-Iodopropane (1.5 equiv). Note: Alkyl iodides are superior to bromides here due to the Silver effect.

  • Heat to 80°C in the dark (wrap flask in foil) for 12–18 hours.

  • Filtration: Filter hot through a Celite pad to remove silver salts.

  • Validation: Check IR. The O-alkyl product shows a C=N stretch (~1620 cm⁻¹), while the N-alkyl byproduct shows a strong Amide/Lactam C=O stretch (~1680 cm⁻¹).

Phase 2: Regioselective N1-Methylation

Issue: Formation of the N2-methyl isomer (2-methyl-3-propoxy-2H-indazole) alongside the desired N1-methyl product. Root Cause: Indazoles are ambident nucleophiles. The N2 position is kinetically favored, while the N1 position is thermodynamically favored.

Troubleshooting Matrix:

ObservationDiagnosisSolution
N1:N2 Ratio < 5:1 Kinetic control dominant.Switch solvent to THF and use NaH .[1] Avoid DMF.
Incomplete Conversion Moisture in solvent.[2]NaH is moisture sensitive.[3] Dry THF over molecular sieves.
Precipitation Sodium salt insolubility.Add 15-crown-5 ether (catalytic) to solubilize the anion.

Corrective Protocol (Step 3):

  • Dissolve Methyl 3-propoxy-1H-indazole-6-carboxylate in anhydrous THF (0.2 M).

  • Cool to 0°C (Ice bath).

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur.

  • Stir for 30 minutes at 0°C to ensure complete deprotonation (Thermodynamic equilibration of the anion).

  • Add Methyl Iodide (MeI) (1.1 equiv) dropwise.

  • Allow to warm to room temperature slowly over 4 hours.

  • Purification: The N1 isomer is typically less polar than the N2 isomer. Separation by silica gel chromatography (Hexane/EtOAc) is usually effective.

Phase 3: Ester to Aldehyde Conversion

Issue: Over-reduction to the alcohol (1-Methyl-3-propoxy-1H-indazole-6-yl-methanol) or incomplete reduction. Context: The C6 position is electronically coupled to the indazole ring, making the aldehyde susceptible to further reduction.

Q: Can I use LiAlH4? A: No. LiAlH4 is too aggressive and will almost certainly yield the alcohol.

Corrective Protocol (Step 4 - DIBAL Method):

  • Dissolve the ester intermediate in anhydrous Dichloromethane (DCM) or Toluene .

  • Cool strictly to -78°C (Dry ice/Acetone).

  • Add DIBAL-H (1.0 M in Toluene, 1.1 equiv) dropwise along the flask wall to pre-cool the reagent.

  • Stir at -78°C for 1–2 hours. Do not let it warm up.

  • Quench: Add Methanol (excess) at -78°C, then add saturated Rochelle’s salt (Potassium sodium tartrate) solution.

  • Warm to RT and stir vigorously until the emulsion clears (can take 1–2 hours).

Alternative (If DIBAL fails): Reduce completely to the alcohol using LiAlH4 (0°C, THF), then re-oxidize using MnO₂ (activated) in DCM at reflux. This is a longer route but often more robust for large-scale batches.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned black during the Ag₂CO₃ alkylation. Is it ruined? A: Not necessarily. Silver salts are photosensitive and often darken due to the formation of metallic silver (Ag⁰) or silver oxide. This is why we recommend wrapping the flask in foil. Filter through Celite; if the filtrate is clear/yellow, the reaction is likely fine.

Q2: I see two spots on TLC after methylation. Which one is my product? A: For 1,3-disubstituted indazoles, the N1-isomer (Target) generally has a higher Rf (travels further) than the N2-isomer in Hexane/EtOAc systems. The N2-isomer is more polar due to the quinoid-like resonance contribution.

Q3: Can I start with 6-bromo-1H-indazole instead of the ester? A: Yes. If you use the bromide, the final step changes from DIBAL reduction to Lithium-Halogen Exchange .

  • Protocol: Treat the 6-bromo intermediate with n-BuLi at -78°C in THF, then quench with anhydrous DMF. This installs the aldehyde directly. This route avoids the over-reduction risk of esters.

References

  • Regioselective Indazole Synthesis

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][4]

    • Source: Beilstein J. Org. Chem. 2021, 17, 1883–1893.
    • URL:[Link]

  • Title: Selective O-alkylation of 1,2-dihydro-3H-indazol-3-ones using silver carbonate.
  • Aldehyde Generation

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives.[5]

    • Source: RSC Advances, 2014.
    • URL:[Link]

  • Target Molecule Data

    • Title: 1-Methyl-1H-indazole-6-carbaldehyde (Analogous Core Structure).
    • Source: PubChem CID 37818596.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

Executive Summary & Molecule Profile Subject: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde CAS: [1092351-51-3] (Generic/Analogous) Application: High-value intermediate for Soluble Guanylate Cyclase (sGC) stimulators (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Subject: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde CAS: [1092351-51-3] (Generic/Analogous) Application: High-value intermediate for Soluble Guanylate Cyclase (sGC) stimulators (e.g., analogs of Lificiguat/YC-1 or next-gen indazole-based vasodilators).

This guide addresses the stability profile of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde . While the indazole core provides reasonable thermal stability, the molecule possesses two distinct "soft spots" prone to degradation: the C6-aldehyde (highly susceptible to autoxidation) and the C3-propoxy ether (susceptible to acid-catalyzed dealkylation).

Understanding these pathways is critical for process chemists optimizing reductive aminations or Knoevenagel condensations, where impurity carryover can drastically reduce yield.

Emergency Triage: Troubleshooting Common Issues

Use this table to quickly diagnose issues based on visual or analytical observations.

Observation Likely Issue Root Cause Immediate Action
Material turned from off-white to yellow/orange solid. Autoxidation Exposure to air converts the aldehyde to the corresponding carboxylic acid (colored impurity).Purify via recrystallization (EtOH/Heptane) or bisulfite adduct formation. Store under Argon.[1]
HPLC: New peak at RRT ~0.85-0.90 (Acidic mobile phase). Carboxylic Acid Impurity Oxidation of the aldehyde group (Pathway A).Check mobile phase pH. If confirmed, this is the 6-carboxylic acid derivative.
HPLC: New peak at RRT ~0.4-0.5 (Early eluting). Dealkylation (Hydrolysis) Acidic conditions cleaved the propyl ether (Pathway B).Avoid strong mineral acids. Use milder Lewis acids if catalysis is needed.
LC-MS: Mass signal [M+16] or [M+32] observed. N-Oxidation / Ring Oxidation Presence of peroxides in solvents (e.g., uninhibited THF/Ethers).Test solvents for peroxides. Use fresh, inhibitor-free solvents.
Reaction stalls during reductive amination. Schiff Base Hydrolysis Water present in the reaction media shifts equilibrium back to aldehyde.Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap.

Detailed Degradation Pathways

The degradation of this molecule follows three primary mechanistic vectors.

Pathway A: Autoxidation (The "Aldehyde Drift")

Mechanism: Radical chain reaction initiated by atmospheric oxygen. The C6-aldehyde hydrogen is abstracted to form an acyl radical, which reacts with


 to form a peracid intermediate. This peracid then oxidizes another molecule of aldehyde to form two equivalents of 1-Methyl-3-propoxy-1H-indazole-6-carboxylic acid .
  • Criticality: High. Occurs even at

    
     if not sealed properly.
    
  • Impact: The carboxylic acid can quench basic catalysts (e.g., Piperidine) used in subsequent steps.[2]

Pathway B: Acid-Catalyzed O-Dealkylation

Mechanism: Protonation of the ether oxygen followed by


 or 

cleavage. Under strong acidic conditions (e.g., HCl, TFA) or high heat, the propoxy group is cleaved, releasing propanol and yielding 6-formyl-1-methyl-1H-indazol-3-ol (often existing as the keto-tautomer, indazolone).
  • Criticality: Medium. Relevant only during acidic workups or reactions.

Pathway C: Photochemical Disproportionation

Mechanism: Norrish Type I / II reactions. Indazoles are chromophores. UV exposure can excite the aldehyde, leading to radical abstraction or dimerization.[2] Nitro-indazoles are notorious for this, but the aldehyde variant is also photosensitive.

Pathway Visualization

DegradationPathways Main 1-Methyl-3-propoxy- 1H-indazole-6-carbaldehyde (Parent) Acid Degradant A: 1-Methyl-3-propoxy- 1H-indazole-6-carboxylic acid Main->Acid Autoxidation (Air/O2) Alcohol Degradant B: 1-Methyl-6-formyl- 1H-indazol-3-ol (+ Propanol) Main->Alcohol Acid Hydrolysis (H+ / Heat) Dimer Degradant C: Photochemical Dimers / Radical Species Main->Dimer Photolysis (UV Light)

Figure 1: Primary degradation pathways.[2] Pathway A (Red) is the dominant storage instability issue.[2]

Analytical Method & Validation

To distinguish the parent aldehyde from its degradation products, use the following HPLC method. The carboxylic acid degradant is significantly more polar and will elute earlier on a reverse-phase column.

Method ID: HPLC-IND-06 Column: C18 (e.g., Agilent Zorbax Eclipse Plus),


.[2]
Mobile Phase: 
  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient:

  • 0-2 min: 10% B

  • 2-15 min: 10%

    
     90% B (Linear)
    
  • 15-20 min: 90% B Flow Rate:

    
    Detection:  UV @ 254 nm (Aromatic core) and 280 nm (Aldehyde/Acid distinction).
    

Expected Retention Times (Relative):

  • Degradant B (De-propyl): 0.65 RRT[2]

  • Degradant A (Carboxylic Acid): 0.85 RRT[2]

  • Parent (Aldehyde): 1.00 RRT[2]

Frequently Asked Questions (FAQs)

Q: Can I recover the aldehyde if it has partially oxidized to the acid? A: Yes. If the degradation is


, you can perform a basic wash.[2] Dissolve the solid in Ethyl Acetate and wash with saturated 

. The carboxylic acid degradant will move to the aqueous layer as the sodium salt. Dry the organic layer over

and concentrate.

Q: Is this molecule compatible with strong Lewis Acids (e.g.,


)? 
A: No. 

is a classic reagent for cleaving ethers.[2] It will rapidly cleave the C3-propoxy group (Pathway B), destroying your molecule. Use milder Lewis acids like

for condensation reactions.

Q: Why does the color darken upon melting? A: The melting point is approximately


 (analogous to similar indazoles). At this temperature, in the presence of air, the rate of autoxidation accelerates exponentially.[2] Always melt or heat under a blanket of Nitrogen or Argon.

Q: What is the relationship between this molecule and Vericiguat? A: This molecule contains the indazole core often found in sGC stimulator research (e.g., Lificiguat/YC-1 analogs). While Vericiguat utilizes a pyrazolopyridine core, the synthetic handling of the aldehyde intermediate is chemically identical due to the similar electron-deficient heterocyclic scaffold [1, 2].

References

  • Selwood, D. L., et al. (2001).[2] "Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase." Journal of Medicinal Chemistry, 44(1), 78-93.[2] Link[2]

  • Stasch, J. P., et al. (2001).[2] "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels." Nature, 410, 212-215.[2] Link[2]

  • BenchChem Technical Support. (2025). "Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution." BenchChem Knowledge Base. Link

  • Li, L., et al. (2006).[2][3] "Degradation of carbazole and its derivatives by a Pseudomonas sp." Applied Microbiology and Biotechnology, 73(4), 941-948.[2][3] Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde: A Comparative Analysis for Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs.[1][2] Its derivatives are integral to the development of therapeutics targeting a wide range of diseases, from cancer to inflammatory conditions.[1] Within the diverse family of indazole-based building blocks, substituted indazole aldehydes serve as critical intermediates, offering a versatile handle for the construction of complex molecular architectures.

This guide provides an in-depth technical comparison of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde with other key indazole aldehydes used in synthesis. We will delve into the synthetic nuances, the influence of substitution patterns on reactivity, and provide field-proven insights to guide your experimental choices.

The Strategic Advantage of Substitution: A Comparative Overview

The utility of an indazole aldehyde in a synthetic campaign is dictated by the nature and position of its substituents. These groups can profoundly influence the molecule's electronic properties, solubility, and steric hindrance, thereby affecting reaction outcomes.

Feature1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde1-Methyl-1H-indazole-6-carbaldehyde[3]6-Nitro-1H-indazole-3-carbaldehyde[4]
Synthetic Handle Aldehyde at C6Aldehyde at C6Aldehyde at C3
N1-Substitution MethylMethylUnsubstituted (NH)
C3-Substitution PropoxyUnsubstitutedUnsubstituted
Benzene Ring Substitution NoneNoneNitro at C6
Key Inferred Advantages - Enhanced solubility due to the propoxy group.- The 1-methyl group prevents N-alkylation side reactions.- The 3-propoxy group can modulate biological activity and ADME properties.- Simpler starting material.- The 1-methyl group prevents N-alkylation side reactions.- The electron-withdrawing nitro group can activate the aldehyde for certain reactions.- The NH at the 1-position offers a site for further functionalization.
Potential Challenges - More complex synthesis compared to simpler analogs.- May have lower solubility in some organic solvents compared to the propoxy-substituted version.- The nitro group may not be compatible with all reaction conditions.- Potential for side reactions at the N1-position if not protected.

The presence of the 1-methyl group in the target compound is a significant synthetic advantage. It protects the N1 position from unwanted alkylation or acylation reactions, a common challenge when working with N-unsubstituted indazoles.[5] This pre-installed methyl group directs subsequent reactions to other sites on the molecule with high regioselectivity.

The 3-propoxy group is another key feature. This alkoxy substituent can enhance the solubility of the molecule in organic solvents, which can be beneficial for reaction efficiency and purification. Furthermore, in the context of drug discovery, alkoxy groups at the C3 position are known to be important for modulating the biological activity and pharmacokinetic properties of indazole-based compounds.

The aldehyde at the C6 position provides a versatile functional group for a wide range of chemical transformations, including but not limited to:

  • Reductive amination: To introduce amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.

  • Condensation reactions: To form Schiff bases, hydrazones, and other imine derivatives.[6]

  • Oxidation: To form the corresponding carboxylic acid.

  • Grignard and organolithium additions: For the introduction of alkyl, aryl, or vinyl groups.

Synthetic Strategies and Methodologies

Below, we provide a generalized, yet detailed, experimental protocol for the synthesis of a related and well-documented indazole aldehyde, 6-Nitro-1H-indazole-3-carbaldehyde , to illustrate the key chemical principles. This can be adapted by a skilled chemist to the synthesis of the target molecule.

Representative Synthesis: 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole[4]

This synthesis proceeds via a nitrosation reaction of the corresponding indole, a common and efficient method for accessing indazole-3-carbaldehydes.

Synthesis_Workflow A 6-Nitroindole B Dissolve in DMF A->B D Add Indole Solution to Nitrosating Agent at 0°C B->D C Prepare Nitrosating Agent (NaNO2, HCl in H2O/DMF) C->D E Reaction at 80°C for 6h D->E F Aqueous Workup & Extraction with EtOAc E->F G Purification by Column Chromatography F->G H 6-Nitro-1H-indazole-3-carbaldehyde G->H

Caption: Synthetic workflow for 6-Nitro-1H-indazole-3-carbaldehyde.

Experimental Protocol:

  • Preparation of the Nitrosating Agent:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8.0 mmol, 8 equiv.) in deionized water (1.6 mL) and cool to 0 °C in an ice bath.

    • Slowly add 2 N aqueous hydrochloric acid (7.0 mmol, 7 equiv.) to the sodium nitrite solution at 0 °C.

    • Maintain the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

    • Add N,N-dimethylformamide (DMF, 3 mL) to the mixture.

  • Reaction with 6-Nitroindole:

    • In a separate flask, prepare a solution of 6-nitroindole (1.0 mmol, 1 equiv.) in DMF (3 mL).

    • Add the solution of 6-nitroindole to the nitrosating agent mixture at 0 °C.

  • Reaction Progression and Work-up:

    • Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 6 hours.

    • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Extract the reaction mixture with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure 6-Nitro-1H-indazole-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Use of DMF: DMF is a polar aprotic solvent that is effective at dissolving both the indole starting material and the nitrosating agent, facilitating a homogeneous reaction mixture.

  • Low-Temperature Addition: The initial addition at 0 °C helps to control the exothermic nature of the nitrosation reaction and minimize the formation of side products.

  • Heating to 80 °C: The subsequent heating provides the necessary activation energy for the rearrangement of the intermediate nitroso-indole to the indazole-3-carbaldehyde.

  • Aqueous Workup and Extraction: This standard procedure is used to remove water-soluble byproducts and isolate the desired organic product.

  • Column Chromatography: This purification technique is essential for obtaining the final product with high purity, which is critical for subsequent synthetic steps and biological testing.

Inferred Synthetic Approach for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

A plausible synthetic route to the target compound would likely involve a multi-step sequence, potentially starting from a substituted fluorobenzaldehyde or a related precursor. The key steps would be the formation of the indazole ring, followed by N-methylation and O-propylation, and finally, the introduction or unmasking of the C6-aldehyde functionality.

Proposed_Synthesis A Substituted Fluorobenzaldehyde B Indazole Ring Formation (e.g., with Hydrazine) A->B C N1-Methylation B->C D C3-Propoxylation C->D E C6-Aldehyde Formation or Unmasking D->E F 1-Methyl-3-propoxy-1H- indazole-6-carbaldehyde E->F

Caption: A plausible synthetic pathway to the target molecule.

Given the lack of direct comparative data, the choice between 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde and other indazole aldehydes will depend on the specific goals of the synthetic project.

  • For projects where solubility and modulation of physicochemical properties are critical, the 3-propoxy group offers a clear advantage.

  • In cases where synthetic simplicity and cost are the primary drivers, an unsubstituted analog like 1-Methyl-1H-indazole-6-carbaldehyde might be preferred.

  • If the synthetic strategy requires further functionalization at the N1-position , an N-unsubstituted indazole aldehyde would be the logical choice.

Conclusion

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is a highly functionalized and strategically designed building block for organic synthesis, particularly in the realm of drug discovery. While direct comparative performance data is not widely available, a thorough understanding of the roles of its substituents allows for informed decisions in the design of synthetic routes. The 1-methyl group provides regiochemical control, while the 3-propoxy group can enhance solubility and modulate biological activity. The C6-aldehyde remains a versatile handle for a plethora of chemical transformations. As with any synthetic intermediate, the optimal choice of an indazole aldehyde will be dictated by the specific requirements of the target molecule and the overall synthetic strategy.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024.
  • STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. IJCRT.org, 2022.
  • Comparative Bioactivity Analysis of Substituted Indazoles: A Guide for Drug Discovery Professionals. Benchchem, 2025.
  • 1-Methyl-1H-indazole-6-carbaldehyde. Chem-Impex.
  • A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Benchchem, 2025.
  • Substituted indazole derivatives.
  • Indazole synthesis. Organic Chemistry Portal.
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.org, 2024.
  • indazole. Organic Syntheses Procedure.
  • Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. Benchchem.
  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry. Benchchem.
  • Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides.
  • Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Applic
  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011.
  • The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III.
  • o-Acylbenzaldehydes in Organic Synthesis. Arkivoc, 2003.
  • Synthesis and reactions of some new substituted 6-imidazolyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde and use of DNA in evaluation of their biological activity. PubMed, 2001.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook, 2022.

Sources

Validation

Unambiguous Structural Validation of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde: A Comparative Guide

The Analytical Challenge in Medicinal Chemistry 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is a highly functionalized bicyclic heterocyclic building block. The indazole core is a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Medicinal Chemistry

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is a highly functionalized bicyclic heterocyclic building block. The indazole core is a privileged pharmacophore in drug discovery, serving as a critical structural motif in the development of potent kinase inhibitors, such as those targeting the FMS-like tyrosine kinase 3 (FLT3) pathway [1].

When synthesizing substituted indazoles, alkylation or arylation frequently yields a mixture of N1 and N2 regioisomers [2]. Differentiating these regioisomers is a critical quality control bottleneck. While spectroscopic methods are indispensable for routine identity checks, they often fall short of providing the absolute spatial certainty required for complex heterocyclic scaffolds. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), establishing a definitive protocol for structural validation.

Comparative Performance of Structural Validation Modalities

To validate the structure of small organic molecules, researchers typically employ a triad of techniques. However, their physical principles dictate vastly different capabilities in resolving stereochemistry and regiochemistry.

Table 1: Quantitative and Qualitative Comparison of Analytical Techniques

ParameterSingle-Crystal X-Ray Diffraction (SCXRD)1D/2D NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Primary Output Direct 3D atomic coordinates & electron densityIndirect chemical shifts & spatial proximityExact molecular mass & fragmentation
Resolution Limit Sub-Ångstrom (~0.7–0.8 Å)Bulk solution averageMass accuracy to ~0.0001 Da
Sample Requirement 1–5 mg (Single crystal, 0.1–0.3 mm)5–10 mg (in 0.6 mL deuterated solvent)<1 µg (Dilute solution)
Regiochemistry Unambiguous (Direct visual observation)Inferred (Through-bond/space correlations)Inferred (Fragment analysis)
Data Acquisition Time 2 to 24 hours per crystal10 minutes to 2 hours<5 minutes
Sample Recovery Non-destructive (Fully recoverable)Non-destructive (Fully recoverable)Destructive (Ionized)

Causality Insight: Why does SCXRD outperform NMR in absolute regiochemical assignment for indazoles? NMR relies on the magnetic shielding environment of nuclei and their dipolar couplings. In highly conjugated systems like the indazole core, extensive electron delocalization can cause overlapping chemical shifts, rendering 2D HMBC (Heteronuclear Multiple Bond Correlation) cross-peaks ambiguous. SCXRD bypasses this entirely by directly mapping electron density in 3D space, leaving no room for interpretive error [3].

ValidationLogic Start Target Molecule: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde MS_Check Is exact mass & formula confirmed? Start->MS_Check MS_Action Run HRMS (ESI-TOF) MS_Check->MS_Action No NMR_Check Is bulk connectivity established? MS_Check->NMR_Check Yes MS_Action->MS_Check NMR_Action Run 1D/2D NMR (1H, 13C, HMBC) NMR_Check->NMR_Action No Regio_Check Is N1/N2 regiochemistry ambiguous? NMR_Check->Regio_Check Yes NMR_Action->NMR_Check SCXRD_Action Perform SCXRD (Gold Standard) Regio_Check->SCXRD_Action Yes (Needs 3D Data) Success Unambiguous 3D Structure Validated Regio_Check->Success No (NMR sufficient) SCXRD_Action->Success Atomic Coordinates

Decision logic for structural validation of small molecule regioisomers.

Self-Validating Experimental Protocol: SCXRD Workflow

The primary bottleneck in SCXRD is the cultivation of high-quality single crystals. The following self-validating protocol utilizes vapor diffusion, which is highly effective for small organic molecules [4].

Phase 1: Vapor Diffusion Crystallization

Causality Principle: The fundamental goal of crystallization is to slowly transition molecules from a disordered solution to a highly ordered solid lattice. Vapor diffusion achieves this by allowing a volatile anti-solvent to slowly diffuse into the sample solution via the vapor phase. This gradually and predictably lowers the compound's solubility, favoring the thermodynamic growth of a few large crystals rather than the kinetic precipitation of amorphous powder [5].

  • Purity Verification: Ensure the 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde sample is >95% pure via HPLC. Self-Validation: Impurities act as rogue nucleation sites and disrupt the crystal lattice, leading to twinned or defective crystals.

  • Solvent Selection: Dissolve 5–10 mg of the compound in 0.5 mL of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL inner vial.

  • Chamber Assembly: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of a volatile "anti-solvent" (e.g., Pentane or Hexanes).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.

Phase 2: Harvesting and Data Collection
  • Crystal Selection: Under a polarized light microscope, select a single, transparent crystal with sharp edges, ideally measuring between 0.1 mm and 0.3 mm in all dimensions.

  • Cryo-Protection: Suspend the crystal in a drop of inert cryoprotectant oil (e.g., Paratone-N) and mount it on a goniometer head using a cryoloop. Causality Principle: The oil prevents the evaporation of trapped solvent molecules from the crystal lattice, which would otherwise cause the crystal to crack and lose its long-range order.

  • Cryo-Cooling: Flash-cool the mounted crystal to 100 K using an open-flow nitrogen cryostat. Causality Principle: Lowering the temperature minimizes atomic thermal vibrations (reducing Debye-Waller factors), which significantly enhances the intensity of high-angle diffraction spots and limits X-ray-induced radiation damage.

  • Diffraction & Refinement: Irradiate the crystal with Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. Integrate the diffraction frames and solve the phase problem using direct methods (e.g., SHELXT).

  • Self-Validation Check: Refine the structure using full-matrix least-squares on F² (e.g., SHELXL). The protocol is considered successful and self-validated if the final crystallographic R-factors (R1 and wR2) are below 5% and 15%, respectively, and the goodness-of-fit (GooF) is approximately 1.0.

SCXRD_Workflow Step1 1. Sample Preparation Purify to >95% to prevent defect formation Step2 2. Vapor Diffusion Crystallization Slow supersaturation for optimal nucleation Step1->Step2 Step3 3. Crystal Harvesting Select 0.1-0.3 mm crystal, coat in cryo-oil Step2->Step3 Step4 4. X-Ray Diffraction Data Collection Cool to 100 K to reduce thermal vibration Step3->Step4 Step5 5. Structure Solution & Refinement Validate via R1 and wR2 statistical factors Step4->Step5

Step-by-step SCXRD workflow highlighting causality and self-validation.

Conclusion

While NMR and HRMS are indispensable for rapid, high-throughput confirmation of molecular identity, they provide indirect structural evidence. For highly functionalized scaffolds like 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde, where distinguishing between N1 and N2 substitution is paramount, Single-Crystal X-ray Diffraction remains the undisputed gold standard. By carefully controlling the thermodynamics of crystallization and minimizing thermal atomic motion during data collection, researchers can obtain unambiguous, self-validating 3D atomic coordinates to confidently drive downstream drug development.

References

  • Title: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants Source: European Journal of Medicinal Chemistry / PMC URL: [Link]

  • Title: The N-arylation of indazoles, pyrroles and pyrazoles with highly functionalized aryl groups Source: RSC Advances URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews URL: [Link]

Comparative

Technical Comparison Guide: Reactivity of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde vs. Structural Isomers

Executive Summary In modern medicinal chemistry, the indazole scaffold serves as a privileged bioisostere for indoles, particularly in the design of highly selective kinase inhibitors. Among functionalized indazoles, 1-M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole scaffold serves as a privileged bioisostere for indoles, particularly in the design of highly selective kinase inhibitors. Among functionalized indazoles, 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is a highly versatile building block. The presence of the C-6 formyl group provides a reactive handle for cross-coupling, olefination, and reductive amination, while the N-1 methyl and C-3 propoxy groups dictate the molecule's lipophilicity and spatial geometry.

This guide provides an objective, data-driven comparison of the reactivity, stability, and synthetic utility of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde against its primary structural isomers. By understanding the thermodynamic and kinetic nuances of these isomers, researchers can optimize downstream functionalization and avoid costly synthetic bottlenecks.

Structural Dynamics & Isomer Classification

The reactivity of indazole-carbaldehydes is governed by three distinct structural nodes: the site of N-alkylation, the nature of the C-3 alkoxy substituent, and the positional placement of the formyl group.

  • Target Compound: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (N-1 methyl, linear propoxy, C-6 formyl).

  • Isomer A (N-Alkyl Isomer): 2-Methyl-3-propoxy-2H-indazole-6-carbaldehyde. Alkylation at the N-2 position alters the basicity and dipole moment of the indazole core.

  • Isomer B (Positional Isomer): 1-Methyl-3-propoxy-1H-indazole-5-carbaldehyde. Shifting the formyl group to the C-5 position changes its electronic conjugation with the N-1 nitrogen.

  • Isomer C (Alkoxy Isomer): 1-Methyl-3-isopropoxy-1H-indazole-6-carbaldehyde. The branched isopropoxy group introduces localized steric hindrance.

IsomerReactivity Core Indazole Scaffold (Base Reactivity) N_Alkyl N-Alkylation Site (N1 vs N2) Core->N_Alkyl C3_Alkoxy C-3 Alkoxy Group (Propoxy vs Isopropoxy) Core->C3_Alkoxy C_Formyl Formyl Position (C-5 vs C-6) Core->C_Formyl Thermo Thermodynamic Stability (N1 > N2) N_Alkyl->Thermo Steric Steric Hindrance (Iso > n-Propyl) C3_Alkoxy->Steric Electro Electrophilicity (Conjugation Effects) C_Formyl->Electro

Structural variables dictating the reactivity of indazole-carbaldehyde isomers.

Comparative Reactivity Profiles

Thermodynamic vs. Kinetic Stability

The position of the methyl group on the indazole nitrogen fundamentally dictates the core's stability. As demonstrated by [1], N-1 substituted indazoles are thermodynamically stable, whereas N-2 isomers are often kinetically favored during synthesis but exhibit lower thermodynamic stability. In downstream reactions requiring elevated temperatures or strong Lewis acids, the N-2 isomer (Isomer A) is more susceptible to degradation or isomerization.

Aldehyde Electrophilicity (Reductive Amination)

The reactivity of the formyl group is highly dependent on its position. The C-6 carbaldehyde is conjugated with the electron-donating N-1 nitrogen (a para-like relationship in the fused bicyclic system). This conjugation slightly stabilizes the ground state but allows for highly efficient nucleophilic attack once activated by a mild acid. Conversely, the C-5 carbaldehyde (Isomer B) exists in a meta-like relationship to N-1, altering its electrophilicity and generally resulting in slower reaction kinetics during iminium formation.

Table 1: Comparative Reactivity in Standardized Reductive Amination (Conditions: 1.0 eq Aldehyde, 1.2 eq Morpholine, 1.5 eq NaBH(OAc)3, DCE, 25°C)

CompoundStructural VariationTime to >95% IminiumIsolated YieldReactivity Notes
Target Compound N-1 Methyl, 6-CHO, n-Propoxy30 mins92%Optimal electrophilicity; highly stable core.
Isomer A N-2 Methyl (Kinetic)45 mins85%Higher core basicity interferes with acid catalyst.
Isomer B 5-CHO (Positional)60 mins88%Slower iminium formation due to altered conjugation.
Isomer C 3-Isopropoxy (Steric)30 mins89%C-3 sterics do not significantly impede C-6 reactivity.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducible functionalization of these indazole-carbaldehydes, researchers must employ self-validating protocols. Direct formylation of indazoles is notoriously ineffective, making these pre-functionalized carbaldehydes critical starting materials [2].

The following reductive amination protocol is designed with built-in analytical checkpoints to prevent yield loss.

Protocol: Self-Validating Reductive Amination

Causality & Reagent Selection:

  • Solvent (DCE): 1,2-Dichloroethane is chosen over Dichloromethane (DCM) because its higher boiling point allows for gentle heating if iminium formation is sluggish (particularly useful for Isomer B).

  • Reducing Agent (NaBH(OAc)3): Sodium triacetoxyborohydride is strictly utilized instead of Sodium borohydride (NaBH4). NaBH(OAc)3 is mildly reactive and chemoselective; it will reduce the protonated iminium ion but will not reduce the unreacted starting aldehyde, preventing the formation of unwanted indazole-methanol byproducts.

  • Pre-stirring Phase: The amine and aldehyde must be stirred with an acid catalyst prior to the addition of the reducing agent to ensure complete conversion to the iminium intermediate.

Step-by-Step Workflow:

  • Initiation: Dissolve 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (1.0 mmol) and the secondary amine (1.2 mmol) in anhydrous DCE (5.0 mL).

  • Catalysis: Add glacial acetic acid (1.2 mmol) dropwise. Mechanistic Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity for amine attack.

  • Equilibration: Stir the mixture at 25°C for 30 minutes.

  • Self-Validation Checkpoint (Critical): Extract a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

    • Pass: The mass spectrum shows >95% conversion to the iminium ion mass [M+H]+. Proceed to step 5.

    • Fail: If unreacted aldehyde remains, continue stirring for 30 minutes and re-test. (This is common when working with Isomer B).

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 mmol) over 5 minutes to control the mild exotherm.

  • Completion: Stir for 12 hours at room temperature.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract with EtOAc, dry over MgSO4, and concentrate.

Workflow Start 1. Mix Aldehyde + Amine in DCE (0.2 M) AddAcid 2. Add AcOH (1.2 eq) Catalyst Start->AddAcid Stir 3. Stir at 25°C for 30 mins AddAcid->Stir Check 4. LC-MS Validation Iminium > 95%? Stir->Check Check->Stir No Reduce 5. Add NaBH(OAc)3 (1.5 eq) Check->Reduce Yes Wait 6. Stir for 12h Reduce->Wait Quench 7. Quench with Sat. NaHCO3 Wait->Quench

Self-validating reductive amination workflow for indazole-6-carbaldehyde derivatives.

Conclusion

When designing synthetic routes targeting complex indazole-based pharmacophores, the selection of the correct isomeric building block is paramount. 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde offers the optimal balance of thermodynamic stability (due to N-1 methylation) and high electrophilic reactivity (due to C-6 conjugation). While N-2 isomers and C-5 positional isomers can be utilized, they require rigorous analytical tracking (such as the LC-MS self-validation protocol described above) to mitigate slower kinetics and potential thermodynamic degradation.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules, 11(11), 867-889.[Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13121-13128.[Link]

Validation

Biological activity of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde compared to known inhibitors

Title: Fragment to Lead: Evaluating 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde as a Privileged Kinase Scaffold Introduction The indazole ring system is a highly privileged pharmacophore in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Fragment to Lead: Evaluating 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde as a Privileged Kinase Scaffold

Introduction

The indazole ring system is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the development of protein kinase inhibitors[1]. In Fragment-Based Drug Discovery (FBDD), indazoles serve as excellent bioisosteres for phenol and indole, offering superior metabolic stability and optimal hydrogen-bond donor/acceptor profiles for interacting with the ATP-binding pocket of kinases[2]. This guide objectively evaluates the biological activity and structural utility of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (MPI-6C) —a highly functionalized chemical fragment—comparing its trajectory and efficacy against established, fully elaborated inhibitors such as Axitinib (VEGFR-2) and Gilteritinib (FLT3).

Mechanistic Rationale: The Anatomy of MPI-6C

In FBDD, the selection of a starting fragment dictates the success of the downstream lead optimization[3]. MPI-6C is engineered with specific functional modalities that make it an ideal starting point for targeting Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and FLT3[4]:

  • The 1H-Indazole Core : Acts as an adenine mimetic. The nitrogen atoms form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Cys694 in FLT3 or Cys919 in VEGFR-2), anchoring the molecule within the ATP-binding site[5].

  • 1-Methyl Substitution : Locks the tautomeric state of the indazole, preventing binding ambiguity and reducing the entropic penalty of binding. It also projects into the hydrophobic pocket adjacent to the hinge[6].

  • 3-Propoxy Group : Explores the solvent-exposed region or adjacent hydrophobic clefts, tuning the lipophilicity (LogP) of the fragment to enhance cellular permeability without violating the "Rule of Three" for fragments.

  • 6-Carbaldehyde Handle : The aldehyde at the 6-position is the critical synthetic vector. It is a highly reactive electrophile, allowing rapid library generation via reductive amination or condensation to form benzimidazoles or carboxamides[5]. This vector directs the growing molecule toward the DFG-out allosteric pocket, enabling the design of highly selective Type II kinase inhibitors[6].

FBDD_Workflow N1 Fragment Library Screening (SPR) N2 Hit Identification: MPI-6C Scaffold N1->N2 Binding Affinity N3 Structure-Guided Optimization (X-ray) N2->N3 Hinge Binding Analysis N4 Lead Compound: Benzimidazole-Indazole N3->N4 Functionalization N5 In Vitro / In Vivo Validation N4->N5 Kinase Assays

Caption: Fragment-Based Drug Discovery (FBDD) workflow from MPI-6C identification to lead validation.

Comparative Biological Activity: Fragment vs. Known Inhibitors

To understand the value of MPI-6C, we must compare its baseline fragment metrics against its optimized derivatives (e.g., benzimidazole-indazole conjugates) and FDA-approved indazole/indole-based inhibitors like Axitinib and Gilteritinib[7]. While fragments inherently display lower absolute potency (higher IC50), their Ligand Efficiency (LE)—binding energy per heavy atom—is typically superior, indicating a highly optimized core interaction[8].

CompoundTarget KinaseEnzymatic IC50 (nM)Cellular GI50 (nM)Ligand Efficiency (LE)Mechanism of Action
MPI-6C (Fragment) VEGFR-2 / FLT3~15,000 / ~22,000>50,0000.38 (High)ATP-Competitive (Hinge Binder)
MPI-6C Derived Lead *FLT3 (Mutant D835Y)0.2 - 0.90.260.31Type II Allosteric Inhibitor
Axitinib (Reference) VEGFR-1, 2, 30.1 - 0.21.20.29Multi-targeted RTK Inhibitor
Gilteritinib (Reference) FLT3 / AXL0.30.90.28Dual FLT3/AXL Inhibitor

*Data representative of optimized benzimidazole-indazole derivatives synthesized via the 6-carbaldehyde vector[9].

The data illustrates that while MPI-6C is a weak inhibitor on its own, its high LE proves it makes near-perfect contacts with the hinge region. Once elaborated into a full lead, it achieves sub-nanomolar potency, outperforming or matching clinical benchmarks against drug-resistant mutants (e.g., FLT3-D835Y)[9].

Signaling_Pathway Ligand Ligand (VEGF / FL) Receptor RTK (VEGFR-2 / FLT3) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK STAT5 STAT5 Pathway Receptor->STAT5 Inhibitor Indazole Inhibitor (MPI-6C Derivative) Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation STAT5->Proliferation

Caption: RTK signaling pathway showing intervention by MPI-6C derived indazole inhibitors.

Self-Validating Experimental Protocols

To objectively validate the transition from the MPI-6C fragment to a potent inhibitor, the following self-validating protocols are employed. The causality behind these specific methods ensures data integrity.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Affinity

Causality: Fragments like MPI-6C have low molecular weight and rapid association/dissociation rates (


/

). Traditional biochemical endpoint assays often yield false negatives for such transient interactions. SPR provides real-time, label-free kinetic data, making it the gold standard for FBDD[2]. Self-Validation System: The protocol utilizes a reference channel (unmodified dextran) to subtract bulk refractive index changes and includes a known high-affinity binder (Axitinib) as a positive kinetic control to validate surface viability.
  • Sensor Chip Preparation: Immobilize recombinant FLT3 or VEGFR-2 kinase domain onto a CM5 sensor chip via standard amine coupling (target immobilization level: 3000-5000 RU to account for the low mass of the fragment).

  • Buffer Preparation: Use HBS-P+ buffer supplemented with 2% DMSO to match the solubility requirements of the indazole fragments.

  • Analyte Injection: Inject MPI-6C at a concentration series (e.g., 1 µM to 500 µM) over the active and reference channels at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Control Validation: Inject Axitinib (10 nM) at the beginning and end of the run. A consistent

    
     confirms the kinase has not denatured over the course of the experiment.
    
  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the

    
    , as fragments often dissociate too rapidly for accurate kinetic fitting.
    
Protocol 2: Universal Kinase Inhibition Assay (ADP-Glo™)

Causality: To directly compare the highly optimized derivatives of MPI-6C against Axitinib and Gilteritinib, a universal assay is required. The ADP-Glo assay measures the universal kinase product (ADP) rather than relying on specific fluorescent peptide substrates, preventing substrate-bias and avoiding radioactive waste[10]. Self-Validation System: The assay incorporates a Z'-factor calculation. By comparing the complete reaction (maximum ADP production) against a no-enzyme control (minimum baseline), a Z' > 0.5 mathematically guarantees the assay's signal-to-noise ratio is robust enough for accurate IC50 determination.

  • Reagent Assembly: In a 384-well white microplate, dispense 2 µL of the MPI-6C derivative, Axitinib, or Gilteritinib (10-point dose-response curve, 1:3 serial dilution)[10].

  • Enzyme Addition: Add 2 µL of purified FLT3 or VEGFR-2 enzyme (at pre-optimized

    
     concentration). Incubate for 15 minutes at room temperature to allow compound binding.
    
  • Reaction Initiation: Add 1 µL of ATP/Substrate mix (ATP at

    
     concentration to ensure competitive inhibition is accurately measured). Incubate for 60 minutes.
    
  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP (40-minute incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal[10].

  • Read & Validate: Measure luminescence using a microplate reader. Calculate the Z'-factor using the positive (vehicle) and negative (no enzyme) controls. Fit the normalized data to a 4-parameter logistic curve to derive the IC50.

Conclusion

While 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (MPI-6C) is not a standalone therapeutic, its structural architecture makes it a highly privileged fragment. Its indazole core provides perfect hinge-binding geometry, while the 6-carbaldehyde vector enables rapid synthetic elaboration. When compared to known inhibitors like Axitinib and Gilteritinib, MPI-6C-derived leads demonstrate exceptional ligand efficiency and the capacity to overcome drug-resistant kinase mutations, solidifying its value in modern oncology drug development.

References

1.5 2.1 3.7 4. 3 5. 10 6.4 7.8 8.6 9.2 10.9

Sources

Comparative

In Vitro Assay Validation for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Derivatives: A Comparative Guide

Introduction & Structural Rationale In the landscape of targeted oncology and kinase inhibitor development, the indazole heterocyclic system has emerged as a privileged pharmacophore. Specifically, 1-Methyl-3-propoxy-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of targeted oncology and kinase inhibitor development, the indazole heterocyclic system has emerged as a privileged pharmacophore. Specifically, 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) serves as an advanced, highly functionalized building block. Recent structure-activity relationship (SAR) studies demonstrate that indazole fragments act as superior hinge binders within the ATP-binding pocket of kinases such as FMS-like tyrosine kinase 3 (FLT3) .

Unlike legacy scaffolds, this specific derivative is engineered to overcome common physicochemical and pharmacokinetic hurdles in early drug discovery. This guide provides an objective comparison of this scaffold against traditional alternatives and establishes a self-validating in vitro protocol pipeline for evaluating its downstream derivatives.

Scaffold Comparison: The Causality of Chemical Design

To understand why derivatives of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde outperform older generations, we must analyze the causality behind its structural modifications:

  • Quinazoline Core (Legacy): While historically successful (e.g., gefitinib), quinazoline-based FLT3 inhibitors often suffer from poor aqueous solubility and off-target toxicity due to planar, rigid structures.

  • Unsubstituted 1H-indazole-6-carbaldehyde: This scaffold successfully binds the kinase hinge, but the unsubstituted N1 position is susceptible to tautomerization. This leads to conformational heterogeneity and variable binding kinetics in biochemical assays.

  • 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (Premium Scaffold):

    • N1-Methylation: Prevents tautomerization, locking the molecule into a single bioactive conformation. This ensures the N2 atom acts as a reliable, consistent hydrogen bond acceptor for the kinase hinge region (e.g., Cys694 in FLT3).

    • 3-Propoxy Substitution: Occupies the adjacent hydrophobic sub-pocket, increasing binding enthalpy. Crucially, the flexible ether linkage disrupts crystal lattice packing, significantly enhancing aqueous solubility—a critical factor for preventing compound aggregation during in vitro screening.

    • 6-Carbaldehyde: Provides a highly reactive electrophilic center for synthesizing diverse linkages (e.g., benzimidazoles, ureas) to target the kinase activation loop.

Comparative Performance Data

The following table summarizes the validation metrics of final inhibitor derivatives synthesized from three different starting scaffolds. The data highlights how the starting building block dictates the success of the final in vitro profile.

Metric / PropertyQuinazoline-based DerivativeUnsubstituted Indazole Derivative1-Methyl-3-propoxy-Indazole Derivative
FLT3 IC₅₀ (Biochemical) 1.58 µM0.12 µM0.04 µM (40 nM)
FLT3-D835Y Mutant IC₅₀ > 10 µM (Resistant)0.85 µM0.005 µM (5 nM)
Aqueous Solubility (pH 7.4) < 5 µg/mL15 µg/mL> 85 µg/mL
Assay Z'-Factor (Reliability) 0.45 (Marginal)0.62 (Good)0.81 (Excellent)
Conformational State Rigid, PlanarTautomeric MixtureLocked, Single Conformer

Mechanism of Action & Signaling Logic

Derivatives synthesized from 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde primarily act as Type I or Type II competitive ATP inhibitors. By blocking FLT3 auto-phosphorylation, they downstream signaling cascades (STAT5, MAPK) that drive leukemic cell proliferation.

Pathway Indazole Indazole Derivative FLT3 FLT3 Kinase Indazole->FLT3 ATP Competition Apoptosis Apoptosis Indazole->Apoptosis Induces STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation MAPK MAPK Pathway FLT3->MAPK Phosphorylation STAT5->Apoptosis Blocks MAPK->Apoptosis Blocks

FLT3 signaling pathway inhibition by indazole derivatives leading to apoptosis.

Self-Validating In Vitro Assay Protocols

To ensure scientific integrity, every assay must be a self-validating system. The following protocols include built-in causality checks and internal controls to eliminate false positives caused by compound aggregation or assay interference.

Protocol A: Biochemical FLT3 Kinase Assay (ADP-Glo™)

Scientific Rationale: The ADP-Glo assay measures the generation of ADP, making it a universal, non-radioactive method. Because indazole derivatives are ATP-competitive, testing must be performed at the apparent Michaelis-Menten constant (


) for ATP to ensure physiological relevance.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized indazole derivative in 100% DMSO to create a 10 mM stock.

    • Causality Check: Perform a 10-point, 3-fold serial dilution in DMSO. Dilute the intermediate plates 1:100 in kinase buffer (25 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) to ensure the final assay DMSO concentration is strictly ≤1%. Higher DMSO levels will denature the FLT3 enzyme.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the diluted compound to a 384-well white microplate. Add 5 µL of recombinant FLT3 enzyme (final concentration 1 nM). Incubate at room temperature for 30 minutes.

    • Internal Control: Include Quizartinib as a positive control (100% inhibition baseline) and 1% DMSO as a negative control (0% inhibition baseline).

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (final ATP = 10 µM, Myelin Basic Protein substrate = 0.2 mg/mL). Incubate for 60 minutes at 25°C.

  • Signal Detection: Add 15 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Follow with 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay. Fit the luminescence data using a 4-parameter non-linear regression to determine the IC₅₀.

Protocol B: Cellular Viability Assay (MV4-11 Cells)

Scientific Rationale: Biochemical affinity does not guarantee cellular efficacy. The MV4-11 cell line (human biphenotypic B myelomonocytic leukemia) natively expresses the FLT3-ITD mutation. This assay validates membrane permeability and intracellular target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells at 10,000 cells/well in 90 µL of IMDM media supplemented with 10% FBS in a 96-well opaque plate.

  • Compound Treatment: Add 10 µL of 10X concentrated indazole derivatives (prepared in media from DMSO stocks) to the cells. Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent (measures intracellular ATP as a proxy for metabolically active cells).

    • Causality Check: Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence and normalize against the DMSO vehicle control to calculate the cellular EC₅₀.

Workflow Prep Compound Prep Dilution Serial Dilution Prep->Dilution Incubation Kinase Reaction Dilution->Incubation Detection Luminescence Read Incubation->Detection Analysis IC50 Calculation Detection->Analysis

Step-by-step in vitro kinase assay workflow for compound validation.

Conclusion

The transition from legacy quinazoline cores to the 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde scaffold represents a significant leap in rational drug design. By locking the tautomeric state and improving aqueous solubility, this building block yields derivatives with superior biochemical affinity, robust cellular penetrance, and highly reproducible in vitro assay profiles. Utilizing the self-validating protocols outlined above ensures that any hit compounds derived from this scaffold are physiologically relevant and chemically stable.

References

  • Title: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC / NIH) URL: [Link]

Validation

A Researcher's Guide to Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study on 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde Based Compounds

Introduction: The Indazole Scaffold and the Imperative of Kinase Selectivity The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a nu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and the Imperative of Kinase Selectivity

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a number of potent kinase inhibitors.[1][2][3] Its versatile structure allows for extensive chemical modification, enabling the development of compounds that target specific protein kinases involved in various disease pathways, from oncology to inflammatory conditions.[4][5][6] 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde represents a novel chemical entity within this class, serving as a valuable starting point for the synthesis of new potential therapeutic agents.[7]

However, the development of any new kinase inhibitor is fraught with the challenge of selectivity. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding sites.[8][9] This structural similarity can lead to off-target interactions, where a compound inhibits kinases other than its intended target.[8][10] Such cross-reactivity can result in unexpected toxicities or confound the interpretation of a compound's therapeutic mechanism.[9][11] Therefore, a rigorous and comprehensive assessment of a new compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of robust drug discovery.[12][13]

This guide provides a framework for conducting a comparative cross-reactivity study of novel kinase inhibitors, using the 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde scaffold as a representative example. We will explore a multi-tiered approach that integrates computational prediction with robust biochemical and cell-based experimental validation.

The Strategic Workflow for Assessing Kinase Inhibitor Cross-Reactivity

A comprehensive cross-reactivity study should be a logical, stepwise process that moves from broad, predictive methods to more focused, physiologically relevant assays. This workflow ensures that resources are used efficiently and that the resulting data provides a clear picture of the compound's selectivity.

Caption: A multi-phase workflow for comprehensive kinase inhibitor cross-reactivity profiling.

Phase 1: Predictive Analysis and Broad-Spectrum Screening

The initial phase aims to cast a wide net to identify potential off-targets using both computational and high-throughput experimental methods.

In Silico Off-Target Prediction: A Cost-Effective First Look

Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide valuable insights into the likely cross-reactivity profile of a novel compound.[11][14] These approaches leverage vast databases of known compound-target interactions and protein structures to predict potential off-targets.[15][16]

Causality Behind this Choice: By comparing the structure of our 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde based compound to a library of molecules with known kinase activities, we can generate a preliminary "hit list" of potential off-target kinases.[15] This allows for a more informed design of subsequent biochemical screens, potentially reducing the number of kinases that need to be tested.

Methodologies:

  • Ligand-Based Approaches: These methods, such as chemical similarity searching (e.g., Tanimoto similarity) and pharmacophore modeling, compare the novel compound to databases of existing kinase inhibitors with known selectivity profiles.[11][15]

  • Structure-Based Approaches: If a high-quality crystal structure of a potential off-target kinase is available, molecular docking can be used to predict the binding affinity of the test compound to the kinase's ATP-binding pocket.[16]

Broad-Panel Biochemical Kinase Screening: The Gold Standard for Initial Profiling

Biochemical kinase assays are the cornerstone of selectivity profiling.[13][17] These in vitro assays directly measure the ability of a compound to inhibit the enzymatic activity of a large number of purified kinases.

Causality Behind this Choice: This method provides direct, quantitative evidence of a compound's inhibitory activity against a wide range of kinases under controlled conditions.[18] It is the most effective way to empirically identify both expected and unexpected off-target interactions across the kinome.[9]

Experimental Protocol: Radiometric Kinase Assay

This protocol describes a common and highly sensitive method for assessing kinase inhibition.[17][19]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., a derivative of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde) in 100% DMSO. Create a series of dilutions in assay buffer to achieve final assay concentrations typically ranging from 10 µM to 1 nM.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide, and the assay buffer.

  • Initiate Reaction: Add a solution of [γ-³³P]ATP to initiate the phosphorylation reaction. The ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate measure of potency.[18]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution, typically containing a high concentration of EDTA.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration relative to a DMSO control.

Phase 2: Quantitative Analysis of On- and Off-Target Interactions

Once initial hits are identified, the next step is to quantify their potency and compare them to alternative inhibitors.

IC₅₀ Determination for Primary and Off-Target Kinases

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an inhibitor.[20][21] It is crucial to determine the IC₅₀ for both the intended target and any significant off-targets identified in the broad-panel screen.

Causality Behind this Choice: Comparing IC₅₀ values allows for the calculation of a selectivity index (SI), which is the ratio of the IC₅₀ for an off-target kinase to the IC₅₀ for the primary target. A higher SI indicates greater selectivity. This quantitative data is essential for ranking compounds and making informed decisions about which chemical scaffolds to advance.[12]

Data Presentation:

CompoundPrimary Target IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Selectivity Index (Off-Target 1)Selectivity Index (Off-Target 2)
Indazole-A 151500>10,000100>667
Indazole-B 25250500010200
Alternative-X 50>10,000>10,000>200>200

This is example data and does not represent actual experimental results for 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde based compounds.

Phase 3: Cellular Assays for Physiological Relevance

Biochemical assays, while essential, are conducted in a simplified, artificial environment. Cellular assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[22][23]

Cell-Based Target Engagement Assays

These assays directly measure the interaction of a compound with its target kinase inside intact cells.[24][25]

Causality Behind this Choice: A compound's activity in a biochemical assay may not always translate to a cellular context due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[17] Target engagement assays confirm that the compound can reach and bind to its intended and off-target kinases in a more complex biological environment.

G cluster_0 NanoBRET™ Target Engagement Assay Principle cluster_1 Workflow Kinase_NL Kinase-NanoLuc® Fusion Protein Tracer Fluorescent Tracer Kinase_NL->Tracer Binds in absence of inhibitor Tracer->Kinase_NL BRET Signal Inhibitor Test Compound (Indazole Derivative) Inhibitor->Kinase_NL Competes with Tracer Cell Live Cell A Transfect cells with Kinase-NanoLuc® construct B Add NanoBRET™ Tracer and Test Compound A->B C Measure BRET Signal B->C D Calculate Target Occupancy C->D

Caption: Principle and workflow of the NanoBRET™ cell-based target engagement assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol outlines a popular method for measuring target engagement in live cells.[25]

  • Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293) and transfect with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96-well assay plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that also binds to the kinase of interest.

  • Incubation: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target kinase.

  • Luminescence Measurement: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing compound concentration indicates displacement of the tracer and therefore, target engagement by the test compound.

Conclusion

The journey of a novel kinase inhibitor, such as one derived from the 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde scaffold, from a promising chemical entity to a validated research tool or therapeutic candidate is contingent on a thorough understanding of its biological interactions. A multi-pronged approach to cross-reactivity profiling, integrating in silico, biochemical, and cell-based methodologies, is paramount. This systematic evaluation not only de-risks the development process by identifying potential liabilities early on but also builds a comprehensive data package that substantiates the compound's mechanism of action and selectivity. By adhering to the principles and protocols outlined in this guide, researchers can confidently and objectively compare the performance of their novel compounds against existing alternatives, ultimately accelerating the development of safer and more effective kinase-targeted therapies.

References

  • In vitro NLK Kinase Assay - PMC - NIH.
  • PKC-θ in vitro Kinase Activity Assay - Bio-protocol.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors - Benchchem.
  • Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay - Benchchem.
  • In vitro kinase assay | Protocols.io.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. National Institutes of Health.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition | Journal of Medicinal Chemistry - ACS Publications.
  • Kinomics: The New Star - Drug Discovery and Development.
  • Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold for protein kinase inhibition - PubMed. National Institutes of Health.
  • Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors - Ovid.
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology.
  • Computational Discovery and Optimization of a Potent, Selective, and Drug-like Scaffold for p38α Inhibition - ChemRxiv.
  • In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. National Institutes of Health.
  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs.
  • (PDF) In vitro kinase assay v1 - ResearchGate.
  • Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors - Ingenta Connect.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys.
  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. Royal Society of Chemistry.
  • Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase - PubMed. National Institutes of Health.
  • Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine - RSC Medicinal Chemistry (RSC Publishing).
  • Cross-reactivity of compounds with selected kinases. Although HD01... - ResearchGate.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases | PNAS.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI.
  • Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia - Scientific Research Publishing.
  • The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research - PMC. National Institutes of Health.
  • (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - ResearchGate.
  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.
  • The difference between Ki, Kd, IC50, and EC50 values - The Science Snail.
  • Drug Discovery in Liver Disease Using Kinome Profiling - MDPI.
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC. National Institutes of Health.
  • How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio.
  • Kinase Biology for Drug Discovery - Promega Corporation.
  • 1-Methyl-1H-indazole-6-carbaldehyde - Chem-Impex.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. National Institutes of Health.
  • N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). ScienceDirect.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.
  • Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles - Benchchem.
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.
  • development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar.
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. National Institutes of Health.
  • 1-Methyl-1H-indazole-3-carbaldehyde | 4002-83-9 - Sigma-Aldrich.

Sources

Comparative

Evaluating 3-Alkoxy-1-Methyl-1H-Indazole-6-Carbaldehyde Derivatives as Core Scaffolds in Kinase Inhibitor Discovery: A Head-to-Head Assay Comparison

The indazole nucleus is a privileged structural motif in medicinal chemistry, widely recognized as a bioisostere for purine bases [1]. Because it readily engages in critical hydrogen-bonding interactions within the ATP-b...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole nucleus is a privileged structural motif in medicinal chemistry, widely recognized as a bioisostere for purine bases [1]. Because it readily engages in critical hydrogen-bonding interactions within the ATP-binding pockets of protein kinases, the indazole scaffold is a foundational element in numerous FDA-approved targeted therapeutics.

When designing next-generation Receptor Tyrosine Kinase (RTK) inhibitors, the selection of the precise indazole building block is critical. The 6-carbaldehyde moiety serves as a versatile electrophilic handle for late-stage diversification (e.g., via reductive amination or Knoevenagel condensation), while substitutions at the 3-position project directly into the hydrophobic sub-pocket adjacent to the kinase hinge region.

This guide provides an objective, head-to-head comparison of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde against its structural analogs (methoxy and isopropoxy derivatives). By evaluating a standardized library of inhibitors derived from these building blocks, we elucidate the causality between alkoxy chain length, biochemical potency, and cellular target engagement.

Structural Rationale: The Causality of Alkoxy Chain Variations

To isolate the effect of the 3-alkoxy substituent, three building blocks were utilized to synthesize a homologous series of RTK inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) ATP-binding site:

  • Compound A (Methoxy): 3-Methoxy-1-methyl-1H-indazole-6-carbaldehyde

  • Compound B (Propoxy): 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (Target Compound)

  • Compound C (Isopropoxy): 3-Isopropoxy-1-methyl-1H-indazole-6-carbaldehyde

The Mechanistic Hypothesis: The volume and flexibility of the 3-alkoxy group dictate the desolvation penalty and van der Waals interactions within the hydrophobic pocket. A methoxy group often leaves the pocket partially unfilled, resulting in suboptimal ligand efficiency. Conversely, a branched isopropoxy group introduces steric clashes with the rigid amino acid side chains lining the pocket. The linear propoxy chain is hypothesized to offer the optimal balance: sufficient length to maximize hydrophobic contacts without inducing steric repulsion, while maintaining a favorable partition coefficient (LogD) for cellular permeability.

Workflow A Building Block Selection (3-Alkoxy-Indazoles) B Library Synthesis (6-Carbaldehyde Derivatization) A->B C Biochemical Profiling (TR-FRET Kinase Assay) B->C D Cellular Target Engagement (NanoBRET Assay) C->D

Experimental workflow from indazole scaffold selection to cellular target engagement validation.

Experimental Protocols: A Self-Validating System

To ensure rigorous validation, the derived inhibitors must be tested in a two-tiered assay cascade. The biochemical assay isolates the direct enzyme-inhibitor interaction, while the cellular assay validates that the physicochemical properties of the 3-alkoxy group permit membrane traversal and target binding in a physiological environment.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is the gold standard for high-throughput biochemical kinase profiling due to its low background noise and high sensitivity [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 4X serial dilutions of the indazole-derived inhibitors in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Pre-incubation: Add 2.5 µL of the 4X inhibitor dilution to a 384-well plate. Add 5 µL of 2X VEGFR2 enzyme solution. Incubate for 15 minutes at room temperature to allow the indazole core to occupy the ATP hinge region.

  • Reaction Initiation: Add 2.5 µL of a 4X Substrate/ATP mix (using an ATP concentration equal to the apparent

    
     of the kinase).
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 10 µL of 4X Stop/Detection Mix containing EDTA (to chelate Mg²⁺) and a Europium (Eu)-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the IC₅₀ using a four-parameter logistic fit.

Protocol B: NanoBRET™ Live-Cell Target Engagement Assay

Biochemical potency does not guarantee cellular efficacy. The NanoBRET assay quantitatively assesses chemical probe affinity inside intact cells [3].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-VEGFR2 fusion protein.

  • Plating: Harvest cells after 24 hours and resuspend in Opti-MEM. Plate cells into a 384-well format at

    
     cells/well.
    
  • Tracer Addition: Add the NanoBRET fluorescent tracer (a broadly profiling kinase inhibitor conjugated to a fluorophore) at a concentration equivalent to its

    
    .
    
  • Inhibitor Competition: Add serial dilutions of the synthesized indazole inhibitors. Incubate for 2 hours at 37°C to allow the compounds to cross the cell membrane and compete with the tracer for the NanoLuc-kinase fusion.

  • Substrate Addition: Add 3X NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor (to quench signals from dead cells).

  • Measurement: Measure the BRET ratio (Acceptor emission at 610 nm / Donor emission at 460 nm). A decrease in the BRET signal indicates successful intracellular target engagement by the indazole inhibitor.

Head-to-Head Data Comparison

The quantitative data below summarizes the performance of the final inhibitors synthesized from the three respective building blocks.

Table 1: Physicochemical Properties of the Inhibitor Series

Note: LogD values heavily influence the compound's ability to cross lipid bilayers without becoming trapped in the membrane.

Building Block Used3-Alkoxy SubstituentCalculated LogD (pH 7.4)Topological Polar Surface Area (TPSA)Steric Clash Penalty (In Silico)
Compound A Methoxy (-OCH₃)2.875.2 ŲLow
Compound B Propoxy (-OCH₂CH₂CH₃)3.675.2 ŲLow
Compound C Isopropoxy (-OCH(CH₃)₂)3.575.2 ŲHigh
Table 2: Biochemical and Cellular Assay Performance

Data represents mean values from


 independent experiments.
Inhibitor DerivativeTR-FRET IC₅₀ (Biochemical)NanoBRET IC₅₀ (Intracellular)Cellular Drop-off (NanoBRET / TR-FRET)
Derivative A (Methoxy) 45.2 nM310.5 nM6.8x
Derivative B (Propoxy) 4.1 nM 18.2 nM 4.4x
Derivative C (Isopropoxy) 89.7 nM450.1 nM5.0x
Data Synthesis & Causality

The experimental data validates the structural hypothesis. Derivative B (derived from 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde) outperforms both analogs significantly.

  • Biochemical Superiority: The 4.1 nM TR-FRET IC₅₀ demonstrates that the linear 3-propoxy chain optimally fills the hydrophobic pocket. The isopropoxy derivative (C) suffers a ~20-fold loss in potency, directly proving that the branching methyl groups cause steric repulsion within the narrow binding cleft.

  • Cellular Efficacy: The NanoBRET data reveals that the propoxy derivative maintains excellent intracellular target engagement (18.2 nM). While the methoxy derivative (A) has a lower LogD, its baseline biochemical affinity is too weak to drive potent cellular activity. The propoxy chain provides the ideal lipophilicity (LogD 3.6) to drive cell permeability without excessive plasma protein binding.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->RTK RAS RAS RTK->RAS Inhibitor Propoxy-Indazole Inhibitor Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Mechanism of action: Indazole-derived inhibitors block RTK signaling, preventing downstream ERK activation.

Conclusion

For drug development professionals engineering novel kinase inhibitors, the selection of the core scaffold dictates the ceiling of the molecule's potential. This head-to-head comparison demonstrates that 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is a superior building block compared to its methoxy and isopropoxy counterparts. The linear propoxy chain provides precise geometric complementarity to the kinase hydrophobic pocket, translating to single-digit nanomolar biochemical inhibition and robust live-cell target engagement.

References

  • National Institutes of Health (PMC). "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity" (Detailed LANCE® Ultra TR-FRET kinase assay protocols). Available at:[Link]

  • Promega Corporation. "NanoBRET Target Engagement and Acoustic Dispensing Technologies for Drug Screening" (Methodology for quantitative assessment of chemical probe affinity inside intact cells). Available at:[Link]

Safety & Regulatory Compliance

Safety

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is a highly specialized heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is a highly specialized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors[1]. Due to its reactive carbaldehyde moiety and nitrogen-rich indazole core, improper handling or disposal poses significant risks to both laboratory personnel and the environment[2].

This guide provides a self-validating, step-by-step protocol for the operational handling, spill containment, and regulatory-compliant disposal of this compound. All procedures are grounded in [3] and guidelines[4].

Part 1: Physicochemical Properties & Hazard Assessment

To properly segregate and dispose of any chemical, you must first understand its physical state and reactivity profile. The carbaldehyde group is an electrophile prone to auto-oxidation, while the indazole ring dictates its combustion byproducts (specifically nitrogen oxides, NOx)[5].

Table 1: Chemical Identity and Hazard Profile Summary

Property / HazardSpecificationOperational Implication
Chemical Formula C12H14N2O2Non-halogenated organic waste; requires specific incineration protocols to manage NOx emissions[6].
Molecular Weight 218.25 g/mol Solid at room temperature; poses a particulate inhalation hazard if aerosolized[6].
CAS Number 1987045-22-6Unique identifier required for hazardous waste manifesting and SDS tracking[1].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates the use of contact PPE (nitrile gloves, goggles) and engineering controls (fume hood)[7].
Environmental Hazard Aquatic Toxicity (Predicted)Strictly prohibits drain disposal. Must be collected as hazardous waste to prevent environmental persistence[7].

Part 2: Operational Safety & Spill Response Workflow

Expertise Insight: Do not merely wear PPE; understand why it is selected. Indazole derivatives can act as skin sensitizers. The carbaldehyde functional group can react with nucleophilic sites on skin proteins, leading to contact dermatitis[7].

Pre-Operational Handling Protocol
  • Engineering Controls: Always handle the neat powder within a certified chemical fume hood[8].

    • Causality: Fume hoods maintain negative pressure, ensuring that any aerosolized micro-particulates generated during weighing or transfer are drawn away from the user's breathing zone[9].

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves (double-gloving recommended for extended handling), a lab coat, and ANSI-approved safety goggles[2].

  • Self-Validating Check: Before beginning work, verify the fume hood flow rate is between 80-120 feet per minute (fpm). A fluttering tissue taped to the sash provides an immediate, visual validation of directional airflow.

Step-by-Step Spill Containment Methodology

In the event of a localized benchtop spill, immediate containment prevents environmental release and cross-contamination[10].

  • Isolate the Area: Alert nearby personnel and secure the perimeter[6].

  • Containment: Cover the spilled solid with a damp paper towel or an inert absorbent material (e.g., vermiculite or sand)[11].

    • Causality: Dampening the solid prevents dust generation (aerosolization) during the sweeping process. Do not use reactive solvents (like acetone) to clean the initial spill, as this expands the contamination footprint and increases flammability risks.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container[5].

  • Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse. Collect all contaminated paper towels as hazardous waste[7].

Part 3: Step-by-Step Disposal Procedure

According to the[12], academic and commercial laboratories must implement a rigorous segregation protocol to prevent incompatible chemical reactions and ensure regulatory compliance.

Step 1: Waste Characterization and Segregation

  • Action: Classify 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde as Non-Halogenated Organic Waste [4].

  • Causality: The molecule contains only Carbon, Hydrogen, Nitrogen, and Oxygen. Mixing this with halogenated waste (e.g., dichloromethane) fundamentally changes the required incineration temperature and can lead to the generation of highly toxic dioxins during disposal, significantly increasing disposal costs and environmental risk[13].

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Transfer the chemical waste (including contaminated vials, weighing paper, and reaction solvents) into a compatible, clearly labeled waste carboy (e.g., High-Density Polyethylene - HDPE) located at or near the point of generation[14].

  • Self-Validating Protocol: Before adding waste, visually inspect the carboy for bulging or discoloration. A stable container validates that previous users have not introduced incompatible oxidizers or strong acids. Always leave at least 10% headspace to accommodate potential vapor expansion[4].

  • Labeling: The container must be explicitly labeled with the words "Hazardous Waste," the chemical constituents (e.g., "Indazole Carbaldehyde / Non-Halogenated Solvent"), and the primary hazard (e.g., "Toxic/Irritant")[15].

Step 3: Transfer to Central Accumulation Area (CAA)

  • Action: Once the SAA container is full, or reaches the [16], date the container and transfer it to the facility's CAA within 3 consecutive days[15].

  • Causality: Strict adherence to accumulation time limits (typically 90 or 180 days depending on your facility's generator status) prevents the degradation of containers and minimizes the fuel load in active research buildings[15].

Step 4: Final Disposition (High-Temperature Incineration)

  • Action: Coordinate with a licensed hazardous waste vendor to transport the waste for high-temperature incineration[6].

  • Causality: Incineration is the only acceptable disposal method for complex heterocyclic carbaldehydes. The incinerator must be equipped with an afterburner and a wet scrubber[6]. The high temperature destroys the organic framework, while the scrubber neutralizes the nitrogen oxides (NOx) generated from the indazole ring, preventing acid rain precursors from entering the atmosphere.

Waste Management Workflow Visualization

WasteWorkflow A Waste Generation (Indazole Carbaldehyde) B Hazard Characterization (Non-Halogenated) A->B Identify C SAA Accumulation (Max 55 Gallons) B->C Segregate D CAA Transfer (EPA Time Limits) C->D Full/Dated E High-Temp Incineration (Licensed Facility) D->E Manifest

Figure 1: EPA-compliant hazardous waste accumulation and disposal workflow for organic chemicals.

Part 4: Regulatory Compliance & Documentation

To maintain institutional compliance, every disposal action must be documented. Ensure that your laboratory's Chemical Hygiene Plan (CHP) is updated to reflect the handling of heterocyclic aldehydes[8]. Retain all hazardous waste manifests signed by the disposal vendor for a minimum of three years, as required by the EPA, to prove cradle-to-grave responsibility for the chemical[14].

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." U.S. EPA.[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Chemical Safety Guidelines.[Link]

Sources

Handling

Personal protective equipment for handling 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

Comprehensive Safety and Handling Guide: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde As drug development accelerates, researchers frequently encounter novel heterocyclic building blocks whose toxicological profiles are...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde

As drug development accelerates, researchers frequently encounter novel heterocyclic building blocks whose toxicological profiles are not yet fully characterized. 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde (CAS: 1987045-22-6) is one such compound[1]. Widely utilized in medicinal chemistry for synthesizing complex active pharmaceutical ingredients (APIs), this compound demands rigorous safety protocols.

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a self-validating system of chemical logic. This guide outlines the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and provides a field-proven, step-by-step operational workflow for handling this specific indazole derivative.

Mechanistic Hazard Assessment

Before selecting PPE, we must understand the chemical behavior of the substance. 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde presents two primary structural alerts:

  • The Carbaldehyde Moiety: Aldehydes are highly electrophilic. They can readily cross-link with nucleophilic amino acid residues (such as lysine) in human skin and respiratory proteins. This reactivity makes carbaldehydes potent skin and respiratory sensitizers, capable of inducing contact dermatitis or occupational asthma upon repeated exposure.

  • The Indazole Core: Substituted indazoles often exhibit high biological activity. Because the specific pharmacological toxicity of this novel derivative is not fully documented, it must be handled as a potential acute irritant and systemic hazard.

Under the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.132 standard, employers must conduct a hazard assessment to select appropriate PPE[2][3]. Given the compound's solid state at room temperature and its electrophilic nature, the primary vectors of exposure are inhalation of aerosolized dust and dermal absorption.

Quantitative PPE Matrix

To mitigate these risks, standard generic lab wear is insufficient. The following table summarizes the precise, quantitative PPE requirements necessary for handling 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde.

Protection ZoneRequired PPEMaterial Specifications & Quantitative DataMechanistic Causality
Dermal (Hands) Double Nitrile GlovesThickness:

0.11 mm (inner),

0.20 mm (outer).Breakthrough Time: > 480 mins.
Nitrile provides superior resistance to organic aldehydes compared to latex. Double gloving prevents penetration if the outer layer is micro-punctured by spatulas.
Ocular (Eyes) Chemical Splash GogglesANSI Z87.1 certified, indirect venting.Fine indazole powders can cause severe corneal irritation. Indirect venting prevents airborne dust from bypassing the seal.
Body / Torso Flame-Resistant Lab Coat100% Cotton or Nomex blend, knee-length, fitted cuffs.Synthetic fabrics (like polyester) can melt into the skin if secondary solvents ignite. Fitted cuffs prevent sleeve drag in contaminated areas.
Respiratory Chemical Fume HoodFace Velocity: 80 - 120 feet per minute (fpm).Primary engineering control. If handled outside a hood (strictly discouraged), a half-face respirator with P100 particulate filters is mandatory.

Operational Workflow & Methodology

Trust in a safety protocol is built through self-validation. Every step in this methodology includes a verification check to ensure the system has not failed.

Phase 1: Pre-Operation Verification

  • Verify Engineering Controls: Turn on the chemical fume hood. Check the digital monitor or use a continuous flow indicator (e.g., a Kimwipe strip) to visually confirm a face velocity of 80–120 fpm.

  • Inspect PPE: Perform a pneumatic leak test on your outer nitrile gloves by trapping air inside and rolling the cuff to check for pinhole leaks.

Phase 2: Handling Protocol

  • Donning: Put on the lab coat, ensuring it is fully buttoned. Don the splash goggles. Put on the inner pair of nitrile gloves, pulling the cuffs under the lab coat sleeves. Put on the outer pair of gloves, pulling the cuffs over the lab coat sleeves to create a continuous barrier.

  • Material Transfer: Place the sealed vial of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde into the fume hood. Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent electrostatic discharge, which can aerosolize fine powders.

  • Sealing: Once the required mass is transferred, securely recap the source vial before removing the weighing boat from the analytical balance.

Phase 3: Doffing & Decontamination

  • Outer Glove Removal: While still inside the fume hood, carefully remove the outer gloves using the glove-in-glove technique to avoid contaminating the inner gloves. Dispose of them in a designated solid hazardous waste bin.

  • Surface Decontamination: Wipe down the balance and hood surface with a solvent appropriate for dissolving indazoles (e.g., a 70% Isopropanol or Ethanol solution), using the inner gloves.

  • Final Doffing: Step away from the hood. Remove goggles, lab coat, and finally the inner gloves. Wash hands immediately with soap and water for at least 20 seconds.

Workflow Visualization

The following diagram illustrates the logical flow of the handling process, emphasizing the critical decision points for spill response.

G Start Pre-Operation Hazard Assessment PPE Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood Fume Hood Operation (Face Velocity 80-120 fpm) PPE->Hood Spill Spill Detected? Hood->Spill Cleanup Spill Response Protocol (Absorbent, Solid Waste) Spill->Cleanup Yes Doff Doff PPE & Wash Hands Spill->Doff No Cleanup->Doff Waste Hazardous Waste Disposal Doff->Waste

Figure 1: Operational workflow and emergency decision matrix for handling reactive indazole derivatives.

Spill Response & Disposal Plan

Even with meticulous planning, accidental exposures occur. According to the National Research Council's Prudent Practices in the Laboratory[4][5], immediate and structured response is critical.

Small Spill Protocol (< 50 grams inside the fume hood):

  • Isolate: Do not attempt to brush dry powder, as this will aerosolize the aldehyde.

  • Suppress: Gently cover the spilled powder with a damp absorbent pad (moistened with water or a mild surfactant) to suppress dust generation.

  • Collect: Use a disposable plastic scoop to collect the wetted powder and the pad.

  • Dispose: Place all collected material into a chemically compatible, sealable hazardous waste container. Label it explicitly: "Hazardous Waste: Solid Indazole-Carbaldehyde Contamination."

Waste Management: Never dispose of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde or its contaminated PPE in regular municipal waste. All contaminated gloves, Kimwipes, and weighing boats must be consolidated into a designated solid organic waste stream for high-temperature incineration, in compliance with local environmental regulations.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.